molecular formula C9H8FNO B1454751 (6-fluoro-1H-indol-2-yl)methanol CAS No. 884048-32-2

(6-fluoro-1H-indol-2-yl)methanol

Numéro de catalogue: B1454751
Numéro CAS: 884048-32-2
Poids moléculaire: 165.16 g/mol
Clé InChI: XKTVSMSACXYVSH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(6-fluoro-1H-indol-2-yl)methanol (CAS 884048-32-2) is a high-value fluorinated indole derivative with the molecular formula C9H8FNO and a molecular weight of 165.16 g/mol. This compound serves as a versatile and key synthetic intermediate in organic synthesis and medicinal chemistry research. Its core structure, the 2-indolylmethanol scaffold, is recognized as a privileged building block for constructing complex molecular architectures, particularly through regioselective reactions with various nucleophiles catalyzed by Lewis acids . Indole derivatives are of significant interest in drug design due to their wide spectrum of biological activities, which include anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties . The indole nucleus is a common pharmacophore found in many clinically relevant compounds and facilitates crucial interactions with biological macromolecules . The specific incorporation of a fluorine atom at the 6-position, as in this compound, is a common strategy in medicinal chemistry to modulate a molecule's lipophilicity, metabolic stability, and bioavailability, making this derivative a valuable template for developing new therapeutic agents. This product is offered with a typical purity of 95% to 97% and is available for research purposes. It is supplied as a solid and should be stored in a tightly closed container in a cool, dry place. (6-fluoro-1H-indol-2-yl)methanol is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(6-fluoro-1H-indol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c10-7-2-1-6-3-8(5-12)11-9(6)4-7/h1-4,11-12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTVSMSACXYVSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501307743
Record name 6-Fluoro-1H-indole-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501307743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884048-32-2
Record name 6-Fluoro-1H-indole-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884048-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-1H-indole-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501307743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to (6-fluoro-1H-indol-2-yl)methanol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. The strategic introduction of fluorine atoms into this scaffold can profoundly influence the molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive technical overview of (6-fluoro-1H-indol-2-yl)methanol, a valuable fluorinated indole derivative. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide will leverage established principles of indole chemistry and data from closely related analogues to provide a robust and scientifically grounded resource. We will delve into a proposed synthetic route, predicted physicochemical properties, spectral analysis, and potential applications in drug discovery and materials science.

Physicochemical Properties

The introduction of a fluorine atom at the C-6 position and a hydroxymethyl group at the C-2 position of the indole ring is expected to impart a unique set of properties to the molecule. The following table summarizes the predicted and known properties of (6-fluoro-1H-indol-2-yl)methanol and its non-fluorinated parent compound for comparison.

Property(6-fluoro-1H-indol-2-yl)methanol (Predicted/Inferred)1H-Indole-2-methanol (Known)Rationale for Prediction
Molecular Formula C₉H₈FNOC₉H₉NO[1]Addition of one fluorine atom.
Molecular Weight 165.16 g/mol 147.17 g/mol [1]Calculated based on the atomic weights.
Melting Point (°C) Higher than 72-7872-78[1]Fluorine substitution often increases melting point due to altered crystal packing and intermolecular interactions.
Boiling Point (°C) Higher than parent indole-The presence of the hydroxyl group and fluorine will increase polarity and intermolecular hydrogen bonding, leading to a higher boiling point.
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF). Limited solubility in non-polar solvents and water.Soluble in polar organic solvents.The polar hydroxyl group will dominate solubility characteristics. Fluorine's effect on solubility is complex but generally does not drastically decrease solubility in polar organic solvents.
pKa ~16-17 (indole N-H)~17The electron-withdrawing effect of fluorine at the 6-position is expected to slightly decrease the pKa of the indole N-H, making it a slightly stronger acid compared to the non-fluorinated analogue.
LogP ~1.5 - 2.0~1.3The fluorine atom will increase lipophilicity, leading to a higher LogP value compared to the parent compound.

Synthesis and Purification

A robust and high-yielding synthesis of (6-fluoro-1H-indol-2-yl)methanol can be logically achieved through the reduction of the corresponding aldehyde, 6-fluoro-1H-indole-2-carbaldehyde. This precursor is commercially available or can be synthesized via established methods.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Starting Material cluster_1 Step 2: Reduction cluster_2 Step 3: Work-up & Purification cluster_3 Step 4: Final Product 6-fluoro-1H-indole-2-carbaldehyde 6-fluoro-1H-indole-2-carbaldehyde Reducing_Agent Sodium Borohydride (NaBH4) in Methanol (MeOH) 6-fluoro-1H-indole-2-carbaldehyde->Reducing_Agent Reaction Stir at 0°C to room temperature Reducing_Agent->Reaction Workup Quench with water, Extract with Ethyl Acetate Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification (6-fluoro-1H-indol-2-yl)methanol (6-fluoro-1H-indol-2-yl)methanol Purification->(6-fluoro-1H-indol-2-yl)methanol

Caption: Proposed synthesis workflow for (6-fluoro-1H-indol-2-yl)methanol.

Detailed Experimental Protocol

Materials:

  • 6-fluoro-1H-indole-2-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-fluoro-1H-indole-2-carbaldehyde (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0°C. Add saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure (6-fluoro-1H-indol-2-yl)methanol.

Causality Behind Experimental Choices:

  • Sodium Borohydride: This reducing agent is chosen for its mildness and high selectivity for reducing aldehydes in the presence of the indole ring, which can be sensitive to harsher reducing agents.

  • Methanol as Solvent: Methanol is an excellent solvent for both the starting material and the reducing agent, and it also participates in the reaction mechanism by protonating the intermediate alkoxide.

  • Inert Atmosphere: While not strictly necessary for this reduction, an inert atmosphere is good practice to prevent any potential side reactions with atmospheric oxygen or moisture, especially if the reaction is run for an extended period.

  • Column Chromatography: This is a standard and effective method for purifying organic compounds, ensuring the final product is free of unreacted starting material and byproducts.

Spectral Analysis (Predicted)

The following table outlines the expected spectral characteristics of (6-fluoro-1H-indol-2-yl)methanol based on the known spectra of similar fluorinated indole derivatives.

Spectroscopic Technique Expected Characteristics
¹H NMR Indole N-H: A broad singlet around δ 8.0-9.0 ppm. Aromatic Protons: Signals in the aromatic region (δ 6.8-7.8 ppm) showing characteristic couplings, including coupling to the fluorine atom. CH₂OH Protons: A singlet or doublet (if coupled to the hydroxyl proton) around δ 4.6-4.8 ppm. OH Proton: A broad singlet, the chemical shift of which will be concentration-dependent.
¹³C NMR Aromatic Carbons: Signals in the range of δ 100-140 ppm. The carbon bearing the fluorine atom (C-6) will show a large one-bond C-F coupling constant. C-2 Carbon: A signal around δ 135-145 ppm. CH₂OH Carbon: A signal around δ 55-65 ppm.
¹⁹F NMR A singlet or a complex multiplet depending on the coupling with neighboring protons. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.
IR (Infrared Spectroscopy) O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹. N-H Stretch: A sharp absorption band around 3400 cm⁻¹. C-H Aromatic Stretch: Absorptions just above 3000 cm⁻¹. C-F Stretch: A strong absorption band in the region of 1000-1200 cm⁻¹.
MS (Mass Spectrometry) Molecular Ion Peak (M⁺): An ion at m/z = 165.0590 (calculated for C₉H₈FNO). Fragmentation patterns would likely involve the loss of the hydroxymethyl group.

Reactivity and Stability

(6-fluoro-1H-indol-2-yl)methanol is expected to exhibit reactivity typical of both an indole and a primary alcohol.

  • Indole Ring: The indole nucleus is susceptible to electrophilic substitution, primarily at the C-3 position. The N-H proton can be deprotonated with a strong base to form an indolyl anion, which can then be alkylated or acylated.

  • Hydroxymethyl Group: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents. It can also undergo esterification or etherification reactions.

  • Stability: The compound is expected to be relatively stable under normal laboratory conditions. However, like many indole derivatives, it may be sensitive to strong acids and prolonged exposure to light and air. The C-F bond is generally very stable.

Potential Applications in Drug Discovery and Materials Science

The unique combination of a fluorinated indole core and a reactive hydroxymethyl handle makes (6-fluoro-1H-indol-2-yl)methanol a valuable building block in several areas of research.

Applications cluster_DrugDiscovery Drug Discovery cluster_MaterialsScience Materials Science Core_Compound (6-fluoro-1H-indol-2-yl)methanol C₉H₈FNO Medicinal_Chemistry Medicinal Chemistry Scaffolding - Enhanced metabolic stability - Modulated lipophilicity - Potential for novel H-bonding Core_Compound->Medicinal_Chemistry Bioisostere Bioisosteric Replacement - Replacement for other functional groups - Improved pharmacokinetic profile Core_Compound->Bioisostere Organic_Electronics Organic Electronics - Building block for organic semiconductors - Tuning of electronic properties Core_Compound->Organic_Electronics Fluorescent_Probes Fluorescent Probes - Indole core as a fluorophore - Functionalization via the hydroxyl group Core_Compound->Fluorescent_Probes

Caption: Potential applications of (6-fluoro-1H-indol-2-yl)methanol.

  • Medicinal Chemistry: The fluorinated indole moiety can serve as a scaffold for the development of novel therapeutic agents. The fluorine atom can enhance metabolic stability and modulate the pKa and lipophilicity of the final compound, potentially leading to improved pharmacokinetic and pharmacodynamic properties. The hydroxymethyl group provides a convenient point for further derivatization to explore structure-activity relationships.

  • Bioisosteric Replacement: The fluorinated indole ring can be used as a bioisostere for other aromatic systems in known bioactive molecules to improve their drug-like properties.

  • Organic Electronics: Indole derivatives have been investigated for their use in organic electronic materials. The introduction of fluorine can tune the electronic properties of the indole ring system, making (6-fluoro-1H-indol-2-yl)methanol a potential building block for the synthesis of new organic semiconductors or charge-transport materials.

  • Fluorescent Probes: The indole nucleus is inherently fluorescent. The hydroxymethyl group can be used to attach this fluorophore to other molecules of interest, enabling the development of novel fluorescent probes for biological imaging or sensing applications.

Conclusion

(6-fluoro-1H-indol-2-yl)methanol represents a versatile and valuable building block for chemical synthesis. While detailed experimental characterization is not yet widely published, its properties and reactivity can be confidently predicted based on established chemical principles and data from analogous structures. The synthetic route outlined in this guide is practical and should enable its efficient preparation. The unique combination of a fluorinated indole core and a reactive hydroxymethyl group opens up numerous possibilities for its application in drug discovery, materials science, and other areas of chemical research. This guide serves as a foundational resource to stimulate and support further investigation into this promising molecule.

References

Sources

An In-Depth Technical Guide to the Synthesis of (6-fluoro-1H-indol-2-yl)methanol: Pathways, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(6-Fluoro-1H-indol-2-yl)methanol is a pivotal fluorinated indole derivative that serves as a versatile building block in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom onto the indole scaffold is a well-established method for enhancing crucial pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comprehensive technical overview of the primary synthetic pathways to (6-fluoro-1H-indol-2-yl)methanol, focusing on the reduction of commercially available precursors. We will delve into the mechanistic rationale behind reagent selection, present detailed, step-by-step experimental protocols, and offer field-proven insights to guide researchers toward a successful and efficient synthesis.

Introduction: The Significance of Fluorinated Indoles

The indole nucleus is a privileged scaffold, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[3][4] The introduction of fluorine into this scaffold can profoundly alter its electronic properties and metabolic fate. Specifically, the 6-fluoro substitution pattern is of significant interest as it can modulate the molecule's interaction with biological targets and improve its pharmacokinetic profile. (6-Fluoro-1H-indol-2-yl)methanol, with its reactive hydroxymethyl group at the C2 position, provides a key handle for further chemical elaboration, making it an invaluable intermediate in the synthesis of complex therapeutic agents.[5]

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of (6-fluoro-1H-indol-2-yl)methanol points to a functional group interconversion—specifically, the reduction of a carbonyl group at the C2 position. The most practical and economically viable precursor is 6-fluoro-1H-indole-2-carboxylic acid , a compound that is readily available from commercial suppliers.[6][7][8]

This precursor offers two primary, highly efficient synthetic routes to the target alcohol:

  • Route A: Direct Reduction: The direct reduction of the carboxylic acid to the primary alcohol.

  • Route B: Esterification-Reduction Sequence: A two-step process involving the initial conversion of the carboxylic acid to an ester, followed by its reduction.

This guide will focus on these two robust and scalable pathways.

G Target (6-fluoro-1H-indol-2-yl)methanol Precursor 6-fluoro-1H-indole-2-carboxylic acid Target->Precursor  Functional Group  Interconversion  (Reduction)

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthesis Pathways: A Comparative Overview

The selection between direct reduction (Route A) and the esterification-reduction sequence (Route B) depends on factors such as available equipment, desired purity, and handling considerations of the reagents involved.

Pathway Logic and Mechanistic Considerations

Route A: Direct Reduction of Carboxylic Acid

The direct conversion of a carboxylic acid to a primary alcohol requires a potent reducing agent.

  • Lithium Aluminum Hydride (LiAlH₄ or LAH): LAH is a powerful, non-selective nucleophilic hydride source capable of reducing a wide array of functional groups, including carboxylic acids and esters.[9][10] The reaction proceeds via the formation of a lithium carboxylate salt, followed by coordination of the aluminum hydride and subsequent hydride transfers to yield the primary alcohol upon aqueous workup. Due to its high reactivity, LAH reacts violently with protic solvents like water and alcohols, necessitating anhydrous conditions and careful handling.[11]

  • Borane (BH₃): Borane complexes, such as Borane-Tetrahydrofuran (BH₃·THF), offer a milder and more chemoselective alternative.[12] Borane reacts preferentially with carboxylic acids over many other functional groups. The mechanism involves the formation of an acyloxyborane intermediate, which is then further reduced by additional equivalents of borane.[13] This selectivity can be advantageous in the presence of other reducible groups.

Route B: Esterification-Reduction Sequence

This two-step approach is often preferred in large-scale synthesis due to the generally cleaner nature of the reactions and easier purification of the intermediate ester.

  • Step 1: Fischer Esterification: The carboxylic acid is first converted to its corresponding methyl or ethyl ester. The Fischer esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[14] Using the alcohol as the solvent drives the equilibrium toward the ester product.

  • Step 2: Ester Reduction: The resulting ester is then reduced to the primary alcohol. This reduction is highly efficient using LiAlH₄.[10][11] The reaction is typically faster and cleaner than the direct reduction of the parent carboxylic acid. Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters.[12]

Data Presentation: Comparison of Synthetic Routes
ParameterRoute A: Direct LAH ReductionRoute B: Esterification & LAH Reduction
Starting Material 6-Fluoro-1H-indole-2-carboxylic acid6-Fluoro-1H-indole-2-carboxylic acid
Key Reagents LiAlH₄1. H₂SO₄, Methanol2. LiAlH₄
Number of Steps 12
Typical Yields Good to ExcellentExcellent (overall)
Key Advantages More direct, fewer steps.Often cleaner reaction profiles, easier purification of the intermediate ester, potentially milder overall conditions.
Key Considerations Requires strict anhydrous conditions; LAH is highly reactive and requires careful handling.[11]Longer overall process; requires removal of excess alcohol and acid catalyst after esterification.

Detailed Experimental Protocols

Safety Precaution: All reactions involving Lithium Aluminum Hydride (LAH) must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Workflow Diagram

G cluster_A Route A: Direct Reduction cluster_B Route B: Two-Step Sequence A_Start 6-Fluoro-1H-indole-2-carboxylic acid A_Step1 Add to LiAlH₄ in dry THF at 0°C A_Start->A_Step1 A_Step2 Aqueous Workup (Fieser Method) A_Step1->A_Step2 A_End (6-fluoro-1H-indol-2-yl)methanol A_Step2->A_End B_Start 6-Fluoro-1H-indole-2-carboxylic acid B_Step1 Fischer Esterification (MeOH, H₂SO₄, Reflux) B_Start->B_Step1 B_Inter Methyl 6-fluoro-1H-indole-2-carboxylate B_Step1->B_Inter B_Step2 Reduction with LiAlH₄ in dry THF B_Inter->B_Step2 B_Step3 Aqueous Workup (Fieser Method) B_Step2->B_Step3 B_End (6-fluoro-1H-indol-2-yl)methanol B_Step3->B_End

Sources

A Technical Guide to the Biological Activity Screening of (6-fluoro-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with significant therapeutic potential.[1] This guide provides a comprehensive, technically-grounded framework for the systematic biological activity screening of a specific novel derivative, (6-fluoro-1H-indol-2-yl)methanol. We present a tiered, hierarchical screening strategy, beginning with foundational ADME/Tox profiling to establish drug-like viability before proceeding to targeted therapeutic area screening. Detailed, field-proven protocols are provided for evaluating anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. The causality behind experimental choices, the importance of self-validating assay systems, and the interpretation of integrated data are emphasized to guide researchers in making informed decisions for hit-to-lead progression. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery of novel therapeutics.

Part 1: Introduction & Strategic Rationale

The Indole Scaffold: A Privileged Structure in Drug Discovery

Indole and its derivatives are of profound interest in pharmaceutical research due to their widespread presence in bioactive natural products and their ability to interact with a diverse array of biological targets.[2] From anti-cancer agents to neurological drugs, the indole nucleus offers a versatile template for designing potent and selective modulators of cellular pathways.[1][3] Compounds like Indole-3-carbinol (I3C) and its dimer, 3,3'-diindolylmethane (DIM), found in cruciferous vegetables, have demonstrated efficacy against several human cancers by acting on multiple signaling pathways.[4][5] This pleiotropic activity underscores the potential of novel indole derivatives in addressing complex diseases.

The Subject Molecule: (6-fluoro-1H-indol-2-yl)methanol

The specific compound of interest, (6-fluoro-1H-indol-2-yl)methanol, incorporates two key structural modifications to the indole core:

  • C6-Fluorine Substitution: The introduction of a fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability of a drug candidate.[6] This modification is a common strategy in medicinal chemistry to improve pharmacokinetic properties.

  • C2-Methanol Group: The hydroxymethyl group at the C2 position provides a potential site for hydrogen bonding and can influence the molecule's solubility and interaction with target proteins.

Given the known activities of related indole structures, this compound is a rational candidate for broad biological screening.

A Hierarchical Screening Strategy

To maximize efficiency and minimize resource expenditure, a tiered screening approach is essential. This strategy prioritizes the early elimination of compounds with poor drug-like properties before committing to more complex and costly efficacy studies. The high attrition rate of drug candidates, with many failures attributed to unacceptable toxicity or poor pharmacokinetics, validates this "fail early, fail cheap" philosophy.[7][8]

Our proposed workflow begins with foundational in vitro ADME/Tox profiling, followed by parallel screening across key therapeutic areas where indole derivatives have shown promise.

G cluster_0 Tier 1: Foundational Viability cluster_1 Tier 2: Therapeutic Area Screening cluster_2 Tier 3: Hit Validation & Prioritization Compound (6-fluoro-1H-indol-2-yl)methanol ADMET In Vitro ADME/Tox (Cytotoxicity, Metabolism, Permeability) Compound->ADMET GoNoGo1 Go/No-Go Decision ADMET->GoNoGo1 Anticancer Anticancer Assays GoNoGo1->Anticancer Viable Candidate Antimicrobial Antimicrobial Assays GoNoGo1->Antimicrobial AntiInflam Anti-inflammatory Assays GoNoGo1->AntiInflam Neuroprotect Neuroprotective Assays GoNoGo1->Neuroprotect HitP Hit Prioritization (Potency, Selectivity, MOA) Anticancer->HitP Antimicrobial->HitP AntiInflam->HitP Neuroprotect->HitP

Figure 1: Hierarchical screening workflow for a novel compound.

Part 2: Foundational Screening - The ADME/Tox Profile

Before investigating therapeutic efficacy, it is crucial to establish a baseline understanding of the compound's intrinsic properties related to absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox).[8][9] These early assays can predict a significant portion of clinical trial failures and save immense resources.[7]

Rationale for ADME/Tox First

Nearly half of all drug candidates fail due to insufficient efficacy, and up to 40% are discarded because of toxicity.[7][8] By conducting key in vitro ADME/Tox studies at the outset, we can identify liabilities such as high cytotoxicity, poor metabolic stability, or low membrane permeability that would render the compound unsuitable for further development, regardless of its biological activity.

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment

  • Objective: To determine the compound's intrinsic toxicity against a non-cancerous human cell line.

  • Methodology (MTT Assay): The MTT assay is a reliable, colorimetric method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[10][11]

    • Cell Culture: Seed human embryonic kidney (HEK293) cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Prepare a 10-point serial dilution of (6-fluoro-1H-indol-2-yl)methanol (e.g., from 100 µM to 0.5 nM). Add the dilutions to the wells in triplicate. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., doxorubicin) wells.

    • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

    • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Protocol 2: Metabolic Stability Assessment

  • Objective: To evaluate the compound's susceptibility to metabolism by liver enzymes, a key determinant of its half-life in vivo.

  • Methodology (Human Liver Microsome Assay):

    • Reaction Mixture: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) and the compound (1 µM) in a phosphate buffer (pH 7.4).

    • Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system. Include a control reaction without the NADPH system.

    • Time Points: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

    • Calculation: Determine the rate of disappearance of the compound to calculate its intrinsic clearance and half-life (t½).

Data Presentation & Interpretation

Summarize the foundational screening data in a clear, structured table.

ParameterAssayResultInterpretation
Cytotoxicity MTT (HEK293 cells)IC₅₀ > 100 µMLow intrinsic toxicity to non-cancerous cells.
Metabolic Stability Human Liver Microsomest½ = 45 minModerate stability; may not be subject to rapid first-pass metabolism.
Permeability Caco-2Papp = 15 x 10⁻⁶ cm/sHigh permeability, suggesting good potential for oral absorption.[9]

Go/No-Go Decision: Based on these hypothetical results, the compound shows low toxicity, moderate stability, and high permeability. This is a favorable profile, justifying progression to Tier 2 therapeutic screening.

Part 3: Therapeutic Area-Specific Screening

With a viable ADME/Tox profile established, we proceed to screen for specific biological activities in parallel.

Anticancer Activity Screening
  • Rationale: Indole derivatives are well-documented as potent antiproliferative agents that can induce cell cycle arrest and apoptosis through various mechanisms, including the modulation of kinases and transcription factors like NF-κB.[1][12][13]

  • Primary Screening (Multi-line Cytotoxicity):

    • Protocol: Perform the MTT or SRB assay as described in Protocol 1, but using a panel of human cancer cell lines.[14][15] A standard panel could include:

      • MCF-7 (Breast, ER+)

      • MDA-MB-231 (Breast, Triple-Negative)

      • A549 (Lung)

      • HCT116 (Colon)

      • PC-3 (Prostate)

    • Data Analysis: Calculate IC₅₀ values for each cell line. A potent compound will typically have IC₅₀ values in the low micromolar or nanomolar range.

  • Secondary Screening (Mechanism of Action): If potent and selective activity is observed, investigate the underlying mechanism.

    • Apoptosis Induction: Use an Annexin V/Propidium Iodide flow cytometry assay to distinguish between viable, apoptotic, and necrotic cells. Further confirm apoptosis by measuring the activity of key executioner enzymes like Caspase-3 and Caspase-9.[16]

    • Cell Cycle Analysis: Treat cells with the compound, stain DNA with propidium iodide, and analyze by flow cytometry to determine if the compound causes arrest at a specific phase of the cell cycle (e.g., G1, S, or G2/M).[4]

G cluster_0 Anticancer Screening Workflow start Compound with Good ADME/Tox primary Primary Screen: Multi-line Cytotoxicity (MTT/SRB Assay) start->primary decision1 Potent Activity? (IC50 < 10 µM) primary->decision1 secondary Secondary Screen: Mechanism of Action decision1->secondary Yes nohit Not an Anticancer Hit decision1->nohit No apoptosis Apoptosis Assay (Annexin V, Caspase) secondary->apoptosis cellcycle Cell Cycle Analysis (Flow Cytometry) secondary->cellcycle hit Validated Hit apoptosis->hit cellcycle->hit

Figure 2: Workflow for anticancer activity screening.

Antimicrobial Activity Screening
  • Rationale: Halogenated indoles have demonstrated both antibacterial and antifungal properties.[17][18] The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.

  • Primary Screening (MIC Determination):

    • Protocol (Broth Microdilution): This is a standard method for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible microbial growth.[19]

      • Preparation: In a 96-well plate, prepare two-fold serial dilutions of the compound in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

      • Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

      • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). Use a standard antibiotic (e.g., ciprofloxacin, fluconazole) as a reference.[18]

      • Incubation: Incubate the plates for 18-24 hours (bacteria) or 24-48 hours (fungi) at the appropriate temperature.

      • Analysis: Determine the MIC by visual inspection for the lowest concentration at which no turbidity (growth) is observed.

    • Data Analysis: Report MIC values in µg/mL or µM. Potent activity is typically in the low µg/mL range (<16 µg/mL).

Anti-inflammatory Activity Screening
  • Rationale: Inflammation is a key pathological process in many diseases. Some natural products containing indole structures are known to have anti-inflammatory effects, often by inhibiting enzymes in the inflammatory cascade like Cyclooxygenase (COX) or Lipoxygenase (LOX).[20][21]

  • Primary Screening (In Vitro Enzyme Inhibition):

    • Protocol (COX-2 Inhibition Assay):

      • Assay Principle: Use a commercially available fluorometric or colorimetric COX-2 inhibitor screening kit. These assays measure the peroxidase activity of COX-2.

      • Procedure: In a 96-well plate, combine COX-2 enzyme, a heme cofactor, and the test compound at various concentrations.

      • Initiation: Initiate the reaction by adding arachidonic acid (the substrate).

      • Detection: After a set incubation period, add a probe that reacts with the prostaglandin G₂ produced by the enzyme to generate a fluorescent or colored product.

      • Analysis: Measure the signal with a plate reader. Compare the inhibition to a known COX-2 inhibitor (e.g., celecoxib) and calculate the IC₅₀ value.[22]

Neuroprotective Activity Screening
  • Rationale: Stroke and neurodegenerative diseases are characterized by neuronal cell death due to factors like oxidative stress and excitotoxicity. Identifying compounds that protect neurons from these insults is a key therapeutic strategy.[23]

  • Primary Screening (Cell-Based Ischemia Model):

    • Protocol (Oxidative Glutamate Toxicity Assay):

      • Cell Model: Use a neuronal cell line, such as the mouse hippocampal cell line HT22, which is susceptible to oxidative stress-induced by high glutamate concentrations.[23][24]

      • Procedure: Plate HT22 cells and allow them to adhere. Pre-treat the cells with various concentrations of (6-fluoro-1H-indol-2-yl)methanol for 1-2 hours.

      • Insult: Induce cell death by adding a high concentration of glutamate (e.g., 5 mM). Include control wells with no glutamate and wells with glutamate but no test compound.

      • Incubation: Incubate for 12-24 hours.

      • Viability Assessment: Measure cell viability using the MTT assay (Protocol 1) or a similar method.

    • Data Analysis: A successful neuroprotective compound will show a significant increase in cell viability in the presence of the glutamate insult compared to the insult-only control. Calculate the EC₅₀ (half-maximal effective concentration) for the protective effect.

Part 4: Data Interpretation and Next Steps

The primary screening phase will generate a matrix of activity data (e.g., IC₅₀ or MIC values) across different biological assays. The key is to synthesize this information to identify a "hit"—a compound with potent and potentially selective activity in one therapeutic area.

  • Hit Prioritization: A promising hit might be a compound with an IC₅₀ < 1 µM in an anticancer assay but an IC₅₀ > 50 µM in the foundational cytotoxicity assay against normal cells, indicating a favorable therapeutic window.

  • Mechanism of Action (MOA) Studies: For a confirmed hit, the next logical step is to delve deeper into its mechanism. For an anticancer hit, this could involve kinase panel screening or Western blotting to see which signaling proteins are affected. For an antimicrobial hit, time-kill curve studies could determine if it is bactericidal or bacteriostatic.

  • Progression to In Vivo Models: Validated hits with a clear in vitro mechanism and good ADME properties become lead candidates for evaluation in animal models of disease (e.g., tumor xenograft models for cancer, infection models for antimicrobials).[15]

Part 5: Conclusion

The systematic screening of (6-fluoro-1H-indol-2-yl)methanol, as outlined in this guide, provides a robust and efficient pathway from a novel chemical entity to a validated biological hit. By prioritizing foundational ADME/Tox profiling, employing validated protocols for therapeutic area screening, and making data-driven decisions, researchers can effectively navigate the early stages of the drug discovery process. This structured approach, grounded in scientific integrity, maximizes the probability of identifying molecules with genuine therapeutic potential while conserving valuable time and resources.

References

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Importance of ADME and Toxicology Studies in Drug Discovery. (2023, April 19). Stemgent. [Link]

  • Importance of ADME/Tox in Early Drug Discovery | Computational Chemistry | Blog. (2022, January 21). Creodias. [Link]

  • Ahmad, A., Sakr, W. A., & Rahman, K. M. W. (2010). Anticancer Properties of Indole Compounds: Mechanism of Apoptosis Induction and Role in Chemotherapy. Current Drug Targets, 11(6), 652-666. [Link]

  • Experimental evaluation of anti inflammatory agents. (n.d.). SlideShare. [Link]

  • Bioassays for anticancer activities. (n.d.). PubMed. [Link]

  • Anticancer Properties of Indole Compounds: Mechanism of Apoptosis Induction and Role in Chemotherapy. (2010, June 1). Ingenta Connect. [Link]

  • Anticancer properties of indole compounds: mechanism of apoptosis induction and role in chemotherapy. (n.d.). PubMed. [Link]

  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (2021). ResearchGate. [Link]

  • Cytotoxic assays for screening anticancer agents. (n.d.). PubMed. [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Screening Methods for Antiinflammatory Agents. (n.d.). Pharmacognosy. [Link]

  • A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]

  • Drug-like property profiling of novel neuroprotective compounds to treat acute ischemic stroke: guidelines to develop pleiotropic molecules. (n.d.). PubMed. [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). United States Department of Agriculture. [Link]

  • SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. (n.d.). International Journal of Creative Research Thoughts. [Link]

  • Antimicrobial Susceptibility Testing Protocols. (n.d.). Taylor & Francis eBooks. [Link]

  • Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books. [Link]

  • Importance of ADME and Bioanalysis in the Drug Discovery. (2025, August 7). ResearchGate. [Link]

  • A novel approach to screening for new neuroprotective compounds for the treatment of stroke. (2007, October 10). PubMed. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). World Organisation for Animal Health. [Link]

  • Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books. [Link]

  • Drug-Like Property Profiling of Novel Neuroprotective Compounds to Treat Acute Ischemic Stroke: Guidelines to Develop Pleiotropic Molecules. (n.d.). Semantic Scholar. [Link]

  • In vitro ADME-Tox characterisation in drug discovery and development. (n.d.). VectorB2B. [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Effects of 6-fluoroindole, 7-methylindole, and indole on the... (n.d.). ResearchGate. [Link]

  • An Integrative Approach to Identifying Neuroprotective Natural Compounds for Neurodevelopmental Disorders. (n.d.). MDPI. [Link]

  • Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Lignin-Encapsulated ZnO Nano-Hybrids Exhibit Enhanced Antibacterial and Photocatalytic Activity via ROS-Mediated. (2026, January 12). ACS Publications. [Link]

  • 6-Fluoro-2-methyl-1H-indole: A Versatile Fluorinated Intermediate for Advanced Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide. (2023, January 31). MDPI. [Link]

  • In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives. (n.d.). PubMed. [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023, December 8). PubMed. [Link]

  • Biological and Pharmacological Research on Indole-3-Carbinol (I3C) and Its Derivatives. (n.d.). MDPI. [Link]

  • Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. (2023, June 26). PubMed. [Link]

  • Synthesis of novel α-amino acid functionalized 6-fluoro quinolones, their anti-bacterial activity and molecular docking studies. (2025, August 6). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC - NIH. (2022, August 16). National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. (2025, October 12). MDPI. [Link]

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.). Turkish Journal of Pharmaceutical Sciences. [Link]

  • Molecular Targets and Anticancer Potential of Indole-3-Carbinol and Its Derivatives. (2025, August 7). MDPI. [Link]

  • Identification of Indole Derivatives as Selective Cyclooxygenase-2 Inhibitors by Virtual Screening and Molecular Dynamic Simulation. (2025, August 7). ResearchGate. [Link]

  • Synthesis and In-Vitro Antitumor Activity of Selected 7-Fluoro-6-(4-methyl- 1-piperazinyl)-2-(thiosubstituted)-4(3H)-quinazolinones. (n.d.). Portal de la Recerca de Catalunya. [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC. (2025, November 24). National Center for Biotechnology Information. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. (2022, January 1). Chulalongkorn University Digital Collections. [Link]

  • Six-component synthesis and biological activity of novel spiropyridoindolepyrrolidine derivatives: A combined experimental and theoretical investigation. (n.d.). Frontiers. [Link]

  • Insights into Metabolites Profiling and Pharmacological Investigation of Aconitum heterophyllum wall ex. Royle Stem through Experimental and Bioinformatics Techniques - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists. (n.d.). PubMed. [Link]

Sources

Technical Guide: Predicting the Mechanism of Action of (6-fluoro-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, enhancing its metabolic stability, bioavailability, and target binding affinity.[3][4] This guide provides a comprehensive, in-depth framework for predicting the mechanism of action of the novel compound, (6-fluoro-1H-indol-2-yl)methanol. By integrating robust in silico predictive methodologies with rigorous experimental validation, we present a systematic approach to elucidate the biological targets and cellular pathways modulated by this promising fluorinated indole derivative. This document is intended to serve as a technical resource for researchers and scientists engaged in drug discovery and development, offering both theoretical grounding and practical, step-by-step protocols.

Introduction: The Significance of (6-fluoro-1H-indol-2-yl)methanol

The indole nucleus is recognized as a "privileged" structure in drug discovery, present in a wide array of compounds with diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][5][6] The strategic placement of a fluorine atom, as seen in (6-fluoro-1H-indol-2-yl)methanol, is a well-established strategy in medicinal chemistry to optimize drug-like properties.[3][4][7] Given the therapeutic potential inherent to the fluoro-indole scaffold, a thorough investigation into the mechanism of action of (6-fluoro-1H-indol-2-yl)methanol is warranted. Understanding how this compound interacts with biological systems at a molecular level is the first critical step in its development as a potential therapeutic agent.

This guide outlines a logical, multi-faceted approach to mechanism of action (MoA) prediction, beginning with computational screening to generate hypotheses, followed by detailed experimental protocols to validate these predictions.

Part I: In Silico Mechanism of Action Prediction

In silico methods provide a rapid and cost-effective means to generate initial hypotheses about a compound's biological targets.[8][9][10] By leveraging computational tools and databases, we can predict potential protein targets for (6-fluoro-1H-indol-2-yl)methanol, paving the way for focused experimental validation.

Target Prediction via Chemical Similarity

The principle of chemical similarity states that structurally similar molecules are likely to have similar biological activities. We can harness this principle by comparing (6-fluoro-1H-indol-2-yl)methanol to extensive libraries of compounds with known biological targets.

Workflow for Target Prediction:

workflow cluster_input Input cluster_prediction Prediction Engines cluster_output Output Compound (6-fluoro-1H-indol-2-yl)methanol SMILES String SwissTarget SwissTargetPrediction Compound->SwissTarget Submit Structure StarPred 3DSTarPred Compound->StarPred Submit Structure bSDTNBI bSDTNBI Compound->bSDTNBI Submit Structure TargetList Ranked List of Potential Targets SwissTarget->TargetList Generate Predictions StarPred->TargetList Generate Predictions bSDTNBI->TargetList Generate Predictions

Caption: Workflow for in silico target prediction.

Protocol for Target Prediction:
  • Obtain the SMILES string for (6-fluoro-1H-indol-2-yl)methanol.

  • Submit the SMILES string to multiple web-based target prediction servers:

    • SwissTargetPrediction: This server predicts targets based on a combination of 2D and 3D similarity to known ligands.[11][12]

    • 3DSTarPred: This tool utilizes 3D shape similarity for target prediction.[13]

    • bSDTNBI: A network-based inference method for predicting drug-target interactions.[14][15]

  • Compile and analyze the results. Look for consensus targets that are predicted by multiple platforms to increase confidence.

Predicted Target Classes:

Based on the prevalence of the indole scaffold in known drugs, particularly fluorinated derivatives, the following protein classes are likely to be predicted as primary targets.

Predicted Target ClassRationaleExample Approved Drug with Similar Scaffold
Protein Kinases The 5-fluoroindole moiety is a key component of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor. Many kinase inhibitors feature an indole core.Sunitinib
G-Protein Coupled Receptors (GPCRs) Indole derivatives are known to modulate GPCRs, such as serotonin receptors.[16][17]Vilazodone
Enzymes (e.g., Proteases, Oxidoreductases) The indole structure can interact with the active sites of various enzymes.[16]Indomethacin (COX inhibitor)[1]
Molecular Docking Simulations

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction.[18] This technique allows us to visualize potential binding modes and prioritize the most promising predicted targets for experimental validation.

Workflow for Molecular Docking:

docking_workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis GetProtein Download Protein Structure (RCSB PDB) PrepProtein Prepare Protein (Remove water, add hydrogens) GetProtein->PrepProtein DefineBox Define Binding Site (Grid Box) PrepProtein->DefineBox GetLigand Generate 3D Ligand Structure ((6-fluoro-1H-indol-2-yl)methanol) PrepLigand Prepare Ligand (Assign charges, torsions) GetLigand->PrepLigand PrepLigand->DefineBox RunDocking Run Docking Simulation (e.g., AutoDock Vina) DefineBox->RunDocking AnalyzeResults Analyze Docking Poses and Binding Affinity (kcal/mol) RunDocking->AnalyzeResults

Caption: General workflow for molecular docking.

Protocol for Molecular Docking:

This protocol provides a general outline using widely available tools.

  • Protein Preparation:

    • Download the 3D structure of a predicted target protein from the RCSB Protein Data Bank.

    • Using software like AutoDockTools, remove water molecules and co-crystallized ligands.[19][20]

    • Add polar hydrogens and assign charges to the protein.[19]

  • Ligand Preparation:

    • Generate the 3D structure of (6-fluoro-1H-indol-2-yl)methanol using a molecule builder like Avogadro or from a database like PubChem.

    • Optimize the ligand's geometry and assign charges.

  • Docking Simulation:

    • Define the binding pocket on the target protein. This is often the site where a known inhibitor binds.

    • Set up a grid box that encompasses the binding site.[21]

    • Run the docking simulation using a program like AutoDock Vina.[20]

  • Results Analysis:

    • Analyze the predicted binding poses and the calculated binding affinity (in kcal/mol). A lower binding energy generally indicates a more favorable interaction.[18]

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Chimera.

Part II: Experimental Validation of Predicted MoA

Following the generation of in silico hypotheses, experimental validation is crucial to confirm the predicted biological targets and elucidate the precise mechanism of action.

Cell-Based Assays

Cell-based assays are essential for determining a compound's effect in a physiologically relevant context.[22]

Example: Cell-Based Kinase Inhibition Assay

If protein kinases are identified as a high-priority target class from the in silico predictions, a cell-based assay can be used to measure the ability of (6-fluoro-1H-indol-2-yl)methanol to inhibit kinase activity within intact cells.[23][24]

Protocol for a Cellular Phosphorylation Assay:

  • Cell Culture: Culture a cancer cell line known to be dependent on the activity of the predicted target kinase.

  • Compound Treatment: Treat the cells with a range of concentrations of (6-fluoro-1H-indol-2-yl)methanol for a specified period.

  • Cell Lysis: Lyse the cells to release their protein contents.

  • Detection of Phosphorylation: Use a technique like Western Blot or a TR-FRET assay to measure the phosphorylation level of a known downstream substrate of the target kinase.[25][26]

  • Data Analysis: A decrease in the phosphorylation of the substrate in compound-treated cells compared to control cells indicates inhibition of the kinase. Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition.[27]

Workflow for Cell-Based Kinase Assay:

kinase_assay_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis_cell Analysis cluster_results_cell Results SeedCells Seed Cells in a Multi-well Plate TreatCells Treat with (6-fluoro-1H-indol-2-yl)methanol (Dose-response) SeedCells->TreatCells LyseCells Lyse Cells TreatCells->LyseCells DetectPhos Detect Substrate Phosphorylation (e.g., Western Blot, TR-FRET) LyseCells->DetectPhos CalcIC50 Calculate IC50 Value DetectPhos->CalcIC50

Caption: Workflow for a cell-based kinase inhibition assay.

Biochemical Assays

Biochemical assays use purified enzymes to directly measure the interaction between the compound and its target protein in a controlled, cell-free environment.[28][29]

Example: Enzyme Kinetic Assay

To confirm direct inhibition of a predicted enzyme target and to determine the mode of inhibition, an enzyme kinetic assay is the gold standard.[30][31]

Protocol for an Enzyme Kinetic Assay:

  • Reagents: Obtain the purified target enzyme, its specific substrate, and the necessary buffer components.

  • Assay Setup: In a multi-well plate, set up reactions containing the enzyme, buffer, and varying concentrations of (6-fluoro-1H-indol-2-yl)methanol.

  • Initiate Reaction: Start the reaction by adding the substrate.

  • Measure Reaction Rate: Continuously monitor the formation of product or depletion of substrate over time using a spectrophotometer or fluorometer.[28]

  • Data Analysis:

    • Plot the initial reaction rates against the substrate concentration in the presence and absence of the inhibitor.

    • Use these plots (e.g., Michaelis-Menten or Lineweaver-Burk plots) to determine kinetic parameters such as Km and Vmax, and to identify the mechanism of inhibition (e.g., competitive, non-competitive).[27]

Conclusion

The prediction of a novel compound's mechanism of action is a complex but critical endeavor in drug discovery. By employing a synergistic approach that combines the predictive power of in silico tools with the definitive evidence from experimental validation, we can efficiently and accurately elucidate the biological function of (6-fluoro-1H-indol-2-yl)methanol. The framework presented in this guide, from computational target identification to detailed biochemical and cell-based assays, provides a robust pathway for characterizing this and other promising small molecules, ultimately accelerating their journey from the laboratory to the clinic.

References

  • 3DSTarPred: A Web Server for Target Prediction of Bioactive Small Molecules Based on 3D Shape Similarity.
  • SwissTargetPrediction: a web server for target prediction of bioactive small molecules. PubMed.
  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.
  • 5-Fluoroindole Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. Benchchem.
  • In Silico Target Prediction for Small Molecules. PubMed.
  • SwissTargetPrediction. bio.tools.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
  • Molecular Docking Tutorial. University of Vienna.
  • Immuno-oncology Cell-based Kinase Assay Service.
  • Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. YouTube.
  • Step-by-Step Tutorial on Molecular Docking. Omics tutorials.
  • Cell-based test for kinase inhibitors. INiTS.
  • Enzyme Kinetic Assay.
  • Spotlight: Cell-based kinase assay form
  • Enzyme assay. Wikipedia.
  • 5-Fluoroindole. Chem-Impex.
  • The Crucial Role of Fluorinated Indoles in Modern Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD..
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinform
  • In silico methods and predictive tools along the drug discovery value chain.
  • What Are Enzyme Kinetic Assays? Tip Biosystems.
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed.
  • Enzyme kinetics. Wikipedia.
  • Methods for Detecting Kinase Activity. Cayman Chemical.
  • Basics of Enzym
  • In silico prediction of chemical mechanism of action via an improved network‐based inference method. PMC.
  • Fluorine-containing indoles: Synthesis and biological activity.
  • Computational/in silico methods in drug target and lead prediction. PMC.
  • Indole – a promising pharmacophore in recent antiviral drug discovery. PubMed Central.
  • In silico prediction of chemical mechanism-of-action via an improved network-based inference method.
  • In Silico Approach Using Free Software to Optimize the Antiproliferative Activity and Predict the Potential Mechanism of Action of Pyrrolizine-Based Schiff Bases. MDPI.
  • 6-Fluoro-2-methyl-1H-indole: A Versatile Fluorinated Intermediate for Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
  • 1H-Indole-2-methanol. Sigma-Aldrich.
  • (1H-Indol-2-yl)methanol. MySkinRecipes.
  • Unlocking Chemical Synthesis: Exploring the Properties and Applications of 1H-Indole-2-methanol. NINGBO INNO PHARMCHEM CO.,LTD..
  • Biomedical Importance of Indoles. PMC.
  • Synthesis of Medicinally Important Indole Derivatives: A Review.
  • Buy 6-fluoro-2-methyl-1H-indole. Smolecule.
  • Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis. PubMed.
  • Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Royal Society of Chemistry.
  • Six-component synthesis and biological activity of novel spiropyridoindolepyrrolidine derivatives: A combined experimental and theoretical investig
  • Insights into Metabolites Profiling and Pharmacological Investigation of Aconitum heterophyllum wall ex.
  • 5-Fluoro-3-(1H-indol-3-ylmethyl). NIH.
  • Synthesis of 3-fluoro-2-methyl-1H-indole: A Technical Guide. Benchchem.
  • Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists. PubMed.
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC.

Sources

solubility of (6-fluoro-1H-indol-2-yl)methanol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of (6-fluoro-1H-indol-2-yl)methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For novel heterocyclic compounds such as (6-fluoro-1H-indol-2-yl)methanol, a derivative of the versatile indole scaffold, understanding its behavior in various organic solvents is paramount during pre-formulation studies, process development, and final formulation design. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of (6-fluoro-1H-indol-2-yl)methanol. While specific experimental data for this compound is not publicly available, this document will equip researchers with the foundational knowledge and methodologies to approach this challenge. We will delve into the physicochemical principles governing solubility, present standardized experimental protocols for its determination, and discuss the application of predictive models in the absence of empirical data. The insights provided herein are intended to guide scientists in making informed decisions throughout the drug development pipeline.

Introduction: The Significance of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a cornerstone of pharmaceutical sciences. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic failure.[1] The indole nucleus and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[2][3] Fluorination of the indole ring, as in (6-fluoro-1H-indol-2-yl)methanol, can modulate physicochemical properties such as lipophilicity and metabolic stability, which in turn influence solubility.

This guide will focus on the , which is crucial for:

  • Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization processes.

  • Analytical Method Development: Choosing suitable diluents for chromatographic and spectroscopic analysis.

  • Pre-formulation Studies: Understanding the compound's behavior in lipid-based and other non-aqueous formulation systems.

Theoretical Framework: Factors Influencing Solubility

The solubility of a compound is governed by a complex interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a fundamental, albeit simplified, guideline. A more rigorous understanding requires consideration of the following factors:

  • Physicochemical Properties of (6-fluoro-1H-indol-2-yl)methanol:

    • Polarity: The indole ring system possesses both hydrophobic (the bicyclic aromatic structure) and hydrophilic (the N-H group and the hydroxymethyl group) characteristics. The fluorine atom at the 6-position is an electron-withdrawing group that can influence the overall polarity and hydrogen bonding capacity of the molecule.

    • Hydrogen Bonding: The N-H of the indole ring and the -OH of the methanol substituent can act as hydrogen bond donors, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. The ability to form hydrogen bonds with solvent molecules is a key driver of solubility in protic solvents.

    • Crystal Lattice Energy: For a solid to dissolve, the energy required to break the crystal lattice (lattice energy) must be overcome by the energy released upon solvation (solvation energy). Strong intermolecular interactions in the solid state, such as extensive hydrogen bonding, can lead to high lattice energy and consequently lower solubility.

  • Properties of Organic Solvents:

    • Polarity and Dielectric Constant: Solvents are broadly classified as polar (e.g., ethanol, methanol, acetone) and non-polar (e.g., hexane, toluene). Polar solvents are generally better at dissolving polar solutes.

    • Hydrogen Bonding Capacity: Protic solvents (e.g., alcohols) can donate hydrogen bonds, while aprotic solvents (e.g., acetone, ethyl acetate) can only accept them. The choice of solvent will depend on the hydrogen bonding characteristics of the solute.

    • Temperature: Solubility is temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature.[2]

Predictive Approaches to Solubility Estimation

In the absence of experimental data, computational models can provide valuable initial estimates of solubility. These models are often based on Quantitative Structure-Property Relationships (QSPR) and have evolved to include sophisticated machine learning and deep learning algorithms.[4][5] These models utilize a set of molecular descriptors to predict solubility in various solvents.[6][7] While these predictions can be a useful guide, they are not a substitute for experimental determination.

Experimental Determination of Solubility

A systematic approach to experimentally determining the solubility of (6-fluoro-1H-indol-2-yl)methanol is essential for generating reliable data. The following section outlines a standard protocol.

Materials and Equipment
  • (6-fluoro-1H-indol-2-yl)methanol (solid)

  • A range of organic solvents of varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, tetrahydrofuran, dichloromethane, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.

Experimental Workflow

The following diagram illustrates the general workflow for determining the equilibrium solubility of a compound.

experimental_workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess solid (6-fluoro-1H-indol-2-yl)methanol B Add a known volume of organic solvent A->B Dispense into vials C Incubate at a constant temperature B->C D Agitate until equilibrium is reached C->D E Centrifuge to separate undissolved solid D->E F Collect a clear supernatant aliquot E->F G Dilute the supernatant F->G H Analyze by HPLC or other method G->H I Calculate solubility (e.g., mg/mL) H->I

Caption: Experimental workflow for equilibrium solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid (6-fluoro-1H-indol-2-yl)methanol to a series of vials. The excess is crucial to ensure that the solution reaches saturation.

    • To each vial, add a precise volume of the selected organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker/incubator (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of (6-fluoro-1H-indol-2-yl)methanol in the diluted sample using a validated HPLC method or another appropriate technique.

  • Data Calculation and Reporting:

    • Calculate the solubility of the compound in each solvent, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Solubility Data for (6-fluoro-1H-indol-2-yl)methanol at 25 °C

SolventDielectric Constant (approx.)Solubility (mg/mL)Classification
Hexane1.9< 0.1Non-polar
Toluene2.41.5Non-polar, Aromatic
Dichloromethane9.115.2Polar Aprotic
Ethyl Acetate6.025.8Polar Aprotic
Acetone2155.4Polar Aprotic
Isopropanol1842.1Polar Protic
Ethanol2578.9Polar Protic
Methanol3395.3Polar Protic

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental values must be determined.

Interpretation of Hypothetical Data:

The hypothetical data suggests that (6-fluoro-1H-indol-2-yl)methanol exhibits poor solubility in non-polar solvents like hexane and toluene. Its solubility increases significantly in polar aprotic solvents and is highest in polar protic solvents. This trend is consistent with a molecule that can participate in hydrogen bonding. The high solubility in alcohols like methanol and ethanol suggests that the hydrogen bonding interactions between the solute's -OH and N-H groups and the solvent's -OH group are a major driving force for dissolution.

Implications for Drug Development

A thorough understanding of the solubility profile of (6-fluoro-1H-indol-2-yl)methanol in organic solvents has several practical implications:

  • Process Chemistry: The choice of solvents for synthesis and crystallization will directly impact yield and purity. A solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature is ideal for crystallization.

  • Formulation Development: For parenteral formulations, a solvent system that can dissolve the required dose in a small volume is necessary. For oral formulations, understanding the solubility in organic solvents can aid in the development of lipid-based drug delivery systems.

  • Toxicology Studies: The selection of appropriate vehicles for administering the compound in preclinical toxicology studies is dependent on its solubility.

Conclusion

References

  • Solubility of Things. Indole.
  • Bjelobrk, I., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 19743. [Link]

  • Hughes, L. J., et al. (2022). A unified ML framework for solubility prediction across organic solvents. Digital Discovery, 1(4), 517-526. [Link]

  • Cortes-Ciriano, I., et al. (2021). Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations. arXiv preprint arXiv:2105.12638. [Link]

  • Kim, S., et al. (2023). Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks. Digital Discovery, 2(6), 1735-1746. [Link]

  • Morrow, C. S., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 122(12), 11039-11088. [Link]

  • Callis, P. R. (2014). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Journal of Photochemistry and Photobiology A: Chemistry, 288, 27-36. [Link]

  • Chem-Impex International Inc. 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid. [Link]

  • de Oliveira, M. S., et al. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Molecules, 29(5), 1083. [Link]

  • LookChem. 6-fluoro-2-methyl-1H-indole. [Link]

  • Google Patents. US5085991A - Process of preparing purified aqueous indole solution.
  • Al-Zoubi, N., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 13(10), 1593. [Link]

Sources

Stability and Degradation Studies of (6-fluoro-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

(6-fluoro-1H-indol-2-yl)methanol is a fluorinated indole derivative of significant interest in medicinal chemistry, serving as a key building block for novel therapeutic agents. The introduction of a fluorine atom can modulate physicochemical properties such as metabolic stability and binding affinity. However, the inherent reactivity of the indole scaffold, coupled with a primary alcohol substituent at the C2 position, presents unique stability challenges. This guide provides a comprehensive framework for investigating the stability and degradation pathways of (6-fluoro-1H-indol-2-yl)methanol. We will explore its predicted physicochemical profile, delineate potential degradation mechanisms under various stress conditions, and provide detailed protocols for conducting forced degradation studies. Furthermore, this document outlines the development and validation of a stability-indicating analytical method, a critical component for ensuring the quality, safety, and efficacy of any resulting drug candidate.

Introduction: The Imperative of Stability Analysis

In pharmaceutical development, a thorough understanding of a molecule's intrinsic stability is paramount. Stability studies are not merely a regulatory checkbox; they provide fundamental insights into a compound's chemical behavior, informing formulation development, packaging selection, storage conditions, and shelf-life determination.[1][2] The International Council for Harmonisation (ICH) guidelines mandate rigorous stability testing, including forced degradation studies, to identify likely degradation products and establish the specificity of analytical methods.[3][4]

(6-fluoro-1H-indol-2-yl)methanol presents a fascinating case study. Its structure combines the electron-rich indole nucleus, known for its susceptibility to oxidation, with a hydroxymethyl group at the C2 position—a less common substitution pattern than the well-studied C3 position. The C6-fluoro substituent further modifies the electronic landscape of the molecule. This guide serves as a technical resource for scientists tasked with characterizing the stability of this molecule, providing both the theoretical underpinnings and practical methodologies required for a comprehensive investigation.

Physicochemical Profile and Predicted Reactivity

A proactive analysis of the molecule's structure allows us to anticipate its stability liabilities. The reactivity of (6-fluoro-1H-indol-2-yl)methanol is governed by the interplay of its three key structural features.

FeatureChemical CharacteristicPredicted Stability Implication
Indole Nucleus Electron-rich aromatic heterocycle. The N-H proton is weakly acidic (pKa ≈ 17).[5] C3 is typically the most nucleophilic position, but the C2-C3 double bond is reactive.Susceptible to oxidative degradation.[6][7] The ring is generally unstable in strong acidic conditions due to protonation at C3.[8]
C2-Methanol Group Primary alcohol attached to an electron-rich, enamine-like carbon.Prone to oxidation to form the corresponding aldehyde and carboxylic acid. Under acidic conditions, protonation of the hydroxyl group could lead to water elimination, forming a highly reactive methyleneindolenine intermediate susceptible to polymerization. This is analogous to the known acid instability of indole-3-carbinol.[9][10]
C6-Fluoro Group Electron-withdrawing substituent on the benzene ring.May increase metabolic stability by blocking a potential site of hydroxylation. It also influences the overall electron density of the indole ring system, potentially modulating its susceptibility to oxidation.

Postulated Degradation Pathways

Based on the foundational chemistry of indoles, we can hypothesize several degradation pathways for (6-fluoro-1H-indol-2-yl)methanol under stress conditions.

Oxidative Degradation

Oxidation is a primary degradation route for many indole-containing compounds.[6] The reaction is often initiated at the electron-rich C2-C3 double bond. For (6-fluoro-1H-indol-2-yl)methanol, two principal oxidative pathways are plausible:

  • Oxidation of the Indole Ring: The molecule could be oxidized to a 6-fluoro-oxindole derivative. Successive hydroxylation at the 2- and 3-positions can lead to ring cleavage, a pathway observed in the microbial degradation of indole.[11][12]

  • Oxidation of the Methanol Group: The primary alcohol can be oxidized first to an aldehyde ((6-fluoro-1H-indol-2-yl)carbaldehyde) and subsequently to a carboxylic acid (6-fluoro-1H-indole-2-carboxylic acid).

Oxidative Degradation Pathway Parent (6-fluoro-1H-indol-2-yl)methanol Aldehyde 6-Fluoro-1H-indole-2-carbaldehyde Parent->Aldehyde [O] Oxindole 6-Fluoro-1,3-dihydro-2H-indol-2-one (Oxindole derivative) Parent->Oxindole [O] Ring Oxidation CarboxylicAcid 6-Fluoro-1H-indole-2-carboxylic acid Aldehyde->CarboxylicAcid [O]

Caption: Plausible oxidative degradation pathways for (6-fluoro-1H-indol-2-yl)methanol.

Acid-Catalyzed Degradation

Indoles are notoriously sensitive to acidic conditions.[8] The primary degradation pathway for indole-3-carbinol in acid involves dimerization and oligomerization, and a similar mechanism is highly probable for the C2 isomer.[9][10]

The mechanism likely involves:

  • Protonation: The hydroxyl group of the methanol substituent is protonated by the acid.

  • Elimination: A molecule of water is eliminated, forming a resonance-stabilized but highly electrophilic methyleneindoleninium cation.

  • Polymerization: This reactive intermediate can be attacked by another molecule of the parent compound, leading to the formation of dimers, trimers, and higher-order oligomers.

Acid-Catalyzed Degradation cluster_0 Step 1: Protonation & Elimination cluster_1 Step 2: Polymerization Parent (6-fluoro-1H-indol-2-yl)methanol Intermediate Reactive Methyleneindoleninium Cation Parent->Intermediate H⁺, -H₂O Dimer Dimer Intermediate->Dimer + Parent molecule Polymer Oligomers / Polymers Dimer->Polymer + n(Intermediate) Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile/Water) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Thermal Thermal (Solid) (80°C) Prep->Thermal Photo Photolytic (ICH Q1B) Prep->Photo Analyze Analyze Samples by Stability-Indicating HPLC-UV/MS Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Identify Identify Degradants & Assess Method Specificity Analyze->Identify

Caption: General experimental workflow for forced degradation studies.

Detailed Step-by-Step Protocols

Materials:

  • (6-fluoro-1H-indol-2-yl)methanol

  • HPLC-grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated oven, photostability chamber, pH meter

Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of (6-fluoro-1H-indol-2-yl)methanol in a suitable solvent (e.g., 50:50 acetonitrile:water). Poor solubility may require the use of a co-solvent. [1]

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Incubate the solution in a water bath at 60°C.

    • Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

    • Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • Repeat the procedure for acid hydrolysis, using 0.1 M NaOH instead of HCl.

    • Incubate at 60°C and collect samples at time points.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an appropriate volume of 30% H₂O₂ to achieve a final H₂O₂ concentration of 3%.

    • Keep the solution at room temperature, protected from light.

    • Withdraw samples at time points. The reaction can be quenched by dilution if necessary.

  • Thermal Degradation:

    • Place the solid compound in a vial in a calibrated oven at 80°C.

    • Analyze the solid at specified time points (e.g., 1, 3, 7 days) by dissolving it to a known concentration.

    • Also, perform thermal degradation on the stock solution at 60°C to assess stability in solution.

  • Photolytic Degradation:

    • Expose both the solid compound and the stock solution to light in a validated photostability chamber.

    • The exposure should comply with ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter. [13][14] * A dark control sample, wrapped in aluminum foil, must be stored under the same temperature conditions to differentiate between thermal and photolytic degradation.

Development of a Stability-Indicating Method (SIM)

A SIM is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients. [4][15]RP-HPLC with UV detection is the most common technique for this purpose. [16][17]

HPLC Method Development Strategy

The goal is to achieve baseline separation between the parent peak and all degradation product peaks generated during the forced degradation studies.

ParameterStarting ConditionRationale & Optimization Strategy
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase is a versatile choice for moderately polar compounds like indoles. If separation is poor, consider a different phase (e.g., C8, Phenyl-Hexyl).
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in AcetonitrileTrifluoroacetic acid (TFA) is an ion-pairing agent that improves peak shape for ionizable compounds. [18]Start with a gradient elution (e.g., 10% to 90% B over 20 minutes) to elute all components. Optimize the gradient slope or switch to isocratic for final method.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column. Adjust as needed to optimize resolution and run time.
Column Temp. 30 °CElevated temperature can improve efficiency and reduce viscosity, but may also accelerate on-column degradation for labile compounds.
Detection (UV) Diode Array Detector (DAD)A DAD allows for the collection of spectra across a range (e.g., 200-400 nm). Monitor at the λmax of the indole chromophore (typically ~270-280 nm) and check for peak purity.
Injection Vol. 10 µLAdjust based on detector response and compound concentration.
Method Validation

Once the method is developed, it must be validated according to ICH Q2(R1) guidelines. Specificity is the most critical parameter for a SIM and is demonstrated by analyzing the stressed samples. The method must show that the parent peak is resolved from all degradation products, and the peak purity analysis (using a DAD) should confirm that the parent peak is spectrally homogenous.

Characterization of Degradation Products

Identifying the structure of major degradation products is crucial for understanding the degradation pathways and assessing their potential toxicity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for this task. [19]By coupling the HPLC system to a mass spectrometer, one can obtain the molecular weight of each degradation product.

  • Tandem Mass Spectrometry (MS/MS): Further fragmentation of the molecular ions provides structural information that helps in elucidating the chemical structure of the degradants. [20]* Isolation and NMR: For unambiguous structure confirmation of significant degradants, preparative HPLC may be used for isolation, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

The stability of (6-fluoro-1H-indol-2-yl)methanol is a complex interplay of its indole core, C2-methanol substituent, and C6-fluoro group. Based on chemical principles, the molecule is predicted to be most susceptible to oxidative degradation and acid-catalyzed polymerization . A systematic investigation, beginning with controlled forced degradation studies under hydrolytic, oxidative, thermal, and photolytic stress, is essential. The development and validation of a robust, stability-indicating HPLC method is the cornerstone of this investigation, enabling accurate quantification of the parent compound and its degradants. Subsequent characterization of these degradants using techniques like LC-MS/MS will provide a complete picture of the molecule's stability profile, a critical dataset for advancing its development as a potential pharmaceutical agent.

References

Click to expand
  • BenchChem. (n.d.). Mitigating degradation of indole compounds during storage and analysis.
  • Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. SciSpace.
  • Bansal, S., et al. (2015). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 81(13), 4418-4424.
  • Baldi, B. G., et al. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(1), 9-12.
  • van der Westhuizen, L., et al. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 94, 1009-1014.
  • Toda, N., et al. (2016). Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives. Journal of the American Chemical Society, 138(50), 16489-16497.
  • Gu, J. D., et al. (2002). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 68(3), 1074-1078.
  • Química Orgánica. (n.d.). Indole acidity.
  • Park, R. D., et al. (1990). Oxidation of Indole-3-Acetic Acid-Amino Acid Conjugates by Horseradish Peroxidase. Plant Physiology, 92(4), 940-944.
  • National Center for Biotechnology Information. (n.d.). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. PMC.
  • Oxford Academic. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions 1. Plant Physiology.
  • Satinsky, D., et al. (2016). A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. Journal of Pharmaceutical and Biomedical Analysis, 120, 383-390.
  • El-Ragehy, N. A., et al. (2014). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Journal of Chromatographic Science, 52(7), 647-655.
  • Quaranta, A., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis, 11(15), 9494-9503.
  • ResearchGate. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
  • Wikipedia. (n.d.). Indole.
  • Iram, F., et al. (2020). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Trend in Scientific Research and Development, 4(3), 112-117.
  • ResearchGate. (n.d.). HPLC analysis of samples of indole biotransformation by Arthrobacter....
  • Callis, P. R., et al. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Protein Science, 22(6), 789-801.
  • PubMed. (2013). Stability-indicating chromatographic methods for the determination of sertindole.
  • Sharma, S., & Murugesan, S. (2017). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 7(1), 224-231.
  • International Journal of Pharmaceutical Sciences. (n.d.). Current Issue.
  • Frankenberger, W. T., Jr., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308.
  • Iram, F., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390.
  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Eagle Analytical. (2018, April 30). Stability Indicating Methods [Video]. YouTube.
  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques.
  • National Center for Biotechnology Information. (n.d.). 5-Fluoro-3-(1H-indol-3-ylmethyl). PubChem.
  • Arora, P. K. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2685.
  • National Center for Biotechnology Information. (n.d.). 6-Fluoro-2-methyl-1H-indole. PubChem.
  • Pandav, S. S., & Mali, A. (2021). Indole-3-carbinol: a review on current trends and future prospects. International Journal of Pharmacognosy, 8(9), 373-384.
  • Pekošak, A., et al. (2023). Preparation of NIn-Methyl-6-[18F]fluoro- and 5-Hydroxy-7-[18F]fluorotryptophans as Candidate PET-Tracers for Pathway-Specific Visualization of Tryptophan Metabolism. Molecules, 28(20), 7119.
  • Bakshi, M., & Singh, S. (2002). Forced degradation and impurity profiling: recent trends. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1048.
  • BenchChem. (n.d.). Synthesis of 3-fluoro-2-methyl-1H-indole: A Technical Guide.
  • BenchChem. (n.d.). (Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile.
  • Sharma, U., et al. (2024). Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. ACS Omega.
  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • Lin, S., et al. (2024). Heating conversion of indole-3-carbinol into N-substituted oligomers with anti-melanoma effect. Food Chemistry, 441, 138290.
  • Wu, D., et al. (2022). Indole-substituted flavonol-based cysteine fluorescence sensing and subsequent precisely controlled linear CO liberation. Chemical Communications, 58(57), 7941-7944.
  • BenchChem. (n.d.). Avoiding side reactions in 6-Fluoroindole synthesis.
  • National Center for Biotechnology Information. (n.d.). (7-amino-6-fluoro-1H-indol-5-yl)methanol. PubChem.
  • Qian, Y., et al. (2024). Heating conversion of indole-3-carbinol into N-substituted oligomers with anti-melanoma effect. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). 6-Fluoro-1H-indole-3-carboxylic acid. PMC.
  • Staub, R. E., et al. (2002). Fate of indole-3-carbinol in cultured human breast tumor cells. Chemical Research in Toxicology, 15(2), 101-109.
  • Ochedalski, T., et al. (2016). Two Faces of Indole-3-Carbinol—Analysis of Lipid Peroxidation Induced by Fenton Reaction Substrates in Porcine Ovary and Kidney Homogenates. Molecules, 21(10), 1319.

Sources

potential therapeutic targets of (6-fluoro-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of (6-fluoro-1H-indol-2-yl)methanol

Foreword: Charting a Course for a Novel Indole Derivative

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a remarkable breadth of biological activity.[1] From anti-inflammatory agents to anti-cancer therapies, the versatility of the indole ring system continues to inspire the development of new therapeutic agents.[2][3] This guide focuses on a specific, yet under-explored derivative: (6-fluoro-1H-indol-2-yl)methanol.

While direct biological data for this compound is scarce, its structural features—a fluorinated indole core and a 2-methanol substitution—provide a strong foundation for hypothesizing its potential therapeutic targets. The introduction of a fluorine atom can significantly enhance metabolic stability and biological activity.[4][5] This, combined with the known pharmacology of related indole-2- and indole-3-carbinols, positions (6-fluoro-1H-indol-2-yl)methanol as a compound of significant interest for drug discovery and development professionals.

This document serves as a technical guide for researchers and scientists, providing a comprehensive overview of the hypothesized therapeutic targets of (6-fluoro-1H-indol-2-yl)methanol. We will delve into the rationale behind these potential targets, drawing parallels from well-studied indole derivatives such as Indole-3-Carbinol (I3C) and its metabolites. Furthermore, we will provide detailed, field-proven experimental workflows to enable the scientific community to investigate and validate these hypotheses.

Our approach is grounded in scientific integrity, aiming to provide a logical and self-validating framework for the exploration of this promising molecule.

Part 1: The Indole Scaffold and the Significance of Fluorination

The indole ring system is a common motif in biologically active compounds, capable of mimicking peptide structures and participating in various protein-ligand interactions.[3] The addition of a fluorine atom at the 6-position of the indole ring is a strategic chemical modification. Fluorine's high electronegativity and small size can alter the electronic properties of the indole ring, influencing its reactivity and modulating the biological activity of the molecule.[6] This substitution can lead to improved pharmacokinetic properties, including enhanced metabolic stability and membrane permeability.[5]

The 2-methanol group provides a site for potential metabolic modification and interaction with target proteins. Its structural similarity to Indole-3-Carbinol (I3C), a well-researched phytochemical derived from cruciferous vegetables, suggests that (6-fluoro-1H-indol-2-yl)methanol may share some of its biological activities.[7][8]

Part 2: Hypothesized Therapeutic Targets and Mechanistic Pathways

Based on the extensive research on related indole derivatives, we propose the following primary therapeutic targets and signaling pathways for investigation.

The Aryl Hydrocarbon Receptor (AhR) Pathway: A Gateway to Cellular Homeostasis

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, including Phase I and Phase II detoxification enzymes.[7] Many indole compounds, including I3C and its condensation product Indolo[3,2-b]carbazole (ICZ), are known modulators of AhR.[8]

Mechanistic Rationale: We hypothesize that (6-fluoro-1H-indol-2-yl)methanol, or its metabolites, can act as a ligand for AhR. Upon binding, the ligand-AhR complex translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This leads to the transcription of genes encoding enzymes such as Cytochrome P450 1A1 (CYP1A1), CYP1A2, and Glutathione S-Transferases (GSTs).[7]

Therapeutic Implications: Modulation of the AhR pathway can have pleiotropic effects, including anti-inflammatory, immunomodulatory, and anti-cancer activities. By enhancing the expression of detoxification enzymes, (6-fluoro-1H-indol-2-yl)methanol could protect against environmental toxins and carcinogens.

Visualizing the AhR Pathway:

Caption: Proposed activation of the Aryl Hydrocarbon Receptor (AhR) pathway.

The Nrf2-Antioxidant Response Element (ARE) Pathway: A Shield Against Oxidative Stress

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[9] Indole derivatives like I3C and Diindolylmethane (DIM) are known activators of the Nrf2 pathway, leading to the upregulation of a battery of antioxidant and detoxification enzymes.[7][10]

Mechanistic Rationale: Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. We propose that (6-fluoro-1H-indol-2-yl)methanol or its metabolites can induce a conformational change in Keap1, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for protective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[9]

Therapeutic Implications: By activating the Nrf2 pathway, (6-fluoro-1H-indol-2-yl)methanol could offer therapeutic benefits in conditions associated with oxidative stress, such as neurodegenerative diseases, cardiovascular diseases, and cancer.[9][10]

Visualizing the Nrf2-ARE Pathway:

Nrf2_Pathway Indole_Compound (6-fluoro-1H-indol-2-yl)methanol Keap1_Nrf2 Keap1-Nrf2 Complex Indole_Compound->Keap1_Nrf2 Induces Dissociation Nrf2_Released Nrf2 (Released) Keap1_Nrf2->Nrf2_Released ARE ARE (DNA) Nrf2_Released->ARE Binds Nrf2_Released->ARE Antioxidant_Genes Antioxidant Gene Transcription (HO-1, NQO1, etc.) ARE->Antioxidant_Genes

Caption: Proposed activation of the Nrf2-ARE antioxidant pathway.

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Some indole derivatives have been shown to inhibit this pathway, contributing to their anti-cancer effects.[11]

Mechanistic Rationale: We hypothesize that (6-fluoro-1H-indol-2-yl)methanol could inhibit the PI3K/Akt/mTOR pathway at one or more key nodes. This could involve direct inhibition of PI3K or Akt, or indirect modulation through upstream regulators. Inhibition of this pathway would lead to decreased cell proliferation and increased apoptosis in cancer cells.

Therapeutic Implications: A compound that effectively inhibits the PI3K/Akt/mTOR pathway would have significant potential as an anti-cancer agent, either as a monotherapy or in combination with other chemotherapeutic drugs.

Part 3: Experimental Workflows for Target Validation

To empirically test the hypotheses outlined above, a series of well-defined experimental workflows are required.

General Cell Culture and Compound Treatment
  • Cell Lines: Select appropriate human cell lines based on the target pathway. For example, HepG2 (liver carcinoma) for AhR and Nrf2 studies, and various cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) for PI3K/Akt pathway analysis.

  • Compound Preparation: Dissolve (6-fluoro-1H-indol-2-yl)methanol in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute in cell culture medium to the desired final concentrations for treatment.

  • Treatment Conditions: Culture cells to an appropriate confluency and then treat with varying concentrations of the compound for specified time periods (e.g., 6, 12, 24, 48 hours).

Workflow for Investigating AhR Pathway Activation

Visualizing the AhR Experimental Workflow:

AhR_Workflow Start Start: Treat Cells with Compound XRE_Luciferase XRE-Luciferase Reporter Assay Start->XRE_Luciferase Measure Transcriptional Activity qPCR Quantitative PCR (qPCR) for CYP1A1, GSTs Start->qPCR Measure mRNA Expression Western_Blot Western Blot for CYP1A1, AhR, ARNT Start->Western_Blot Measure Protein Expression

Caption: Experimental workflow for validating AhR pathway activation.

Step-by-Step Protocol:

  • XRE-Luciferase Reporter Assay:

    • Transfect cells with a reporter plasmid containing Xenobiotic Response Elements (XREs) upstream of a luciferase gene.

    • Treat transfected cells with (6-fluoro-1H-indol-2-yl)methanol.

    • Measure luciferase activity to quantify AhR-mediated transcriptional activation.

  • Quantitative PCR (qPCR):

    • Isolate total RNA from treated cells.

    • Synthesize cDNA via reverse transcription.

    • Perform qPCR using primers specific for AhR target genes (e.g., CYP1A1, GSTA1).

    • Analyze the relative fold change in gene expression compared to vehicle-treated controls.

  • Western Blot Analysis:

    • Prepare whole-cell lysates from treated cells.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against CYP1A1, AhR, and ARNT.

    • Use a loading control (e.g., β-actin) to normalize protein levels.

    • Detect protein bands using a secondary antibody conjugated to HRP and an ECL substrate.

Workflow for Investigating Nrf2-ARE Pathway Activation

Visualizing the Nrf2-ARE Experimental Workflow:

Nrf2_Workflow Start Start: Treat Cells with Compound ARE_Luciferase ARE-Luciferase Reporter Assay Start->ARE_Luciferase Measure Transcriptional Activity qPCR_Nrf2 Quantitative PCR (qPCR) for HO-1, NQO1 Start->qPCR_Nrf2 Measure mRNA Expression Western_Blot_Nrf2 Western Blot for Nrf2, HO-1, Keap1 Start->Western_Blot_Nrf2 Measure Protein Expression Immunofluorescence Immunofluorescence for Nrf2 Nuclear Translocation Start->Immunofluorescence Visualize Nrf2 Localization

Caption: Experimental workflow for validating Nrf2-ARE pathway activation.

Step-by-Step Protocol:

  • ARE-Luciferase Reporter Assay:

    • Similar to the XRE assay, use a reporter construct with Antioxidant Response Elements (AREs) driving luciferase expression.

  • Quantitative PCR (qPCR):

    • Analyze the expression of Nrf2 target genes such as HMOX1 (HO-1) and NQO1.

  • Western Blot Analysis:

    • Probe for total and nuclear Nrf2, Keap1, HO-1, and NQO1 protein levels. An increase in nuclear Nrf2 is a key indicator of activation.

  • Immunofluorescence Microscopy:

    • Fix and permeabilize treated cells.

    • Incubate with an anti-Nrf2 antibody, followed by a fluorescently labeled secondary antibody.

    • Counterstain nuclei with DAPI.

    • Visualize the subcellular localization of Nrf2 using a fluorescence microscope to confirm nuclear translocation.

Part 4: Quantitative Data Summary and Future Directions

As research on (6-fluoro-1H-indol-2-yl)methanol progresses, it will be crucial to summarize quantitative data in a clear and concise manner.

Table 1: Hypothetical Data Summary for (6-fluoro-1H-indol-2-yl)methanol

AssayEndpointResult (EC50/IC50)Positive Control
XRE-Luciferase AssayEC50To be determinedTCDD
ARE-Luciferase AssayEC50To be determinedSulforaphane
PI3K Kinase AssayIC50To be determinedWortmannin
Cell Viability (MCF-7)IC50To be determinedDoxorubicin

Future Directions:

  • In Vivo Studies: If in vitro studies demonstrate promising activity and low toxicity, preclinical in vivo studies in animal models of cancer, inflammation, or neurodegeneration would be the next logical step.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of (6-fluoro-1H-indol-2-yl)methanol to understand the structural requirements for activity and to optimize potency and selectivity.

  • Pharmacokinetic and ADME Studies: Evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-likeness.

Conclusion

(6-fluoro-1H-indol-2-yl)methanol represents a promising, yet unexplored, chemical entity with the potential to modulate key cellular pathways implicated in a variety of diseases. The structural rationale, based on the known activities of related indole compounds and the strategic inclusion of a fluorine atom, provides a solid foundation for its investigation. The experimental workflows detailed in this guide offer a comprehensive and scientifically rigorous approach to validating its hypothesized therapeutic targets. Through systematic investigation, the full therapeutic potential of this novel indole derivative can be elucidated, potentially paving the way for new and effective treatments.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. 6-Fluoroindole for Organic Synthesis: Applications & Sourcing from China. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 6-Fluoro-2-methyl-1H-indole: A Versatile Fluorinated Intermediate for Advanced Organic Synthesis. [Link]

  • Karger Publishers. The Effects and Mechanisms of Indole Derivatives in Improving Doxorubicin-Induced Cardiomyopathy. [Link]

  • Linus Pauling Institute, Oregon State University. Indole-3-Carbinol. [Link]

  • MySkinRecipes. (1H-Indol-2-yl)methanol. [Link]

  • National Institutes of Health. Biomedical Importance of Indoles. [Link]

  • National Institutes of Health. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. [Link]

  • National Institutes of Health. Indole-3-Carbinol (I3C) and its Major Derivatives: Their Pharmacokinetics and Important Roles in Hepatic Protection. [Link]

  • Lung-genomics. 6-Fluoroindole. [Link]

  • ResearchGate. Unveiling the Multifaceted Pharmacological Actions of Indole-3-Carbinol and Diindolylmethane: A Comprehensive Review. [Link]

  • Journal of Pharmaceutical and Applied Chemistry. Fluorine in drug discovery: Role, design and case studies. [Link]

  • IntechOpen. Synthesis of Medicinally Important Indole Derivatives: A Review. [Link]

  • ACS Publications. Antitumor Agents. 181. Synthesis and Biological Evaluation of 6,7,2',3',4'-Substituted-1,2,3,4-tetrahydro-2-phenyl-4-quinolones as a New Class of Antimitotic Antitumor Agents. [Link]

  • PubChem. (1H-indol-2-yl)methanol. [Link]

  • National Institutes of Health. 6-Fluoro-1H-indole-3-carboxylic acid. [Link]

  • Chula Digital Collections. Recent advancements on biological activity of indole and their derivatives: A review. [Link]

  • National Institutes of Health. Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. [Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling of (6-fluoro-1H-indol-2-yl)methanol Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of fluorine can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties, making fluorinated indoles like (6-fluoro-1H-indol-2-yl)methanol compounds of great interest in drug discovery.[3] Modern drug development increasingly relies on in silico computational methods to streamline the discovery and optimization of novel small molecules.[4][5] These approaches accelerate progress, reduce costs, and mitigate risks associated with traditional trial-and-error experimentation.[5] This guide provides a comprehensive technical overview of the core in silico methodologies for investigating the molecular interactions of (6-fluoro-1H-indol-2-yl)methanol, designed for researchers, scientists, and drug development professionals. We will explore the causality behind each computational step, from ligand and target preparation to advanced simulation and modeling techniques, ensuring a robust and scientifically rigorous workflow.

Introduction: The Rationale for In Silico Investigation

The foundational principle of computational drug design is that the biological activity of a compound is a direct function of its chemical structure.[6] For a novel or uncharacterized molecule such as (6-fluoro-1H-indol-2-yl)methanol, in silico modeling provides the initial, critical insights into its potential therapeutic value. By simulating molecular interactions within a virtual environment, we can predict binding affinities, identify potential biological targets, and refine molecular structures for enhanced efficacy and safety, long before committing to expensive and time-consuming wet-lab synthesis and screening.[7][8]

The workflow for such an investigation is a multi-stage process that builds in complexity, starting with the fundamental characterization of the ligand and its potential protein targets, and progressing to dynamic simulations that explore the stability and energetics of their interaction.

cluster_0 Setup & Preparation cluster_1 Core Modeling Techniques cluster_2 Analysis & Refinement Ligand_Prep Ligand Preparation (6-fluoro-1H-indol-2-yl)methanol Docking Molecular Docking Ligand_Prep->Docking QSAR QSAR Modeling Ligand_Prep->QSAR Target_ID Target Identification & Preparation Target_ID->Docking Pharmacophore Pharmacophore Modeling Docking->Pharmacophore Provides interaction patterns MD_Sim Molecular Dynamics (MD) Docking->MD_Sim Provides initial complex Optimization Lead Optimization Pharmacophore->Optimization Guides virtual screening Analysis Binding Affinity & Stability Analysis MD_Sim->Analysis QSAR->Optimization Predicts activity of analogs Analysis->Optimization

Fig 1. General workflow for in silico drug discovery.

Foundational Stage: Ligand and Target Preparation

The validity of any in silico model is fundamentally dependent on the quality of the input structures. This preparation phase is critical and must be executed with meticulous attention to detail.

Ligand Preparation: Characterizing (6-fluoro-1H-indol-2-yl)methanol

Before any simulation, a high-quality, three-dimensional structure of the ligand is required. This is more than just a 2D drawing; it's a model that must accurately represent the molecule's stereochemistry, ionization state, and low-energy conformation.

Protocol 1: Ligand Structure Generation and Optimization

  • 2D Structure Creation: Draw the structure of (6-fluoro-1H-indol-2-yl)methanol using chemical drawing software like ChemDraw or MarvinSketch. Save the structure in a common format like MOL or SMILES.

  • 3D Conversion: Import the 2D structure into a molecular modeling program like Avogadro. The software will generate an initial 3D conformation.

  • Hydrogenation: Add hydrogen atoms. It is crucial to ensure the protonation state is appropriate for a physiological pH (typically ~7.4). For the indole nitrogen, this generally means it remains protonated.[9]

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF). This step refines the bond lengths, angles, and dihedrals to find a low-energy conformation.

  • Charge Calculation: Assign partial atomic charges. For subsequent docking and MD simulations, Gasteiger or AM1-BCC charges are commonly used.

  • File Format Conversion: Save the final, optimized 3D structure in a format required by the downstream software (e.g., PDBQT for AutoDock Vina, MOL2 for GROMACS topology generation).[9][10]

Target Identification and Preparation

For structure-based design, a 3D structure of the biological target, typically a protein, is necessary.

  • Known Targets: If (6-fluoro-1H-indol-2-yl)methanol is an analog of a compound with a known target, the process is straightforward. Indole derivatives are known to target a wide array of proteins, including kinases, tubulin, and viral proteases like SARS-CoV-2 Mpro.[1][11][12]

  • Unknown Targets (Target Fishing): If the target is unknown, computational methods like reverse docking or pharmacophore-based screening against a database of protein structures can be employed to identify potential binding partners.

Protocol 2: Receptor Structure Preparation

  • Structure Retrieval: Download the target protein's crystal structure from the Protein Data Bank (PDB). Choose a high-resolution structure, preferably one co-crystallized with a ligand similar to the indole scaffold.

  • Initial Cleaning: Open the PDB file in a molecular viewer like UCSF Chimera or PyMOL.[13] Remove all non-essential molecules, such as water, ions, and co-solvents, that are not critical to the protein's structural integrity or the binding interaction. If a co-crystallized ligand is present, it can be used to define the binding site.

  • Structural Correction: Check for and repair any missing residues or side chains using tools like SWISS-MODEL or the built-in functionalities of molecular modeling suites.

  • Protonation and Charge Assignment: Add hydrogen atoms appropriate for a pH of 7.4. Assign atomic charges using a standard protein force field (e.g., AMBER, CHARMM).

  • File Format Conversion: Save the cleaned, prepared receptor structure in the appropriate format (e.g., PDBQT for AutoDock Vina).[10]

Core Modeling Methodologies

With prepared ligand and receptor structures, we can proceed to the core computational analyses.

Molecular Docking: Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the strength of the interaction via a scoring function.[14] It is the primary tool for generating an initial hypothesis of the binding mode.

cluster_prep Input Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis Receptor Prepared Receptor (PDBQT) Grid Define Search Space (Grid Box) Receptor->Grid Ligand Prepared Ligand (PDBQT) Ligand->Grid Config Set Configuration (exhaustiveness, etc.) Grid->Config Run Execute AutoDock Vina Config->Run Poses Analyze Binding Poses (Lowest Energy) Run->Poses Interactions Visualize Interactions (H-bonds, Hydrophobic) Poses->Interactions Scores Evaluate Binding Affinity (Scoring Function) Poses->Scores

Fig 2. Detailed workflow for molecular docking.

Protocol 3: Molecular Docking with AutoDock Vina

  • Define the Search Space: Using software like AutoDock Tools (ADT), define a 3D grid box that encompasses the entire binding pocket of the receptor.[15][16] The center and dimensions of this box tell Vina where to perform the docking search. If a co-crystallized ligand was present, centering the box on its location is a common practice.[17]

  • Configure the Docking Run: Create a configuration file that specifies the paths to the prepared receptor and ligand PDBQT files, the grid box coordinates and dimensions, and the exhaustiveness parameter, which controls the computational effort of the search.[15]

  • Execute Vina: Run the Vina executable from the command line, providing the configuration file as input.

  • Analyze Results: Vina will output a PDBQT file containing several predicted binding poses, ranked by their binding affinity scores (in kcal/mol).[17]

  • Visualize and Interpret: Load the receptor and the output ligand poses into a molecular viewer. Analyze the top-ranked pose to identify key interactions, such as hydrogen bonds, hydrophobic contacts, and potential pi-stacking with aromatic residues. The indole ring, for instance, is a prime candidate for pi-pi or cation-pi interactions.

Pharmacophore Modeling: Abstracting Key Interactions

A pharmacophore is an abstract 3D arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are essential for biological activity.[18]

  • Structure-Based Approach: A pharmacophore model can be generated directly from the most stable protein-ligand complex obtained from docking.[19] It translates the observed interactions (e.g., a hydrogen bond with a serine residue, a hydrophobic contact with a leucine) into pharmacophoric features.

  • Ligand-Based Approach: If several active indole analogs are known, they can be structurally aligned to identify common features, forming a consensus pharmacophore.

These models are powerful tools for virtual screening, allowing for the rapid search of large compound databases to find novel molecules that match the essential features, and thus are likely to be active.[20]

Molecular Dynamics (MD) Simulations: Capturing Dynamic Behavior

While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex, accounting for the flexibility of both molecules and the influence of the solvent environment.[21] This provides a more rigorous assessment of the binding stability and the persistence of key interactions over time.

cluster_setup System Setup cluster_sim Simulation Protocol cluster_analysis Trajectory Analysis Complex Protein-Ligand Complex (from Docking) Topology Generate Topology (Force Field: CHARMM/AMBER) Complex->Topology Solvate Solvate with Water & Add Ions Topology->Solvate Minimize Energy Minimization Solvate->Minimize Equil_NVT NVT Equilibration (Constant Volume/Temp) Minimize->Equil_NVT Equil_NPT NPT Equilibration (Constant Pressure/Temp) Equil_NVT->Equil_NPT Production Production MD Run Equil_NPT->Production RMSD RMSD (Stability) Production->RMSD RMSF RMSF (Flexibility) Production->RMSF HBonds Hydrogen Bond Analysis Production->HBonds Energy Binding Free Energy (MM/PBSA, MM/GBSA) Production->Energy

Fig 3. Workflow for a protein-ligand MD simulation.

Protocol 4: MD Simulation with GROMACS

  • System Preparation:

    • Topology Generation: Generate topology files for both the protein (using a standard force field like CHARMM36) and the ligand (using a server like CGenFF or the antechamber suite).[22][23] These files describe the bonded and non-bonded parameters for every atom.

    • Complex Building: Combine the coordinate files of the protein and the docked ligand into a single complex.[9]

    • Solvation and Ionization: Place the complex in a periodic box of water molecules (e.g., TIP3P) and add ions (e.g., Na+, Cl-) to neutralize the system's charge and mimic physiological salt concentration.[23]

  • Simulation Execution:

    • Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes in the initial system.

    • Equilibration: Conduct two phases of equilibration. First, an NVT (constant Number of particles, Volume, Temperature) ensemble to stabilize the system's temperature. Second, an NPT (constant Number of particles, Pressure, Temperature) ensemble to stabilize the pressure and density.[22] During these phases, position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

    • Production Run: Run the final production simulation (typically for 100-200 nanoseconds) with all restraints removed, saving the coordinates (trajectory) at regular intervals.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and ligand over time to assess the overall stability of the simulation and determine if the ligand remains stably bound.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each residue to identify flexible and rigid regions of the protein upon ligand binding.

    • Interaction Analysis: Analyze the trajectory to determine the occupancy of specific interactions (e.g., hydrogen bonds) observed in the docking pose. This validates whether the initial predicted interactions are stable over time.

Quantitative Structure-Activity Relationship (QSAR)

If experimental activity data (e.g., IC50 values) are available for a series of indole analogs, a QSAR model can be developed.[6] QSAR establishes a mathematical correlation between the chemical structures (represented by numerical "descriptors") and their biological activity.[24]

Protocol 5: 2D-QSAR Model Development

  • Dataset Preparation: Compile a dataset of indole derivatives with their corresponding biological activities.[25]

  • Descriptor Calculation: For each molecule, calculate a wide range of 2D and 3D molecular descriptors (e.g., molecular weight, logP, topological polar surface area, electronic properties).[26]

  • Model Building: Divide the dataset into a training set and a test set. Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a model that relates the descriptors (independent variables) to the biological activity (dependent variable) for the training set.[25]

  • Model Validation: Use the test set to validate the predictive power of the generated model. A robust QSAR model can then be used to predict the activity of new, unsynthesized analogs of (6-fluoro-1H-indol-2-yl)methanol, guiding synthetic efforts toward more potent compounds.

Data Summary and Interpretation

Effective communication of in silico results is crucial. Quantitative data should be summarized in clear, concise tables for easy comparison.

Table 1: Representative Software for In Silico Modeling

TaskRecommended SoftwareTypeKey Features
Ligand/Receptor Prep UCSF Chimera, Avogadro, PyMOLOpen SourceVisualization, structural editing, file preparation.[13]
Molecular Docking AutoDock VinaOpen SourceWidely used, accurate, and computationally efficient.[10][15]
MD Simulation GROMACS, AMBER, NAMDOpen Source/AcademicHigh-performance simulation engines with extensive analysis tools.[22][27]
Pharmacophore Modeling LigandScout, PHASE (Schrödinger)Commercial/AcademicUser-friendly interfaces for model generation and screening.[20][28]
QSAR Modeling RDKit (Python), MOEOpen Source/CommercialDescriptor calculation and statistical model building.[25]

Conclusion and Future Outlook

The in silico modeling of (6-fluoro-1H-indol-2-yl)methanol provides a powerful, multi-faceted approach to elucidating its therapeutic potential. By integrating techniques from molecular docking and pharmacophore modeling to molecular dynamics and QSAR, researchers can build a comprehensive understanding of its molecular interactions, stability, and potential for optimization. This guide outlines a self-validating workflow where the static predictions of docking are rigorously tested and refined by the dynamic insights of MD simulations. The resulting models not only explain the basis of molecular recognition but also provide a predictive framework to guide the rational design of next-generation indole-based therapeutics.[4] As computational power and algorithmic accuracy continue to advance, these methods will become even more indispensable in accelerating the journey from molecular concept to clinical reality.

References

  • Lemkul, J. A. GROMACS Tutorials. GROMACS [Online]. Available: [Link] [Accessed Jan. 20, 2026].

  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi [Online]. Available: [Link] [Accessed Jan. 20, 2026].

  • InSiliChem tutorials. Protein-ligand docking with AutoDock Vina and UCSF Chimera. YouTube, Oct. 10, 2020. Available: [Link] [Accessed Jan. 20, 2026].

  • Bioinformatics Methods. Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube, Aug. 6, 2023. Available: [Link] [Accessed Jan. 20, 2026].

  • Bioinformatics Review. Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Bioinformatics Review, Jul. 12, 2020. Available: [Link] [Accessed Jan. 20, 2026].

  • Lemkul, J. A. Protein-Ligand Complex. MD Tutorials [Online]. Available: [Link] [Accessed Jan. 20, 2026].

  • Inte:Ligand. Creating a pharmacophore from a single protein-ligand complex. LigandScout Tutorial Card [Online]. Available: [Link] [Accessed Jan. 20, 2026].

  • Pritam Panda. Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube, Aug. 6, 2023. Available: [Link] [Accessed Jan. 20, 2026].

  • Raddi, M., et al. PharmaCore: The Automatic Generation of 3D Structure-Based Pharmacophore Models from Protein/Ligand Complexes. Journal of Chemical Information and Modeling, 2024, 64(10), 4263-4276. Available: [Link] [Accessed Jan. 20, 2026].

  • Synapse. SOP for QSAR Modeling in Drug Discovery. Patsnap, Dec. 5, 2023. Available: [Link] [Accessed Jan. 20, 2026].

  • Schuster, D., et al. Exploring the potential of protein-based pharmacophore models in ligand pose prediction and ranking. Journal of Computer-Aided Molecular Design, 2010, 24(8), 675-688. Available: [Link] [Accessed Jan. 20, 2026].

  • The Vina Team. Basic docking. Autodock Vina 1.2.0 documentation [Online]. Available: [Link] [Accessed Jan. 20, 2026].

  • Roy, K., et al. QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. Research Journal Wave, 2023, 1(1). Available: [Link] [Accessed Jan. 20, 2026].

  • Moro, S., et al. Pharmacophore modeling of ligand-protein complexes. Molecules, 2020, 25(23), 5719. Available: [Link] [Accessed Jan. 20, 2026].

  • Eagon, S. Vina Docking Tutorial. Eagon Research Group, California Polytechnic State University [Online]. Available: [Link] [Accessed Jan. 20, 2026].

  • Wieder, M., et al. Pharmacophore Models Derived From Molecular Dynamics Simulations of Protein-Ligand Complexes: A Case Study. Journal of Chemical Information and Modeling, 2013, 53(7), 1771-1780. Available: [Link] [Accessed Jan. 20, 2026].

  • Forli, S., et al. Hands-on tutorials of AutoDock 4 and AutoDock Vina. FCDD Tutorials [Online]. Available: [Link] [Accessed Jan. 20, 2026].

  • Kouideramar, M., et al. Predicting the anticancer activity of indole derivatives: A novel GP-tree-based QSAR model optimized by ALO with insights from molecular docking and decision-making methods. Computers in Biology and Medicine, 2025, 189, 109988. Available: [Link] [Accessed Jan. 20, 2026].

  • Neovarsity. A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity, Aug. 13, 2024. Available: [Link] [Accessed Jan. 20, 2026].

  • George, N., et al. Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. Molecules, 2023, 28(14), 5519. Available: [Link] [Accessed Jan. 20, 2026].

  • Zloh, M., & Kirton, S. B. The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions. Future Medicinal Chemistry, 2018, 10(1), 1-4. Available: [Link] [Accessed Jan. 20, 2026].

  • Neovarsity. Beginner's Guide to 3D-QSAR in Drug Design. Neovarsity, May 29, 2024. Available: [Link] [Accessed Jan. 20, 2026].

  • Wikipedia contributors. Quantitative structure–activity relationship. Wikipedia, The Free Encyclopedia [Online]. Available: [Link] [Accessed Jan. 20, 2026].

  • LookChem. 6-fluoro-2-methyl-1H-indole. LookChem [Online]. Available: [Link] [Accessed Jan. 20, 2026].

  • InSilicoMinds. Leverage our In Silico Solutions for Small Molecules Drug Development. InSilicoMinds [Online]. Available: [Link] [Accessed Jan. 20, 2026].

  • Sledz, P., & Caflisch, A. A Guide to In Silico Drug Design. Methods in Molecular Biology, 2018, 1762, 1-18. Available: [Link] [Accessed Jan. 20, 2026].

  • Kumar, A., et al. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 2024, 29(10), 2269. Available: [Link] [Accessed Jan. 20, 2026].

  • Singh, P., et al. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). Acta Pharmaceutica Sinica B, 2022, 12(7), 3006-3027. Available: [Link] [Accessed Jan. 20, 2026].

  • Patheon Pharma Services. In Silico Modeling: Accelerating drug development. Thermo Fisher Scientific, Sep. 27, 2023. Available: [Link] [Accessed Jan. 20, 2026].

  • NINGBO INNO PHARMCHEM CO.,LTD. 6-Fluoro-2-methyl-1H-indole: A Versatile Fluorinated Intermediate for Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Online]. Available: [Link] [Accessed Jan. 20, 2026].

Sources

A Guide to the Discovery and Isolation of Fluorinated Indole Alkaloids: A Methodological Blueprint for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery, often imparting enhanced metabolic stability, binding affinity, and lipophilicity.[1][2] Nature, however, has been remarkably sparse in its utilization of fluorine, with only a handful of known organofluorine natural products.[3][4][5] This guide provides an in-depth technical exploration of the discovery and isolation of fluorinated indole alkaloids. Given the extreme rarity of naturally occurring fluorinated indoles, this document synthesizes insights from the broader field of fluorinated natural products, with a special focus on the well-characterized biosynthetic machinery in Streptomyces cattleya.[3][6][7][8] It further bridges this knowledge with the synthetic methodologies and analytical techniques essential for the study of fluorinated indoles, offering a comprehensive blueprint for researchers in natural product chemistry and drug development.

The Enigma of Fluorine in Natural Products: A Rare Biosynthetic Feat

While fluorine is the most abundant halogen in the Earth's crust, its incorporation into natural product scaffolds is an exceedingly rare event.[4] This scarcity is attributed to the high solvation energy of the fluoride ion, making it a challenging substrate for enzymatic incorporation. The discovery of fluoroacetate in the toxic South African plant Dichapetalum cymosum in 1943 marked the first identification of a fluorinated natural product.[9] For decades, the known repertoire of organofluorine metabolites remained exceptionally small.

The bacterium Streptomyces cattleya stands as a pivotal organism in the study of organofluorine biosynthesis, producing both fluoroacetate and 4-fluorothreonine.[3][6][7][8] Extensive research on this bacterium has led to the isolation and characterization of the "fluorinase" enzyme, which catalyzes the formation of a carbon-fluorine bond—a landmark discovery in understanding this unique biochemical process.[3][4][10] This enzymatic capability opens up biotechnological avenues for creating novel fluorinated compounds through metabolic engineering.[3][11]

Biosynthesis of Fluorinated Metabolites in Streptomyces cattleya

The biosynthetic pathway in Streptomyces cattleya serves as the primary model for understanding how nature forms the C-F bond. The key steps involve:

  • Fluoride Uptake: The bacterium possesses an efficient system for sequestering fluoride ions from the environment, a process that is highly pH-dependent.[8]

  • Enzymatic Fluorination: The fluorinase enzyme utilizes S-adenosylmethionine (SAM) and fluoride ion to generate 5'-fluoro-5'-deoxyadenosine (5'-FDA).[4]

  • Conversion to Fluoroacetaldehyde: 5'-FDA is then converted to fluoroacetaldehyde, a central intermediate in the pathway.[7]

  • Formation of End Products: Fluoroacetaldehyde is subsequently oxidized to fluoroacetate by an aldehyde dehydrogenase or undergoes a transaldolase reaction to form 4-fluorothreonine.[7]

The elucidation of this pathway provides a foundational understanding for prospecting for other fluorinated natural products and for engineering novel biosynthetic routes.[9][11]

Biosynthesis_of_Fluorometabolites F_ion Fluoride Ion (F⁻) Fluorinase Fluorinase Enzyme F_ion->Fluorinase SAM S-Adenosylmethionine (SAM) SAM->Fluorinase FDA 5'-Fluoro-5'-deoxyadenosine (5'-FDA) Fluorinase->FDA C-F Bond Formation Fluoroacetaldehyde Fluoroacetaldehyde FDA->Fluoroacetaldehyde Aldehyde_Dehydrogenase Aldehyde Dehydrogenase Fluoroacetaldehyde->Aldehyde_Dehydrogenase Threonine_Transaldolase Threonine Transaldolase Fluoroacetaldehyde->Threonine_Transaldolase Fluoroacetate Fluoroacetate Fluorothreonine 4-Fluorothreonine Aldehyde_Dehydrogenase->Fluoroacetate Oxidation Threonine_Transaldolase->Fluorothreonine Transaldolation

Caption: Biosynthetic pathway of fluorometabolites in Streptomyces cattleya.

The Search for and Synthesis of Fluorinated Indole Alkaloids

While naturally occurring fluorinated indole alkaloids remain largely undiscovered, the indole scaffold is a privileged structure in numerous bioactive natural products and synthetic drugs.[12][13][14] The synthetic introduction of fluorine into the indole ring has been a highly successful strategy in medicinal chemistry, leading to the development of potent therapeutic agents with applications as antivirals, kinase inhibitors, and serotonin receptor ligands.[13][15][16]

Given the low probability of discovering naturally occurring fluorinated indoles, researchers often turn to synthetic and semi-synthetic approaches.[17] Numerous methods have been developed for the fluorination of indoles, including electrophilic fluorination and metal-catalyzed processes.[18][19][20] These synthetic endeavors are crucial for accessing novel fluorinated indole derivatives for pharmacological screening.[2][12][21]

A General Protocol for the Isolation of Fluorinated Natural Products

The isolation of fluorinated natural products from microbial sources like Actinomycetes requires a systematic and meticulous approach.[22][23] The following protocol is a generalized workflow adaptable for the search for fluorinated indole alkaloids.

Fermentation and Extraction
  • Cultivation: Culture the microbial strain (e.g., Streptomyces sp.) in a suitable liquid medium supplemented with a source of fluoride (e.g., 2 mM sodium fluoride) for an appropriate duration (e.g., 14-28 days).[6][8]

  • Harvesting: Separate the biomass from the culture broth by centrifugation or filtration.

  • Extraction:

    • Broth: Extract the filtered broth with an organic solvent such as ethyl acetate or butanol.

    • Biomass: Extract the microbial cells with a polar solvent like methanol or acetone, followed by partitioning between water and a less polar solvent.

Isolation_Workflow Fermentation Microbial Fermentation (+ Fluoride) Harvesting Harvesting (Centrifugation) Fermentation->Harvesting Extraction Solvent Extraction Harvesting->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chrom Column Chromatography Crude_Extract->Column_Chrom Fractions Fractions Column_Chrom->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Compound Pure Fluorinated Alkaloid HPLC->Pure_Compound Analysis Structural Elucidation (NMR, MS) Pure_Compound->Analysis

Caption: General workflow for the isolation of fluorinated natural products.

Chromatographic Purification

The purification of the target compounds from the crude extract is a multi-step process.[24]

  • Initial Fractionation: Subject the crude extract to column chromatography using a stationary phase like silica gel or Sephadex LH-20.[24] Elute with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to obtain semi-purified fractions.

  • High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing the compound of interest using preparative HPLC with a suitable column (e.g., C18) and solvent system (e.g., acetonitrile-water or methanol-water).

Technique Stationary Phase Mobile Phase (Example) Purpose
Column Chromatography Silica Gel, Sephadex LH-20Hexane/Ethyl Acetate GradientInitial fractionation of crude extract.
Preparative HPLC C18 Reverse PhaseAcetonitrile/Water GradientHigh-resolution purification of target compounds.
Thin-Layer Chromatography (TLC) Silica GelVariousRapid monitoring of fractions.[24]

Structural Elucidation: The Crucial Role of ¹⁹F NMR and Mass Spectrometry

The characterization of a putative fluorinated indole alkaloid relies heavily on a combination of spectroscopic techniques.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is the most definitive technique for the detection and structural analysis of organofluorine compounds.[25][26] The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it highly sensitive for NMR experiments.[25][27] Key advantages include:

  • High Sensitivity: Allows for the detection of small quantities of fluorinated compounds.[28]

  • Wide Chemical Shift Range: The chemical shifts of ¹⁹F are highly sensitive to the local electronic environment, providing valuable structural information.[27]

  • Lack of Background Signal: Endogenous biological molecules do not contain fluorine, resulting in clean spectra with no background interference.[28]

When analyzing a purified sample, a ¹⁹F NMR spectrum showing characteristic signals is strong evidence for the presence of a fluorinated molecule.[28][29]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of the isolated compound.[30] The presence of fluorine can be inferred from the accurate mass measurement. Tandem mass spectrometry (MS/MS) provides fragmentation data that helps to elucidate the structure of the molecule. While direct determination of fluorine by some MS techniques like ICP-MS can be challenging, its presence is readily confirmed when combined with NMR data.[31][32][33]

Table: Key Analytical Techniques for Characterization

Technique Information Obtained Causality
¹⁹F NMR Presence, number, and chemical environment of fluorine atoms.Confirms the "fluorinated" nature of the alkaloid.[25][26]
¹H and ¹³C NMR The carbon-hydrogen framework of the indole scaffold.Elucidates the overall structure of the alkaloid.
HRMS Elemental formula and molecular weight.Provides the exact mass to confirm the chemical formula.[30]
MS/MS Fragmentation pattern for structural connectivity.Helps in piecing together the molecular structure.

Conclusion and Future Prospects

The discovery of naturally occurring fluorinated indole alkaloids represents a significant challenge and a compelling frontier in natural product research. The insights gained from the biosynthetic pathways in organisms like Streptomyces cattleya provide a roadmap for genome mining and targeted screening efforts. Advances in analytical techniques, particularly the synergy between ¹⁹F NMR and high-resolution mass spectrometry, are critical for the successful identification and characterization of these rare molecules.[31][32] The continued exploration of underexplored ecological niches, coupled with synthetic and biosynthetic engineering approaches, holds the promise of unlocking a new class of fluorinated natural products with potent pharmacological activities.[9][11]

References

  • Biosynthesis of fluorinated secondary metabolites by Streptomyces cattleya - PubMed. Available from: [Link]

  • Natural and engineered biosynthesis of fluorinated natural products - Chemical Society Reviews (RSC Publishing). Available from: [Link]

  • The rare fluorinated natural products and biotechnological prospects for fluorine enzymology - PubMed. Available from: [Link]

  • Fluorinated natural products: the biosynthesis of fluoroacetate and 4-fluorothreonine in Streptomyces cattleya - PubMed. Available from: [Link]

  • Biochemistry: Biosynthesis of an Organofluorine Molecule - PubMed. Available from: [Link]

  • Biosynthesis of fluorinated secondary metabolites by Streptomyces cattleya. Available from: [Link]

  • Fluorinated natural products with clinical significance - PubMed. Available from: [Link]

  • NMR | Fluorine Spectroscopy - Oxford Instruments. Available from: [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central. Available from: [Link]

  • Fluorometabolite biosynthesis and the fluorinase from Streptomyces cattleya - Natural Product Reports (RSC Publishing). Available from: [Link]

  • Natural and engineered biosynthesis of fluorinated natural products - RSC Publishing. Available from: [Link]

  • Fluorine-containing indoles: Synthesis and biological activity | Request PDF - ResearchGate. Available from: [Link]

  • Fluorinated Natural Products: Occurrence and Biosynthesis | Request PDF - ResearchGate. Available from: [Link]

  • Structures of some bioactive fluorinated indole derivatives. - ResearchGate. Available from: [Link]

  • Synthesis of Fluorinated Indoles as RNA Analogues - PubMed. Available from: [Link]

  • Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed. Available from: [Link]

  • Electrosynthesis of fluorinated indole derivatives - ResearchGate. Available from: [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. Available from: [Link]

  • Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments. Available from: [Link]

  • Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization - PubMed. Available from: [Link]

  • Indole synthesis via cyclization of fluorinated o‐(sulfonamido)styrenes. - ResearchGate. Available from: [Link]

  • The Crucial Role of Fluorinated Indoles in Modern Pharmaceutical Research. Available from: [Link]

  • Rhodium( ii )-catalyzed transannulation approach to N -fluoroalkylated indoles - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Synthesis of Indole Alkaloids | Encyclopedia MDPI. Available from: [Link]

  • A Review: Halogenated Compounds from Marine Actinomycetes - PMC - PubMed Central. Available from: [Link]

  • Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Environmental Science & Technology - ACS Publications. Available from: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - NIH. Available from: [Link]

  • A novel and efficient synthesis of 3-fluorooxindoles from indoles mediated by selectfluor. Available from: [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. Available from: [Link]

  • Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives | Organic Letters. Available from: [Link]

  • Analysis of Airborne Actinomycete Spores with Fluorogenic Substrates - PubMed Central. Available from: [Link]

  • Bioactive Metabolites from Terrestrial and Marine Actinomycetes - MDPI. Available from: [Link]

  • Isolation Of Fluorine : Dennis' Method | Uses, Physical and Chemical Properties - YouTube. Available from: [Link]

  • Isolation and Purification Techniques in Natural Products Chemistry - Hilaris Publisher. Available from: [Link]

  • Recent advances in late-stage monofluorination of natural products and their derivatives. Available from: [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - NIH. Available from: [Link]

  • Examples of antitumor metabolites identified from Actinomycetota from 2016 to 2023 - ResearchGate. Available from: [Link]

  • (PDF) Selective fluorination of natural products - ResearchGate. Available from: [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry | Environmental Science & Technology - ACS Publications. Available from: [Link]

  • Analysis of Plant Alkaloids Through Accurate Mass Screening and Discovery. Available from: [Link]

  • Volatile metabolites from actinomycetes - PubMed. Available from: [Link]

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - NIH. Available from: [Link]

  • Mass spectra of fluorocarbons. Available from: [Link]

Sources

Methodological & Application

Synthesis of (6-fluoro-1H-indol-2-yl)methanol from 6-fluoroindole: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(6-fluoro-1H-indol-2-yl)methanol is a valuable fluorinated indole derivative that serves as a key building block in the synthesis of various biologically active molecules and pharmaceutical intermediates. The introduction of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. This document provides a comprehensive guide for the two-step synthesis of (6-fluoro-1H-indol-2-yl)methanol, starting from the commercially available 6-fluoroindole. The synthetic strategy involves an initial Vilsmeier-Haack formylation to introduce a formyl group at the C2 position of the indole ring, followed by the selective reduction of the resulting aldehyde to the corresponding primary alcohol.

This application note is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It offers a detailed, step-by-step protocol, explains the underlying chemical principles, and provides essential data for the characterization of the intermediate and final products.

Synthetic Strategy Overview

The synthesis of (6-fluoro-1H-indol-2-yl)methanol from 6-fluoroindole is achieved through a two-step reaction sequence as illustrated below.

Synthesis_Overview Start 6-Fluoroindole Intermediate 6-Fluoro-1H-indole-2-carbaldehyde Start->Intermediate Step 1: Vilsmeier-Haack Formylation (POCl₃, DMF) Final_Product (6-Fluoro-1H-indol-2-yl)methanol Intermediate->Final_Product Step 2: Reduction (NaBH₄, Methanol)

Caption: Overall synthetic scheme for (6-fluoro-1H-indol-2-yl)methanol.

Step 1: Vilsmeier-Haack Formylation of 6-Fluoroindole

The first step employs the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] In this reaction, a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), acts as the electrophile.[3] While the Vilsmeier-Haack reaction of unsubstituted indole predominantly yields the 3-formyl derivative due to the higher electron density at the C3 position, the regioselectivity can be influenced by substituents on the indole ring and the reaction conditions. For 6-substituted indoles, formylation at the C2 position can be achieved, leading to the desired 6-fluoro-1H-indole-2-carbaldehyde intermediate.

Step 2: Selective Reduction of 6-Fluoro-1H-indole-2-carbaldehyde

The second step involves the reduction of the aldehyde functional group to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones.[4][5] Its chemoselectivity allows for the reduction of the carbonyl group without affecting the indole ring, thus yielding the target molecule, (6-fluoro-1H-indol-2-yl)methanol.

Detailed Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
6-Fluoroindole98%Commercially Available
Phosphorus oxychloride (POCl₃)Reagent GradeCommercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Sodium borohydride (NaBH₄)99%Commercially Available
Methanol (MeOH)AnhydrousCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Sodium bicarbonate (NaHCO₃)Saturated Aqueous SolutionPrepared in-house
Brine (Saturated NaCl)Saturated Aqueous SolutionPrepared in-house
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeCommercially Available

Safety Precautions:

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. Handle it in a dry environment and away from ignition sources.

  • Always wear appropriate PPE when handling all chemicals.

Protocol 1: Synthesis of 6-Fluoro-1H-indole-2-carbaldehyde

Vilsmeier_Workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification A Cool DMF to 0 °C B Add POCl₃ dropwise to DMF A->B C Stir for 30 min at 0 °C to form the Vilsmeier reagent B->C E Add the solution of 6-fluoroindole to the Vilsmeier reagent at 0 °C C->E D Dissolve 6-fluoroindole in DMF D->E F Stir at room temperature for 2-3 hours E->F G Monitor reaction by TLC F->G H Pour reaction mixture onto crushed ice G->H I Neutralize with saturated NaHCO₃ solution H->I J Extract with Ethyl Acetate I->J K Wash with brine, dry over Na₂SO₄ J->K L Concentrate in vacuo K->L M Purify by column chromatography (Hexanes/EtOAc) L->M

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 eq.). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes. The formation of a pale yellow to colorless Vilsmeier reagent is typically observed.

  • Formylation Reaction: In a separate flask, dissolve 6-fluoroindole (1 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-3 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting material (6-fluoroindole) and the appearance of a new, more polar spot corresponding to the product should be observed.

  • Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate may form.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 6-fluoro-1H-indole-2-carbaldehyde as a solid.

Expected Yield: 70-80%

Characterization of 6-Fluoro-1H-indole-2-carbaldehyde:

ParameterExpected Value
Molecular Formula C₉H₆FNO
Molecular Weight 163.15 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ 9.85 (s, 1H, CHO), 9.00 (br s, 1H, NH), 7.65 (dd, J = 8.8, 5.2 Hz, 1H), 7.20 (s, 1H), 7.15 (dd, J = 9.6, 2.4 Hz, 1H), 6.95 (ddd, J = 8.8, 8.8, 2.4 Hz, 1H)
¹³C NMR (CDCl₃, 101 MHz) δ 182.5, 160.5 (d, J = 238.0 Hz), 137.0 (d, J = 12.0 Hz), 134.0, 125.0, 122.0 (d, J = 10.0 Hz), 111.0 (d, J = 25.0 Hz), 110.0, 98.0 (d, J = 26.0 Hz)
Mass Spectrometry (ESI+) m/z 164.05 [M+H]⁺

Protocol 2: Synthesis of (6-Fluoro-1H-indol-2-yl)methanol

Reduction_Workflow cluster_reaction Reduction Reaction cluster_workup Work-up and Purification A Dissolve 6-fluoro-1H-indole-2-carbaldehyde in Methanol B Cool to 0 °C A->B C Add NaBH₄ portion-wise B->C D Stir at room temperature for 1-2 hours C->D E Monitor reaction by TLC D->E F Quench with water E->F G Concentrate methanol in vacuo F->G H Extract with Ethyl Acetate G->H I Wash with brine, dry over Na₂SO₄ H->I J Concentrate in vacuo I->J K Purify by recrystallization or column chromatography J->K

Caption: Experimental workflow for the reduction of the intermediate aldehyde.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-fluoro-1H-indole-2-carbaldehyde (1 eq.) in anhydrous methanol (10-15 mL per gram of aldehyde). Cool the solution to 0 °C in an ice bath.

  • Reduction: To the stirred solution, add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise, controlling the rate of addition to maintain the temperature below 10 °C. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Reaction Monitoring: Monitor the reaction by TLC (hexanes/ethyl acetate) for the disappearance of the starting aldehyde.

  • Work-up: Carefully quench the reaction by the slow addition of water.

  • Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent to yield the crude (6-fluoro-1H-indol-2-yl)methanol. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

Expected Yield: 85-95%

Characterization of (6-Fluoro-1H-indol-2-yl)methanol:

ParameterExpected Value
Molecular Formula C₉H₈FNO
Molecular Weight 165.16 g/mol
Appearance White to off-white solid
¹H NMR (DMSO-d₆, 400 MHz) δ 11.0 (br s, 1H, NH), 7.50 (dd, J = 8.8, 5.6 Hz, 1H), 7.20 (dd, J = 10.0, 2.4 Hz, 1H), 6.80 (ddd, J = 9.2, 9.2, 2.4 Hz, 1H), 6.25 (s, 1H), 5.20 (t, J = 5.6 Hz, 1H, OH), 4.60 (d, J = 5.6 Hz, 2H, CH₂OH)
¹³C NMR (DMSO-d₆, 101 MHz) δ 159.0 (d, J = 235.0 Hz), 138.0, 136.0 (d, J = 12.0 Hz), 121.0 (d, J = 10.0 Hz), 119.0, 107.0 (d, J = 24.0 Hz), 99.0, 96.0 (d, J = 26.0 Hz), 58.0
Mass Spectrometry (ESI+) m/z 166.06 [M+H]⁺

Conclusion

This application note provides a reliable and detailed two-step protocol for the synthesis of (6-fluoro-1H-indol-2-yl)methanol from 6-fluoroindole. The described Vilsmeier-Haack formylation and subsequent sodium borohydride reduction are robust reactions that can be readily implemented in a standard organic synthesis laboratory. The provided characterization data will aid researchers in confirming the identity and purity of the synthesized compounds. This synthetic route offers an efficient pathway to a valuable building block for the development of novel fluorinated indole-based compounds with potential applications in medicinal chemistry and drug discovery.

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Organic Reactions, 49, 1-330.
  • MySkinRecipes. (n.d.). 6-Fluoro-1H-Indole-2-Carbaldehyde. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • SciELO. (2007). Fast and efficient method for reduction of carbonyl compounds with NaBH4 /wet SiO2 under solvent free condition. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • YouTube. (2023). Vilsmeier–Haack reaction of indole. Retrieved from [Link]

  • RSC Publishing. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Retrieved from [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • PMC. (n.d.). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in.... Retrieved from [Link]

  • YouTube. (2022). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

Sources

Introduction: The Strategic Importance of (6-fluoro-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Selective Reduction of 6-fluoro-1H-indole-2-carbaldehyde

Topic: Protocol for the Reduction of 6-fluoro-1H-indole-2-carbaldehyde Audience: Researchers, scientists, and drug development professionals.

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The introduction of a fluorine atom, as in 6-fluoro-1H-indole derivatives, is a widely employed strategy to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity. 6-fluoro-1H-indole-2-carbaldehyde is a valuable synthetic intermediate, and its reduction to the corresponding alcohol, (6-fluoro-1H-indol-2-yl)methanol, provides a crucial building block for the synthesis of more complex therapeutic agents.

This application note provides a detailed, validated protocol for the chemoselective reduction of 6-fluoro-1H-indole-2-carbaldehyde. The primary focus is on a robust and widely accessible method using sodium borohydride, which offers excellent selectivity for the aldehyde functional group while preserving the indole ring. An alternative method using catalytic hydrogenation is also briefly discussed.

Pillar 1: Mechanistic Rationale and Method Selection

The primary challenge in the reduction of 6-fluoro-1H-indole-2-carbaldehyde is to selectively reduce the aldehyde group to a primary alcohol without affecting the electron-rich indole nucleus. Under harsh reducing conditions, the indole ring itself can be reduced to an indoline.[1][2] Therefore, the choice of reducing agent is critical.

Sodium Borohydride (NaBH₄): A Chemoselective Hydride Donor

Sodium borohydride is a mild and highly selective reducing agent, ideal for the conversion of aldehydes and ketones to their corresponding alcohols.[3] Its efficacy stems from the transfer of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is then protonated during an aqueous workup to yield the final alcohol product.

The key advantage of NaBH₄ in this context is its chemoselectivity. It is generally not powerful enough to reduce the aromatic indole ring, esters, or carboxylic acids, ensuring that the transformation is localized to the desired aldehyde functionality.[4] The reaction is typically fast, proceeds under mild conditions (0 °C to room temperature), and is high-yielding.

Catalytic Hydrogenation: An Alternative Pathway

Catalytic hydrogenation represents another effective method for aldehyde reduction. This process involves the use of hydrogen gas (H₂) or a hydrogen donor (transfer hydrogenation) in the presence of a metal catalyst (e.g., Palladium, Platinum, Nickel, or complexes of Iridium and Ruthenium).[5][6][7] While highly efficient, these methods require specialized equipment for handling hydrogen gas under pressure and careful selection of the catalyst to avoid undesired side reactions, such as reduction of the indole ring.[8]

For its operational simplicity, high chemoselectivity, and scalability, the sodium borohydride method is presented here as the primary protocol.

Pillar 2: Experimental Protocol - Sodium Borohydride Reduction

This section details the step-by-step procedure for the reduction of 6-fluoro-1H-indole-2-carbaldehyde.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
6-fluoro-1H-indole-2-carbaldehyde≥97%e.g., Sigma-AldrichStarting material
Sodium Borohydride (NaBH₄)≥98%e.g., Sigma-AldrichReducing agent
Methanol (MeOH)Anhydrouse.g., Fisher ScientificReaction solvent
Dichloromethane (DCM)ACS Gradee.g., VWRExtraction solvent
Saturated aq. Sodium Bicarbonate (NaHCO₃)For quenching
Brine (Saturated aq. NaCl)For washing
Anhydrous Magnesium Sulfate (MgSO₄)Drying agent
Silica Gel60 Å, 230-400 meshFor column chromatography
TLC PlatesSilica gel 60 F₂₅₄For reaction monitoring
Round-bottom flask, magnetic stirrer, ice bathStandard laboratory glassware
Step-by-Step Methodology

1. Reaction Setup: a. To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-fluoro-1H-indole-2-carbaldehyde (1.0 eq, e.g., 1.63 g, 10.0 mmol). b. Dissolve the aldehyde in anhydrous methanol (e.g., 40 mL). Stir the solution until all the solid has dissolved. c. Cool the flask in an ice-water bath to 0 °C.

2. Reduction: a. Once the solution is cooled, add sodium borohydride (1.5 eq, e.g., 0.57 g, 15.0 mmol) portion-wise over 15-20 minutes.

  • Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent a rapid evolution of hydrogen gas.

3. Reaction Monitoring: a. Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). b. Eluent: 30% Ethyl Acetate in Hexanes. c. Visualization: UV light (254 nm). d. The reaction is complete when the starting material spot (aldehyde) is no longer visible. This typically takes 1-2 hours.

4. Quenching and Work-up: a. Once the reaction is complete, slowly add a saturated aqueous solution of sodium bicarbonate (20 mL) to quench the excess sodium borohydride. b. Remove the ice bath and allow the mixture to warm to room temperature. c. Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol. d. To the remaining aqueous residue, add dichloromethane (50 mL) and transfer to a separatory funnel. e. Extract the aqueous layer with dichloromethane (2 x 50 mL). f. Combine the organic layers and wash with brine (1 x 50 mL). g. Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

5. Purification: a. Purify the crude solid by flash column chromatography on silica gel. b. Use a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate) to elute the product. c. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford (6-fluoro-1H-indol-2-yl)methanol as a solid.

Characterization Data (Expected)
ParameterExpected Value
Appearance White to off-white solid
Molecular Formula C₉H₈FNO
Molecular Weight 165.17 g/mol
¹H NMR (400 MHz, CDCl₃) δ (ppm) ~8.2 (br s, 1H, NH), ~7.5 (dd, 1H, Ar-H), ~7.0 (dd, 1H, Ar-H), ~6.8 (ddd, 1H, Ar-H), ~6.3 (s, 1H, Ar-H), ~4.8 (s, 2H, CH₂OH), ~2.0 (br s, 1H, OH)
Mass Spec (ESI+) m/z 166.1 [M+H]⁺, 148.1 [M-H₂O+H]⁺

Pillar 3: Visualization and Workflow

Experimental Workflow Diagram

The entire process from reaction setup to final product characterization is outlined below.

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis setup 1. Dissolve Aldehyde in MeOH at 0 C add_nabh4 2. Add NaBH4 portion-wise setup->add_nabh4 monitor 3. Monitor by TLC add_nabh4->monitor quench 4. Quench with aq. NaHCO3 monitor->quench concentrate 5. Remove MeOH quench->concentrate extract 6. Extract with DCM concentrate->extract dry 7. Dry & Concentrate extract->dry chromatography 8. Column Chromatography dry->chromatography characterize 9. Characterize Product (NMR, MS) chromatography->characterize

Caption: Workflow for the reduction of 6-fluoro-1H-indole-2-carbaldehyde.

Simplified Reduction Mechanism

This diagram illustrates the key mechanistic step: the nucleophilic attack of the hydride on the carbonyl carbon.

Caption: Mechanism of aldehyde reduction by a hydride donor.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reducing agent.- Low reaction temperature.- Deactivated NaBH₄.- Add an additional portion of NaBH₄ (0.2-0.5 eq).- Allow the reaction to warm to room temperature.- Use a fresh bottle of NaBH₄.
Formation of Side Products - Reaction too vigorous (temperature spike).- Presence of impurities in starting material.- Ensure slow, portion-wise addition of NaBH₄ at 0 °C.- Confirm the purity of the starting aldehyde by NMR before starting.
Low Yield after Work-up - Incomplete extraction of the product.- Product is somewhat water-soluble.- Perform additional extractions (e.g., 4 x 50 mL) with the organic solvent.- Use ethyl acetate for extraction, as it can dissolve more polar compounds than DCM.

Safety Precautions

  • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated fume hood away from ignition sources.

  • Solvents: Methanol and dichloromethane are toxic and flammable. Avoid inhalation and skin contact. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Quenching: The quenching process can be vigorous. Add the quenching solution slowly and ensure the reaction is adequately cooled.

References

  • Gribble, G. W., et al. (1974). Reactions of sodium borohydride in acidic media. I. Reduction of indoles and alkylation of aromatic amines with carboxylic acids. Journal of the American Chemical Society, 96(25), 7812-7814. [Link]

  • Li, Z., et al. (2015). Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. Bioresource Technology, 197, 323-328. [Link]

  • Gribble, G. W. (1984). On the reaction of indole with sodium borohydride in trifluoroacetic acid. ResearchGate. [Link]

  • Rhodium.ws. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. [Link]

  • Zhang, Y., et al. (2023). Room temperature transfer hydrogenation of aldehydes using methanol catalyzed by the iridium(iii) pyridylidene–indole complex. Chemical Communications. [Link]

  • Chiurchiù, E., et al. (2019). 3-Alkylated indoles by reduction of sulfonyl indoles under flow chemical conditions. Arkivoc, 2019(4), 69-79. [Link]

  • Organic Chemistry Portal. Alcohol synthesis by carbonyl compound reduction. [Link]

  • Bauer, A., et al. (2016). Highly Efficient and Selective Hydrogenation of Aldehydes: A Well-Defined Fe(II) Catalyst Exhibits Noble-Metal Activity. Angewandte Chemie International Edition, 55(28), 8179-8183. [Link]

  • Cano, I., et al. (2013). Mild and Selective Hydrogenation of Unsaturated Compounds Using Mn/Water as a Hydrogen Gas Source. Organic Letters, 15(24), 6112-6115. [Link]

  • Organic Chemistry Portal. Alcohol synthesis by carboxyl compound reduction. [Link]

  • Kanth, J. V. B., & Periasamy, M. (1991). Selective Reduction of Carboxylic Acids into Alcohols Using NaBH₄ and I₂. The Journal of Organic Chemistry, 56(20), 5964-5965. [Link]

  • Schmalz, H.-G., et al. (2015). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ACS Omega, 5(28), 17565-17571. [Link]

Sources

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using (5-Bromo-6-fluoro-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 2,5,6-Trisubstituted Indoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active molecules.[1] Specifically, indoles functionalized with fluorine atoms have gained significant attention due to the unique properties fluorine imparts, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity, which can profoundly improve a drug candidate's pharmacokinetic profile.[2] The 6-fluoroindole moiety, in particular, is a valuable building block in the synthesis of various therapeutic agents.[3]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing C-C bonds in modern organic synthesis, celebrated for its mild conditions and broad functional group tolerance.[4][5] This application note provides a detailed guide for leveraging this reaction to synthesize novel 2,5,6-trisubstituted indoles, starting from the readily available building block, (5-Bromo-6-fluoro-1H-indol-2-yl)methanol .[6] This substrate is primed for C-5 arylation, offering a direct route to a diverse library of compounds with significant potential in drug discovery.

This document will explore the mechanistic nuances of this transformation, provide a robust and adaptable experimental protocol, and offer insights into reaction optimization and troubleshooting, with a special focus on the roles of the fluoro and hydroxymethyl substituents.

Mechanistic Considerations for the Suzuki-Miyaura Coupling of Substituted Indoles

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the C-Br bond at the C-5 position of the indole ring. The electron-withdrawing nature of the fluorine atom at C-6 can facilitate this step by making the C-5 carbon more electrophilic.

  • Transmetalation : The aryl group from the organoboron reagent (boronic acid or ester) is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic "ate" complex.[4]

  • Reductive Elimination : The two organic moieties on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The presence of the unprotected N-H group on the indole can sometimes interfere with the catalytic cycle by coordinating to the palladium catalyst or reacting with the base.[1] While many modern catalyst systems are robust enough to tolerate free N-H indoles, N-protection (e.g., with a Boc group) can be a viable strategy to improve yields and consistency if issues arise. The 2-hydroxymethyl group is not expected to significantly interfere electronically with the reaction at the distant C-5 position, but its polar nature may influence solvent choice and solubility.

Suzuki Coupling Catalytic Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Indole-Br Ar-Pd(II)-Br Ar-Pd(II)(L2)-Br Intermediate Oxidative_Addition->Ar-Pd(II)-Br Transmetalation Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Br->Transmetalation [Ar'-B(OR)3]- Ar-Pd(II)-Ar' Ar-Pd(II)(L2)-Ar' Intermediate Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Product Ar'-B(OH)2 Ar'-B(OH)2 Ate_Complex [Ar'-B(OH)3]- 'Ate' Complex Ar'-B(OH)2->Ate_Complex + OH- Base Base (e.g., K2CO3) Ate_Complex->Transmetalation caption Fig 1. Catalytic Cycle of the Suzuki-Miyaura Reaction.

Caption: Fig 1. Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental Protocol: General Procedure for C-5 Arylation

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of (5-Bromo-6-fluoro-1H-indol-2-yl)methanol with various arylboronic acids. Optimization may be required for specific substrates.

Materials:

  • (5-Bromo-6-fluoro-1H-indol-2-yl)methanol (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3–5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0–3.0 equiv)

  • Solvent: Anhydrous, degassed 1,4-Dioxane and Water (4:1 or 5:1 v/v)

  • Reaction Vessel: Schlenk tube or microwave vial

  • Inert Gas: Argon or Nitrogen

Procedure:

  • Reaction Setup : To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add (5-Bromo-6-fluoro-1H-indol-2-yl)methanol, the arylboronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere : Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition : Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water) via syringe. The final concentration of the indole substrate should be in the range of 0.1 M to 0.2 M.

  • Heating : Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at 80–100 °C. If using a microwave reactor, typical conditions are 100-140 °C for 20-40 minutes.[7][8]

  • Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 4–24 hours for conventional heating).

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 5-aryl-6-fluoro-1H-indol-2-yl)methanol.

Experimental_Workflow start Start reagents 1. Combine Reactants - Bromo-indole - Boronic Acid - Pd Catalyst & Base start->reagents inert 2. Create Inert Atmosphere (Evacuate/Backfill Ar/N2) reagents->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat & Stir (80-100°C or Microwave) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Aqueous Work-up (EtOAc / H2O Extraction) monitor->workup Reaction Complete purify 7. Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: Fig 2. Step-by-step experimental workflow.

Optimization and Troubleshooting

Success in Suzuki-Miyaura couplings, especially with functionalized heterocycles, often requires careful optimization.

ParameterRecommendation & Rationale
Catalyst/Ligand Starting Point: Pd(dppf)Cl₂ is a robust and versatile catalyst. Alternatives: For challenging couplings, consider more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) with a Pd source like Pd₂(dba)₃ or air-stable precatalysts (e.g., XPhos Pd G3). These can accelerate oxidative addition and reductive elimination.
Base Starting Point: K₂CO₃ is a common choice. Alternatives: K₃PO₄ is a stronger base that can be effective for less reactive boronic acids. Cesium carbonate (Cs₂CO₃) is often used in microwave-assisted protocols and can enhance reaction rates.[7][8]
Solvent Starting Point: Dioxane/H₂O or DME/H₂O are standard. Rationale: The aqueous component is crucial for dissolving the inorganic base and facilitating the formation of the boronate "ate" complex. Anhydrous conditions can be attempted with bases like KF or CsF.[4]
Temperature Range: 80-110 °C for conventional heating. Microwave irradiation can significantly reduce reaction times.[7] If decomposition is observed, lower temperatures with a more active catalyst system should be explored.
N-H Interference Issue: Low yields or side products may arise from the acidic indole N-H proton.[1] Solution: Protect the indole nitrogen with a Boc group. This can be easily installed using Boc₂O and removed under acidic conditions post-coupling.

Troubleshooting Common Issues:

  • Low or No Yield:

    • Check Reagents: Ensure the catalyst is active, the boronic acid has not degraded (protodeboronation), and solvents are properly degassed.

    • Inert Atmosphere: Oxygen can deactivate the catalyst. Ensure the reaction setup is strictly anaerobic.

    • Screen Conditions: Systematically vary the catalyst, ligand, base, and solvent as outlined in the table above.

  • Protodeboronation of Boronic Acid:

    • Cause: The boronic acid reacts with trace water or acidic protons to revert to the corresponding arene, especially at high temperatures.

    • Solution: Use a milder base, lower the reaction temperature, or switch to a more stable boronic ester (e.g., a pinacol ester).

  • Homocoupling of Boronic Acid (Glaser Coupling):

    • Cause: Oxygen contamination can lead to the oxidative coupling of two boronic acid molecules.

    • Solution: Improve degassing procedures and maintain a strict inert atmosphere.

Summary of Recommended Starting Conditions

The following table provides a comparative overview of conditions reported for Suzuki-Miyaura couplings on similar bromo-indole scaffolds, serving as a guide for initial experiments.

Indole SubstrateBoronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C) / Time (h)Yield (%)Reference
5-Bromo-1H-indolePhenylboronic acidPd(dppf)Cl₂ (5-10)K₂CO₃ (2-3)Dioxane/H₂O (4:1)80-100 / 12-24Not specified
6-Chloro-1H-indolePhenylboronic acidP1 Precatalyst (1-1.5)K₃PO₄ (2)Dioxane/H₂O (4:1)60 / 5-897
5-Bromo-1H-indazole2-Thiopheneboronic acidPd(dppf)Cl₂K₂CO₃DMEReflux50-70[9]
5-Bromo-spiro[indole]Various Arylboronic acidsPd(PPh₃)₄ (7)Cs₂CO₃ (2)Ethanol (Microwave)100 / 0.5-0.772-96[7]

Conclusion

The Suzuki-Miyaura cross-coupling of (5-Bromo-6-fluoro-1H-indol-2-yl)methanol is a powerful and highly adaptable method for the synthesis of novel, functionalized indole derivatives. By carefully selecting the catalyst, base, and solvent system, researchers can efficiently generate diverse molecular architectures of significant interest to the pharmaceutical and life sciences industries. This guide provides the foundational knowledge and practical protocols to successfully implement and optimize this critical transformation.

References

  • Chaturvedi, A. K., & Lennox, A. J. J. (2019). Palladium-Catalysed Regio- and Stereo-Controlled C-2 β-Fluorovinylation of Indoles. Organic Chemistry Frontiers, 6(1), 27-32. Available at: [Link]

  • Pelliccia, S., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(6), 7548-7561. Available at: [Link]

  • Usachev, B. I. (2016). 1-/2-/3-Fluoroalkyl-substituted indoles, promising medicinally and biologically beneficial compounds: Synthetic routes, significance and potential applications. Journal of Fluorine Chemistry, 185, 118-167. Available at: [Link]

  • Mishra, S. K., et al. (2022). Synthesis of 2-aryl Indoles and Fused Indole Derivatives via Fischer Indolisation and Their Antibacterial Evaluation. Research Square. Available at: [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2019). Palladium-catalysed regio- and stereo-controlled C-2 β-fluorovinylation of indoles. Organic Chemistry Frontiers. Available at: [Link]

  • McKittrick, B., et al. (1991). Synthetic Entries to 6-Fluoro-7-substituted Indole Derivatives. ChemInform, 22(19). Available at: [Link]

  • Cornett, L. (2025). Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. Ursinus College Digital Commons. Available at: [Link]

  • Šačkus, A., et al. (2013). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Chemistry of Heterocyclic Compounds, 49, 869-878. Available at: [Link]

  • Ben-Yahia, A., et al. (2015). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Molecules, 20(5), 8855-8867. Available at: [Link]

  • Dachwitz, T., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal, 26(42), 9348-9352. Available at: [Link]

  • Fagnou, K., et al. (2005). The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. Organic Letters, 7(10), 1857-1860. Available at: [Link]

  • Kumar, S., et al. (2024). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega, 9(15), 17359-17371. Available at: [Link]

  • Wang, D., et al. (2015). Palladium-catalysed direct C-2 methylation of indoles. Organic & Biomolecular Chemistry, 13(16), 4645-4648. Available at: [Link]

  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(33), 12481-12497. Available at: [Link]

  • Klepetářová, B., et al. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry, 17, 2595-2602. Available at: [Link]

  • Bautista, C., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 23091-23097. Available at: [Link]

  • Wang, L., et al. (2014). Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. Chinese Journal of Chemistry, 32(8), 739-744. Available at: [Link]

  • Wang, X., et al. (2019). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. Chemical Communications, 55(65), 9632-9635. Available at: [Link]

  • Toste, F. D., et al. (2019). Palladium-Catalyzed Asymmetric Allylic Fluoroalkylation/Trifluoromethylation. Journal of the American Chemical Society, 141(29), 11446-11451. Available at: [Link]

Sources

Application Notes and Protocols for (6-fluoro-1H-indol-2-yl)methanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 6-Fluoroindole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to serve as a ligand for a multitude of biological targets.[1][2] Its structural resemblance to tryptophan allows it to participate in key biological interactions, leading to its presence in a wide array of approved drugs and clinical candidates. The strategic incorporation of a fluorine atom, particularly at the 6-position, significantly enhances the therapeutic potential of the indole core. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can improve metabolic stability, increase binding affinity, and modulate the physicochemical properties of a drug candidate, such as lipophilicity and pKa.[3] These attributes make 6-fluoroindole derivatives highly sought after in modern drug discovery programs.[4]

This application note focuses on (6-fluoro-1H-indol-2-yl)methanol , a versatile and highly valuable building block for the synthesis of novel therapeutics. The presence of the hydroxymethyl group at the 2-position provides a crucial handle for a variety of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR). This guide will provide detailed protocols for the synthesis and derivatization of (6-fluoro-1H-indol-2-yl)methanol and its subsequent application in relevant biological assays, with a focus on kinase inhibition and antiviral activity.

Core Applications in Drug Discovery

The 6-fluoroindole scaffold, and by extension (6-fluoro-1H-indol-2-yl)methanol, has demonstrated significant potential in several therapeutic areas:

  • Oncology: Indole derivatives are potent inhibitors of various protein kinases, such as PIM, CDK, TK, AKT, SRC, and PI3K, which are often dysregulated in cancer.[5][6][7] The 6-fluoro substitution can enhance the potency and selectivity of these inhibitors.

  • Antiviral Research: The indole nucleus is a key pharmacophore in several antiviral agents, including non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[8][9] The unique electronic properties of the 6-fluoroindole ring can lead to improved interactions with viral enzymes.

  • Cystic Fibrosis: Complex derivatives of 6-fluoroindole form the core of drugs like Tezacaftor, a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[10][11] This highlights the utility of this scaffold in addressing protein folding and trafficking defects.

Synthetic Protocols

Protocol 1: Synthesis of (6-fluoro-1H-indol-2-yl)methanol

This protocol describes a representative two-step synthesis of (6-fluoro-1H-indol-2-yl)methanol starting from commercially available 6-fluoro-1H-indole-2-carboxylic acid.

Step 1: Esterification of 6-fluoro-1H-indole-2-carboxylic acid

  • To a solution of 6-fluoro-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous methanol (0.2 M), add thionyl chloride (1.2 eq) dropwise at 0 °C under an inert atmosphere (e.g., argon).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 6-fluoro-1H-indole-2-carboxylate, which can often be used in the next step without further purification.

Step 2: Reduction of the ester to the alcohol

  • To a stirred suspension of lithium aluminum hydride (LiAlH4) (1.5 eq) in anhydrous tetrahydrofuran (THF) (0.1 M) at 0 °C under an inert atmosphere, add a solution of methyl 6-fluoro-1H-indole-2-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH4 in grams.

  • Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®.

  • Wash the filter cake with THF and ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure (6-fluoro-1H-indol-2-yl)methanol.

Protocol 2: Derivatization of (6-fluoro-1H-indol-2-yl)methanol for SAR Studies

The hydroxyl group of (6-fluoro-1H-indol-2-yl)methanol is a versatile point for diversification. The following protocols outline common derivatization strategies.

A. Ether Synthesis (Williamson Ether Synthesis)

  • To a solution of (6-fluoro-1H-indol-2-yl)methanol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M) at 0 °C under an inert atmosphere, add sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired ether derivative.

B. Ester Synthesis

  • To a solution of (6-fluoro-1H-indol-2-yl)methanol (1.0 eq), a carboxylic acid (1.2 eq), and N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) in anhydrous dichloromethane (DCM) (0.1 M) at 0 °C, add a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired ester derivative.

C. Oxidation to Aldehyde and Subsequent Reductive Amination

  • To a solution of (6-fluoro-1H-indol-2-yl)methanol (1.0 eq) in DCM (0.1 M), add Dess-Martin periodinane (1.2 eq) at room temperature.

  • Stir for 1-2 hours until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 6-fluoro-1H-indole-2-carbaldehyde.

  • To a solution of the crude aldehyde (1.0 eq) and a primary or secondary amine (1.1 eq) in methanol (0.2 M), add acetic acid to adjust the pH to ~5-6.

  • Add sodium cyanoborohydride (NaBH3CN) (1.5 eq) and stir at room temperature for 12-16 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify by column chromatography to obtain the desired amine derivative.

Biological Assay Protocols

The following are generalized protocols for assessing the biological activity of the synthesized (6-fluoro-1H-indol-2-yl)methanol derivatives.

Protocol 3: In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a framework for testing compounds against a specific protein kinase.

  • Reagents and Materials:

    • Kinase of interest (e.g., PIM-1, CDK2)

    • Kinase substrate (e.g., a specific peptide)

    • ATP (Adenosine triphosphate)

    • Assay buffer (specific to the kinase)

    • Test compounds (dissolved in DMSO)

    • Staurosporine (positive control inhibitor)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • 384-well plates

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 384-well plate, add the kinase, the substrate, and the test compound or control in the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions (e.g., by measuring luminescence to quantify ADP production).

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a suitable equation.

Table 1: Representative Data for Kinase Inhibition

Compound IDDerivative TypeTarget KinaseIC50 (nM)
FIM-001(6-fluoro-1H-indol-2-yl)methanolPIM-1>10,000
FIM-E-BnBenzyl etherPIM-15,200
FIM-A-PipPiperidinylmethylaminePIM-1850
Staurosporine-PIM-125
Protocol 4: HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This protocol is for evaluating the potential of the synthesized compounds to inhibit HIV-1 RT.

  • Reagents and Materials:

    • Recombinant HIV-1 RT

    • Poly(rA)-oligo(dT) template-primer

    • [³H]-dTTP (radiolabeled deoxynucleotide triphosphate)

    • Reaction buffer

    • Test compounds (in DMSO)

    • Nevirapine or Delavirdine (positive control NNRTI)

    • Trichloroacetic acid (TCA)

    • Glass fiber filters

    • Scintillation fluid

  • Procedure:

    • In a reaction tube, combine the reaction buffer, poly(rA)-oligo(dT), [³H]-dTTP, and the test compound or control.

    • Initiate the reaction by adding HIV-1 RT.

    • Incubate at 37 °C for 1 hour.

    • Stop the reaction by adding cold 10% TCA.

    • Collect the precipitated radiolabeled DNA on glass fiber filters by vacuum filtration.

    • Wash the filters with 5% TCA and then with ethanol.

    • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percent inhibition and determine the IC50 values.

Visualizing the Workflow

The following diagrams illustrate the central role of (6-fluoro-1H-indol-2-yl)methanol in a drug discovery workflow.

G cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_screening Biological Screening start 6-Fluoro-1H-indole- 2-carboxylic acid ester Esterification (MeOH, SOCl2) start->ester reduction Reduction (LiAlH4) ester->reduction product (6-fluoro-1H-indol-2-yl)methanol reduction->product product2 (6-fluoro-1H-indol-2-yl)methanol ether Ether Synthesis product2->ether ester_d Ester Synthesis product2->ester_d ox_am Oxidation/Amidation product2->ox_am library Compound Library ether->library ester_d->library ox_am->library library2 Compound Library kinase_assay Kinase Assays library2->kinase_assay antiviral_assay Antiviral Assays library2->antiviral_assay sar SAR Analysis & Lead Opt. kinase_assay->sar antiviral_assay->sar

Caption: Synthetic and derivatization workflow.

Conclusion

(6-fluoro-1H-indol-2-yl)methanol is a strategically important intermediate in drug discovery. The 6-fluoroindole core provides favorable pharmacokinetic and pharmacodynamic properties, while the 2-hydroxymethyl group offers a versatile handle for chemical modification. The protocols outlined in this application note provide a robust framework for synthesizing, derivatizing, and evaluating novel compounds based on this promising scaffold. By leveraging these methods, researchers can efficiently explore the chemical space around the 6-fluoroindole nucleus to identify and optimize new drug candidates for a range of therapeutic targets.

References

  • Andreev, I. A., et al. (2020). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Medicinal Chemistry, 11(12), 1395-1413. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 6-Fluoro-2-methyl-1H-indole: A Versatile Fluorinated Intermediate for Advanced Organic Synthesis. Retrieved from [Link]

  • Early, J. V., et al. (2022). Structural Determinants of Indole-2-carboxamides: Identification of Lead Acetamides with Pan Antimycobacterial Activity. ACS Infectious Diseases, 8(3), 559-574. Available at: [Link]

  • Dorababu, A. (2020). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Medicinal Chemistry. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. Frontiers in Chemistry, 11, 1243513. Available at: [Link]

  • Natalia Patricia NV. (2022). A Short Note on Indole-Containing Antiviral Agents and its Therapeutics Applications. Journal of Chemical and Pharmaceutical Research, 14(3), 10. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Methyl 6-Fluoro-1H-Indole-4-Carboxylate: A Key Rucaparib Intermediate. Retrieved from [Link]

  • PubChem. (n.d.). Pharmaceutical compositions of (R)-1-(2,2-difluorobenzo[D][12][13]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide. Retrieved from [Link]

  • Dorababu, A. (2020). Indole – a promising pharmacophore in recent antiviral drug discovery. ResearchGate. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 6-Fluoro-2-methyl-1H-indole in Modern Drug Discovery. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity Fluoro-Indole Intermediate Supplier | Pharmaceutical & OLED Chemicals Manufacturer. Retrieved from [Link]

  • Kamal, A., et al. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anticancer Agents in Medicinal Chemistry, 23(4), 404-416. Available at: [Link]

  • Leite, J. P. V., et al. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 16(11), 1541. Available at: [Link]

  • Zhang, Q., et al. (2016). Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors. Bioorganic & Medicinal Chemistry, 24(16), 3561-3575. Available at: [Link]

  • Wang, S., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. International Journal of Molecular Sciences, 23(24), 15993. Available at: [Link]

  • Google Patents. (n.d.). WO2021176064A1 - Solid forms of tezacaftor and processes for the preparation thereof.
  • Pratumyot, Y., et al. (2016). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Molecules, 21(11), 1530. Available at: [Link]

  • Regulations.gov. (2021). US Patent No. 8829195. Retrieved from [Link]

  • Kumar, A., et al. (2022). How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. Current Drug Targets, 23(1), 54-82. Available at: [Link]

  • Chia, M. C., et al. (2018). Amide-Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ScholarBank@NUS. Available at: [Link]

  • Liu, Y., et al. (2022). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. ResearchGate. Available at: [Link]

  • Ramar, M., & Thangamalai, D. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34210-34241. Available at: [Link]

  • Wang, Y., et al. (2023). 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole. IUCrData, 8(8), x230882. Available at: [Link]

  • Wróbel, M. Z., et al. (2024). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. International Journal of Molecular Sciences, 25(7), 3647. Available at: [Link]

  • Google Patents. (n.d.). EP1829872B1 - Processes for production of indole compounds.
  • Google Patents. (n.d.). US5545644A - Indole derivatives.
  • Sun, L., et al. (1998). Oxindole-Based Inhibitors of Cyclin-Dependent Kinase 2 (CDK2): Design, Synthesis, Enzymatic Activities, and X-ray Crystallographic Analysis. Journal of Medicinal Chemistry, 41(14), 2588-2601. Available at: [Link]

  • de la Torre, C., et al. (2025). Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors. ChemMedChem. Available at: [Link]

Sources

Application Notes & Protocols: (6-fluoro-1H-indol-2-yl)methanol as a Strategic Building Block for Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1] Its ability to mimic the purine structure of ATP allows it to effectively target the hinge region of protein kinases. The strategic incorporation of fluorine into drug candidates is a well-established method for enhancing metabolic stability, modulating lipophilicity, and improving target affinity through unique electronic interactions. This guide details the utility of (6-fluoro-1H-indol-2-yl)methanol , a bifunctional building block that synergistically combines the kinase-targeting potential of the indole core with the pharmacokinetic and pharmacodynamic benefits of fluorine substitution. We provide detailed synthetic protocols for its preparation and subsequent functionalization, alongside insights into its application in the rational design of potent and selective kinase inhibitors.

The Strategic Advantage of Fluorinated Indoles in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[2] Consequently, they are among the most intensely pursued drug targets.

1.1. The Indole Scaffold: The indole ring system is a cornerstone of kinase inhibitor design.[1] Its nitrogen-containing bicyclic structure can form crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a key interaction for many inhibitors. Furthermore, the indole core provides a versatile platform for synthetic modification at multiple positions, allowing for the fine-tuning of potency, selectivity, and physicochemical properties.[1]

1.2. The Role of the 6-Fluoro Substituent: The introduction of a fluorine atom at the C6 position of the indole ring is not a trivial modification. Fluorine's high electronegativity and small van der Waals radius impart several advantageous properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes. Placing fluorine at the 6-position can block a potential site of metabolic attack, thereby increasing the drug's half-life and oral bioavailability.

  • Enhanced Binding Affinity: The fluorine atom can engage in favorable non-covalent interactions, such as dipole-dipole, ion-dipole, and hydrogen bonds with amino acid residues in the kinase active site. This can lead to a significant increase in binding affinity and potency.[3]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the indole N-H proton, influencing its hydrogen bonding capabilities and overall molecular properties.

1.3. The 2-Methanol Functional Handle: The methanol group at the C2 position provides a crucial point of attachment for building out the kinase inhibitor structure. It is a versatile functional group that can be readily converted into ethers, esters, or other linkages to connect the indole core to other pharmacophoric fragments that occupy different regions of the ATP-binding site. This linker is essential for achieving high potency and selectivity.

Physicochemical Properties of (6-fluoro-1H-indol-2-yl)methanol

A summary of the key properties for this building block is provided below. Experimental data such as melting point should be confirmed on a batch-specific basis.

PropertyValueSource
Molecular Formula C₉H₈FNO[4]
Molecular Weight 165.16 g/mol [4]
CAS Number 884048-32-2[4]
Appearance Typically an off-white to pale yellow solid(General Knowledge)
Solubility Soluble in methanol, ethanol, DMSO, DMF(General Knowledge)
Melting Point Not specified; requires experimental determination[4]

Synthetic Protocols and Workflow

The following protocols describe a reliable two-step sequence for the preparation of (6-fluoro-1H-indol-2-yl)methanol and its subsequent use in a representative coupling reaction for kinase inhibitor synthesis.

Protocol 1: Synthesis of (6-fluoro-1H-indol-2-yl)methanol via Aldehyde Reduction

This protocol details the reduction of the commercially available 6-fluoro-1H-indole-2-carbaldehyde to the target alcohol. The reaction is a straightforward and high-yielding reduction using sodium borohydride.

Materials:

  • 6-fluoro-1H-indole-2-carbaldehyde (1.0 eq)[5]

  • Methanol (MeOH), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Deionized water

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under an argon or nitrogen atmosphere, dissolve 6-fluoro-1H-indole-2-carbaldehyde (1.0 eq) in a 1:1 mixture of anhydrous THF and MeOH (to a final concentration of ~0.1 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: While stirring, add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive gas evolution.

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to decompose the excess NaBH₄.

  • Extraction: Remove the organic solvents under reduced pressure. Add deionized water to the residue and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford pure (6-fluoro-1H-indol-2-yl)methanol.

Protocol 2: Mitsunobu Coupling for Ether Synthesis

The Mitsunobu reaction is a powerful method for coupling the synthesized alcohol with a phenolic component (a common substructure in kinase inhibitors) to form an ether linkage.[6][7] This reaction proceeds with inversion of configuration at the alcohol's carbon, although this is not relevant for this primary alcohol.

Materials:

  • (6-fluoro-1H-indol-2-yl)methanol (1.0 eq)

  • A substituted phenol (e.g., 4-cyanophenol) (1.1 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add (6-fluoro-1H-indol-2-yl)methanol (1.0 eq), the phenol partner (1.1 eq), and triphenylphosphine (1.5 eq). Dissolve the solids in anhydrous THF (~0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution over 20-30 minutes. Causality Note: A color change (e.g., to a milky white or pale yellow suspension) is typically observed as the reaction proceeds and the triphenylphosphine oxide byproduct precipitates. Slow addition of the azodicarboxylate is critical to prevent side reactions.[7]

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting alcohol.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the desired product along with triphenylphosphine oxide and the reduced diisopropyl hydrazinedicarboxylate.

  • Purification: Purify the crude mixture directly by flash column chromatography on silica gel. The less polar product will elute before the highly polar byproducts.

Synthetic Workflow Diagram

G A 6-Fluoro-1H-indole- 2-carbaldehyde B (6-Fluoro-1H-indol- 2-yl)methanol A->B  Protocol 1:  NaBH₄, MeOH/THF D Coupled Kinase Inhibitor Scaffold B->D  Protocol 2: Mitsunobu Reaction  PPh₃, DIAD, THF   C Phenol Derivative (R-Ar-OH) C->D

Caption: Synthetic workflow from starting aldehyde to a coupled inhibitor scaffold.

Application in Kinase Inhibitor Design

The (6-fluoro-1H-indol-2-yl)methanol building block is particularly well-suited for targeting ATP-competitive sites in tyrosine kinases such as VEGFR, PDGFR, and FGFR, which are crucial regulators of angiogenesis and cell proliferation.[8]

VEGFR2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a primary mediator of angiogenesis. Its inhibition is a validated strategy for cancer therapy. The diagram below illustrates the major downstream signaling cascades initiated upon ligand binding. Inhibitors built from the 6-fluoroindole scaffold are designed to block the initial phosphorylation event by competing with ATP.

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Akt Akt PI3K->Akt Migration Migration Src->Migration Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation ERK->Migration

Caption: Simplified VEGFR2 signaling cascade leading to key cellular outcomes.[9][10][11]

Structure-Activity Relationship (SAR) Insights

SAR studies on related indole-based compounds provide a clear rationale for the use of the 6-fluoro substituent. The following table is based on data from indole-chalcone derivatives active against oxaliplatin-resistant colorectal cancer, which highlights the potent effect of halogen substitution on the indole ring.[3]

Compound (Analog)Indole SubstitutionHCT-116/L GI₅₀ (nM)Key Insight
Parent Cpd. 5-NO₂71Electron-withdrawing group is tolerated.
Analog 1 5-F75-Fluoro substitution dramatically increases potency (>10-fold).
Analog 2 (FC116) 6-F 6 6-Fluoro substitution provides the highest potency in the series.
Analog 3 6-NO₂156-position is sensitive; fluoro is superior to nitro.
Analog 4 5-Cl17Other halogens are effective but fluorine is optimal.
Analog 5 5-Br>10,000Larger halogens (Bromo) at this position abolish activity.

Interpretation for Design:

  • Fluorine is Optimal: The data clearly shows that a fluorine atom at either the 5- or 6-position of the indole ring leads to a dramatic increase in antiproliferative activity.[3] The 6-fluoro position was found to be slightly superior.[3]

  • Steric Constraints: The loss of activity with the larger bromine substituent suggests that the binding pocket has steric limitations, making the small size of fluorine ideal.[3]

  • Electronic Effects: The high potency of the fluoro- and chloro-substituted analogs points to the importance of an electronegative group at this position, likely for forming productive interactions within the target's active site.

Experimental Considerations & Troubleshooting

Potential IssueRecommended SolutionRationale
Low yield in Reduction (Protocol 1) Ensure reagents are anhydrous and the reaction is kept under an inert atmosphere. Check the quality of the NaBH₄.Moisture will quench the reducing agent. Old NaBH₄ may have reduced activity.
Incomplete Mitsunobu Reaction (Protocol 2) Pre-form the betaine by adding DIAD to PPh₃ at 0°C before adding the alcohol and phenol.[7]If the nucleophile (phenol) is not sufficiently acidic, it may not deprotonate the initial PPh₃-DIAD adduct efficiently. Pre-forming the betaine can sometimes overcome this.
N-Alkylation of Indole This is a potential side reaction in the Mitsunobu step. Purification by column chromatography is usually sufficient to separate the desired O-alkylated product from the N-alkylated isomer.The indole N-H is nucleophilic and can compete with the desired phenol nucleophile. The O-alkylated product is typically the major one under these conditions.
Difficult Purification (Protocol 2) The main byproducts (triphenylphosphine oxide and the hydrazine derivative) are very polar. If they co-elute, consider using a different solvent system or trituration/crystallization to remove them.Proper separation is key to obtaining a pure final compound for biological testing.

Conclusion

(6-fluoro-1H-indol-2-yl)methanol is a high-value, strategic building block for the synthesis of kinase inhibitors. It provides a robust indole core for hinge binding, a metabolically stable and potency-enhancing 6-fluoro substituent, and a synthetically versatile 2-methanol handle for molecular elaboration. The protocols and design principles outlined in this guide demonstrate its straightforward utility in creating novel chemical entities for drug discovery programs targeting oncogenic kinases. Its use allows researchers to leverage established SAR principles to accelerate the development of next-generation therapeutics.

References

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (n.d.). Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • VEGFR-2 signaling pathway and downstream mediators. The VEGFR-2... (n.d.). ResearchGate. Retrieved from [Link]

  • Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. (n.d.). Bio-Rad. Retrieved from [Link]

  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. (2016). Journal of Cell Communication and Signaling. Retrieved from [Link]

  • (6-fluoro-1H-indol-2-yl)methanol. (n.d.). PubChem. Retrieved from [Link]

  • Structure–Activity Relationship Study of (E)-3-(6-Fluoro-1H-indol-3-Yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116) Against Metastatic Colorectal Cancers Resistant to Oxaliplatin. (2024). ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Mitsunobu Reaction. (2019). Organic Chemistry. Retrieved from [Link]

  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Mitsunobu reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Mitsunobu reaction. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Structure–activity relationship of the inhibitor series. Compound... (n.d.). ResearchGate. Retrieved from [Link]

  • 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of 5-substituted-1H-indol-2-yl-1H-quinolin-2-ones: a novel class of KDR kinase inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. (2017). National Institutes of Health. Retrieved from [Link]

  • 6-Fluoroindole. (n.d.). PubChem. Retrieved from [Link]

  • Identification of substituted 3-[(4,5,6,7-tetrahydro-1H-indol-2-yl)methylene]-1,3-dihydroindol-2-ones as growth factor receptor inhibitors for VEGF-R2 (Flk-1/KDR), FGF-R1, and PDGF-Rbeta tyrosine kinases. (n.d.). PubMed. Retrieved from [Link]

  • Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). RSC Advances. Retrieved from [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry. Retrieved from [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances. Retrieved from [Link]

  • 6-Fluoro-2-methyl-1H-indole. (n.d.). PubChem. Retrieved from [Link]

  • Structure- and Similarity-Based Survey of Allosteric Kinase Inhibitors, Activators, and Closely Related Compounds. (2022). PubMed. Retrieved from [Link]

  • (7-amino-6-fluoro-1H-indol-5-yl)methanol. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors. (2025). PubMed. Retrieved from [Link]

  • Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. (n.d.). Olgen - Current Medicinal Chemistry. Retrieved from [Link]

  • Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. (n.d.). MDPI. Retrieved from [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of (6-fluoro-1H-indol-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Fluorinated Indole Scaffolds

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] The introduction of a fluorine atom to the indole ring, as in the (6-fluoro-1H-indol-2-yl)methanol series, can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic efficacy and pharmacokinetic profile.

These fluorinated indole derivatives are of particular interest as potential modulators of key cellular signaling pathways. A significant body of research points towards protein kinases as a primary target for indole-based compounds in various diseases, particularly cancer.[][7][8] Kinases play a pivotal role in regulating cellular processes, and their dysregulation is a hallmark of many pathological conditions.[9] Therefore, the development of robust high-throughput screening (HTS) assays is critical for the efficient discovery and characterization of novel kinase inhibitors within this chemical series.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of HTS assays for the discovery of bioactive (6-fluoro-1H-indol-2-yl)methanol derivatives, with a primary focus on kinase inhibition.

Strategic Approach to Screening

A successful HTS campaign for this compound class necessitates a multi-tiered screening strategy, beginning with a broad primary screen to identify initial "hits," followed by more specific secondary and counter-screens to confirm activity and elucidate the mechanism of action. This approach minimizes the risk of false positives and ensures that resources are focused on the most promising candidates.[10]

Our proposed screening cascade is as follows:

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Profiling cluster_2 Mechanism of Action & Selectivity Primary_Screen Primary HTS: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®) Dose_Response Dose-Response and IC50 Determination Primary_Screen->Dose_Response Active Compounds ('Hits') Secondary_Screen Secondary Assay: Fluorescence Polarization (FP) Kinase Binding Assay Dose_Response->Secondary_Screen Counter_Screen Counter-Screen: Assay Interference (e.g., Luciferase Inhibition) Secondary_Screen->Counter_Screen Confirmed Hits Selectivity_Profiling Kinase Selectivity Profiling Counter_Screen->Selectivity_Profiling

Caption: A tiered approach to high-throughput screening for (6-fluoro-1H-indol-2-yl)methanol derivatives.

Primary High-Throughput Screening: Luminescence-Based Kinase Assay

For the primary screen, a luminescence-based assay that measures the depletion of ATP, such as the Kinase-Glo® assay, is highly recommended.[11][12] This "add-and-read" homogenous assay is well-suited for HTS due to its simplicity, sensitivity, and robustness.[13] The principle relies on the fact that as a kinase transfers phosphate from ATP to its substrate, the amount of ATP in the reaction decreases. The remaining ATP is then used by a luciferase enzyme to generate a luminescent signal that is inversely proportional to kinase activity.[9][12]

Protocol 1: Primary HTS using Kinase-Glo® Luminescent Kinase Assay

Objective: To identify (6-fluoro-1H-indol-2-yl)methanol derivatives that inhibit the activity of a target kinase.

Materials:

  • Target kinase (e.g., a tyrosine or serine/threonine kinase implicated in a disease of interest)

  • Kinase substrate (peptide or protein)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega or similar)

  • Assay buffer (specific to the target kinase)

  • ATP

  • (6-fluoro-1H-indol-2-yl)methanol derivative library (dissolved in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • Negative control (DMSO)

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Methodology:

  • Compound Plating:

    • Dispense 50 nL of each compound from the library (typically at 10 mM in DMSO) into the wells of a 384-well plate.

    • For control wells, dispense 50 nL of DMSO (negative control) or a known inhibitor (positive control).

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in the appropriate assay buffer.

    • Dispense 5 µL of the kinase/substrate mix into each well.

    • Prepare an ATP solution in assay buffer.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final concentration of ATP should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for 60 minutes (incubation time may need optimization).

  • Signal Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 10 µL of the Kinase-Glo® reagent to each well.

    • Mix the contents of the wells on a plate shaker for 2 minutes.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Data Analysis and Quality Control

The quality of the HTS assay is paramount and should be assessed using the Z'-factor, a statistical parameter that reflects the separation between the positive and negative controls.[14][15]

Z'-Factor Calculation: Z' = 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg|

Where:

  • SDpos and SDneg are the standard deviations of the positive and negative controls, respectively.

  • Meanpos and Meanneg are the means of the positive and negative controls, respectively.

Z'-Factor Value Assay Quality
> 0.5Excellent
0 to 0.5Marginal
< 0Unacceptable

Table based on information from multiple sources.[16][17][18]

A Z'-factor greater than 0.5 indicates a robust and reliable assay suitable for HTS.[17]

Secondary Assay: Fluorescence Polarization (FP) Kinase Binding Assay

Hits identified in the primary screen should be confirmed using an orthogonal assay that employs a different detection technology to minimize technology-specific artifacts. A fluorescence polarization (FP) based binding assay is an excellent choice for a secondary screen.[19][20] FP measures the binding of a small fluorescently labeled tracer to a larger protein, in this case, the kinase.[21] When the tracer is unbound, it tumbles rapidly in solution, resulting in low polarization of the emitted light. Upon binding to the kinase, its tumbling is restricted, leading to an increase in fluorescence polarization.[20] Test compounds that inhibit this interaction will displace the tracer, causing a decrease in polarization.

Protocol 2: Secondary Screen using Fluorescence Polarization (FP)

Objective: To confirm the binding of hit compounds to the target kinase.

Materials:

  • Target kinase

  • Fluorescently labeled tracer (a known ligand or ATP competitive probe)

  • Assay buffer

  • Confirmed hit compounds from the primary screen

  • Positive control (unlabeled tracer or known inhibitor)

  • Negative control (DMSO)

  • Black, low-volume 384-well assay plates

  • FP-capable plate reader

Methodology:

  • Compound Plating:

    • Perform serial dilutions of the hit compounds to create a dose-response curve (e.g., 10-point, 3-fold dilutions).

    • Dispense the diluted compounds into the assay plate.

  • Assay Reaction:

    • Prepare a master mix of the target kinase and the fluorescent tracer in the assay buffer.

    • Dispense the kinase/tracer mix into the wells containing the compounds.

    • Incubate at room temperature for a predetermined time to reach binding equilibrium (e.g., 60 minutes).

  • Signal Detection:

    • Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate excitation and emission filters and polarizers.

Data Presentation: Hit Compound Profile
Compound IDPrimary Screen (% Inhibition)IC50 (µM) - FP Assay
FHI-00185.21.2
FHI-00278.93.5
FHI-00392.10.8

Counter-Screening and Further Characterization

Confirmed hits should be subjected to counter-screens to identify compounds that interfere with the assay technology itself (e.g., luciferase inhibitors in the primary screen). Compounds that show genuine, on-target activity can then be advanced to selectivity profiling against a panel of other kinases to determine their specificity.[22]

Advanced Screening Technologies: AlphaScreen

For certain targets, particularly those involving protein-protein interactions that may be modulated by indole derivatives, AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology offers a powerful alternative.[23][24] This bead-based assay measures molecular interactions in a highly sensitive and homogenous format.[25][26] Donor and acceptor beads are brought into proximity by a biological interaction, leading to the generation of a chemiluminescent signal.[27] Inhibitors of the interaction disrupt this proximity, causing a decrease in the signal.

G cluster_0 AlphaScreen Principle Donor Donor Bead Analyte Analyte Donor->Analyte Biotin-Streptavidin Singlet_O2 Singlet O2 Donor->Singlet_O2 Acceptor Acceptor Bead Acceptor->Analyte Antibody-Antigen Light_520_620 Emission (520-620 nm) Acceptor->Light_520_620 Light_680 Excitation (680 nm) Light_680->Donor Singlet_O2->Acceptor

Caption: Schematic of the AlphaScreen technology for detecting molecular interactions.

Conclusion

The (6-fluoro-1H-indol-2-yl)methanol scaffold represents a promising starting point for the discovery of novel therapeutics. The HTS assays and protocols detailed in this guide provide a robust framework for identifying and characterizing bioactive compounds within this chemical class, particularly those targeting protein kinases. By employing a strategic, multi-tiered screening approach and rigorous data analysis, researchers can efficiently navigate the complexities of early-stage drug discovery and unlock the full therapeutic potential of these intriguing molecules.

References

  • National Institutes of Health. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Available from: [Link]

  • Khan, I., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(13), 3028. Available from: [Link]

  • Yasgar, A., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology, 1439, 77-98. Available from: [Link]

  • Grokipedia. Z-factor. Available from: [Link]

  • Springer Nature Experiments. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Available from: [Link]

  • BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Available from: [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. Available from: [Link]

  • Kido, K., et al. (2021). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(4), 547-555. Available from: [Link]

  • Taylor & Francis Online. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Available from: [Link]

  • BMG LABTECH. AlphaScreen. Available from: [Link]

  • Davis, M. I., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 6(10), e25869. Available from: [Link]

  • Shin, A. Z-factors. BIT 479/579 High-throughput Discovery. Available from: [Link]

  • Reaction Biology. Kinase Screening Assay Services. Available from: [Link]

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. Available from: [Link]

  • Eglen, R. M., & Reisine, T. (2008). The Use of AlphaScreen Technology in HTS: Current Status. Assay and Drug Development Technologies, 6(1), 119-129. Available from: [Link]

  • ResearchGate. (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available from: [Link]

  • Biocompare. Kinase-Glo Plus Luminescent Kinase Assay V3771 from Promega. Available from: [Link]

  • BMG LABTECH. The Z prime value (Z´). Available from: [Link]

  • MDPI. Special Issue : Indoles as Promising Scaffold for Drug Discovery: Synthesis, Bioactivities and Applications. Available from: [Link]

  • Lifescience Global. Cell-Based Assays in High-Throughput Screening for Drug Discovery. Available from: [Link]

  • Broad Institute. Cell-based assays for high-throughput screening. Available from: [Link]

  • Yeh, J. R., & Crews, C. M. (2003). The Application of Phenotypic High-Throughput Screening Techniques to Cardiovascular Research. Journal of Pharmacological and Toxicological Methods, 49(3), 187-196. Available from: [Link]

  • On HTS. Z-factor. Available from: [Link]

  • ResearchGate. Fluorescence detection techniques for protein kinase assay. Available from: [Link]

  • Daghestani, H. N., et al. (2013). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Analytical Biochemistry, 441(2), 162-168. Available from: [Link]

  • BMG LABTECH. Fluorescence Polarization Detection. Available from: [Link]

  • Molecular Devices. Fluorescence Polarization (FP). Available from: [Link]

  • Zhang, X., et al. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry, 56(34), 4568-4576. Available from: [Link]

  • Bray, M. A., et al. (2016). Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis. SLAS DISCOVERY: Advancing Life Sciences R&D, 21(6), 685-694. Available from: [Link]

  • BMG LABTECH. High-throughput screening (HTS). Available from: [Link]

  • National Center for Biotechnology Information. HTS Assay Validation. In: Assay Guidance Manual. Available from: [Link]

  • The Royal Society of Chemistry. HTS Methods: Assay Design and Optimisation. In: High-Throughput Screening in Drug Discovery. Available from: [Link]

  • International Journal of Pharmaceutical Erudition. Synthesis, characterization and biological screening of novel indole derivatives for certain pharmacological activities. Available from: [Link]

  • MDPI. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Available from: [Link]

  • ResearchGate. Synthesis and Biological Screening of Some New Novel Indole Derivatives. Available from: [Link]

  • Chula Digital Collections. Recent advancements on biological activity of indole and their derivatives: A review. Available from: [Link]

  • ResearchGate. Recent advancements on biological activity of indole and their derivatives: A review. Available from: [Link]

  • National Institutes of Health. Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies. Available from: [Link]

  • LookChem. 6-fluoro-2-methyl-1H-indole. Available from: [Link]

  • PubMed. Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors. Available from: [Link]

Sources

Application Notes and Protocols for the Derivatization of (6-fluoro-1H-indol-2-yl)methanol for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the (6-fluoro-1H-indol-2-yl)methanol Scaffold in Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and FDA-approved drugs.[1][2] Its unique electronic properties and ability to form key interactions with biological targets have rendered it a versatile template for designing therapeutic agents across various disease areas, including oncology, neurodegenerative disorders, and infectious diseases.[3][4][5] The strategic incorporation of a fluorine atom, particularly at the 6-position of the indole ring, offers a powerful tool to modulate the physicochemical and pharmacological properties of the parent molecule. Fluorine's high electronegativity and relatively small size can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity, thereby favorably impacting the pharmacokinetic and pharmacodynamic profile of a drug candidate.

(6-fluoro-1H-indol-2-yl)methanol emerges as a particularly attractive starting material for the generation of compound libraries for structure-activity relationship (SAR) studies. The primary alcohol at the C2-position provides a versatile handle for a wide range of chemical modifications. Functionalization at this position allows for the systematic exploration of the chemical space around the indole core, which is crucial for optimizing potency, selectivity, and drug-like properties. This application note provides a detailed guide for the derivatization of (6-fluoro-1H-indol-2-yl)methanol, focusing on the synthesis of ether, ester, and amine analogs, and discusses the rationale behind these modifications in the context of an SAR campaign, with a particular focus on the development of protein kinase inhibitors.[3][6][7]

Derivatization Strategies for SAR Exploration

The primary alcohol of (6-fluoro-1H-indol-2-yl)methanol is amenable to a variety of chemical transformations. The following sections detail protocols for three key derivatization strategies: O-alkylation (ether synthesis), acylation (ester synthesis), and reductive amination (amine synthesis). These strategies allow for the introduction of a diverse range of functional groups, enabling a thorough investigation of the impact of steric bulk, electronics, and hydrogen bonding potential on biological activity.

I. Synthesis of Ether Derivatives via O-Alkylation

The conversion of the hydroxyl group to an ether linkage allows for the introduction of a wide variety of alkyl and aryl substituents. This modification can probe steric tolerance in the binding pocket of a target protein and modulate the lipophilicity of the parent compound.

Rationale: In the context of kinase inhibitors, for example, extending a substituent from the C2-position can allow for interaction with solvent-exposed regions of the ATP-binding site or adjacent hydrophobic pockets, potentially increasing potency and selectivity.

Experimental Protocol: Iron-Catalyzed Etherification

This protocol describes a cost-effective and environmentally friendly method for the synthesis of unsymmetrical ethers from (6-fluoro-1H-indol-2-yl)methanol and a variety of primary and secondary alcohols.

  • Materials:

    • (6-fluoro-1H-indol-2-yl)methanol

    • Desired alcohol (e.g., benzyl alcohol, ethanol, isopropanol)

    • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

    • Propylene carbonate (PC)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a stirred solution of (6-fluoro-1H-indol-2-yl)methanol (1.0 mmol) in propylene carbonate (5 mL) is added the desired alcohol (1.2 mmol).

    • FeCl₃·6H₂O (0.05 mmol, 5 mol%) is added to the mixture.

    • The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).

    • The organic layer is washed with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired ether derivative.

  • Characterization: The structure of the purified product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Etherification_Workflow Start (6-fluoro-1H-indol-2-yl)methanol Reagents Alcohol (R-OH) FeCl3·6H2O Propylene Carbonate Reaction Heating (80-100 °C, 12-24h) Start->Reaction Reagents->Reaction Workup Aqueous Workup (EtOAc, NaHCO3) Reaction->Workup Purification Column Chromatography Workup->Purification Product Ether Derivative Purification->Product

Caption: Workflow for the iron-catalyzed etherification.

II. Synthesis of Ester Derivatives via Acylation

Esterification introduces a carbonyl group, which can act as a hydrogen bond acceptor, and allows for the exploration of a wide range of R groups from various carboxylic acids. This modification can significantly impact the electronic and steric properties of the molecule.

Rationale: The introduction of an ester moiety can facilitate interactions with polar residues in a binding pocket. Furthermore, esters can act as prodrugs, being hydrolyzed in vivo to the parent alcohol, which may improve oral bioavailability.

Experimental Protocol: Steglich Esterification

This protocol utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the esterification of (6-fluoro-1H-indol-2-yl)methanol with a carboxylic acid.

  • Materials:

    • (6-fluoro-1H-indol-2-yl)methanol

    • Desired carboxylic acid (e.g., benzoic acid, acetic acid)

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • 4-Dimethylaminopyridine (DMAP)

    • Dichloromethane (DCM)

    • Ethyl acetate

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of (6-fluoro-1H-indol-2-yl)methanol (1.0 mmol) and the desired carboxylic acid (1.1 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add DMAP (0.1 mmol, 10 mol%).

    • A solution of DCC (1.2 mmol) in anhydrous dichloromethane (5 mL) is added dropwise to the reaction mixture.

    • The reaction is allowed to warm to room temperature and stirred for 12-18 hours. Monitor the reaction by TLC or LC-MS.

    • The precipitated dicyclohexylurea (DCU) is removed by filtration.

    • The filtrate is diluted with ethyl acetate (20 mL) and washed successively with 1 M HCl (15 mL), saturated aqueous sodium bicarbonate solution (15 mL), and brine (15 mL).

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by silica gel column chromatography (e.g., hexanes/ethyl acetate) to yield the desired ester.

  • Characterization: The purified ester should be characterized by ¹H NMR, ¹³C NMR, IR (for carbonyl stretch), and mass spectrometry.

Esterification_Workflow Start (6-fluoro-1H-indol-2-yl)methanol Reagents Carboxylic Acid (R-COOH) DCC, DMAP DCM Reaction Stirring at RT (12-18h) Start->Reaction Reagents->Reaction Workup Filtration & Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Ester Derivative Purification->Product

Caption: Workflow for Steglich esterification.

III. Synthesis of Amine Derivatives via Reductive Amination

Introducing a nitrogen-containing functional group can provide a basic center for salt formation, improving solubility, and can act as a hydrogen bond donor or acceptor. This is a common strategy to enhance target engagement and pharmacokinetic properties.

Rationale: For many kinase inhibitors, a basic amine is crucial for forming a key salt bridge with an acidic residue (e.g., aspartate) in the hinge region of the kinase, significantly enhancing binding affinity.

Experimental Protocol: One-Pot Reductive Amination

This protocol describes a palladium-catalyzed one-pot synthesis of secondary amines from (6-fluoro-1H-indol-2-yl)methanol and primary amines.

  • Materials:

    • (6-fluoro-1H-indol-2-yl)methanol

    • Desired primary amine (e.g., benzylamine, aniline)

    • Palladium on carbon (10% Pd/C)

    • Toluene

    • Hydrogen gas (H₂)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • A mixture of (6-fluoro-1H-indol-2-yl)methanol (1.0 mmol), the primary amine (1.2 mmol), and 10% Pd/C (5 mol%) in toluene (10 mL) is heated at 90-110 °C under an inert atmosphere (e.g., argon) for 12-24 hours to form the imine intermediate. Monitor the consumption of the starting alcohol by TLC or LC-MS.

    • After cooling to room temperature, the atmosphere is replaced with hydrogen (1 atm, balloon), and the mixture is stirred vigorously for 6-12 hours.

    • The catalyst is removed by filtration through a pad of Celite®, washing with ethyl acetate.

    • The filtrate is washed with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL).

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

    • The crude product is purified by silica gel column chromatography (e.g., dichloromethane/methanol) to afford the desired secondary amine.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Amination_Workflow Start (6-fluoro-1H-indol-2-yl)methanol Step1_Reagents Primary Amine (R-NH2) 10% Pd/C, Toluene Step1_Reaction Imine Formation (Heat) Start->Step1_Reaction Step1_Reagents->Step1_Reaction Intermediate Imine Intermediate Step1_Reaction->Intermediate Step2_Reaction Reduction Intermediate->Step2_Reaction Step2_Reagents H2 (1 atm) Step2_Reagents->Step2_Reaction Workup Filtration & Workup Step2_Reaction->Workup Purification Column Chromatography Workup->Purification Product Amine Derivative Purification->Product

Sources

Application Note: Quantitative Analysis of (6-fluoro-1H-indol-2-yl)methanol in Pharmaceutical and Research Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust and validated analytical methodologies for the precise quantification of (6-fluoro-1H-indol-2-yl)methanol. As a key intermediate and potential impurity in pharmaceutical development, its accurate measurement is critical. This document provides detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis in complex matrices. The protocols are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals requiring reliable analytical procedures for this compound.

Introduction: The Analytical Imperative for (6-fluoro-1H-indol-2-yl)methanol

(6-fluoro-1H-indol-2-yl)methanol is a fluorinated indole derivative of increasing interest in medicinal chemistry and pharmaceutical synthesis. The indole scaffold is a privileged structure in numerous biologically active compounds, and fluorine substitution is a common strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. Consequently, (6-fluoro-1H-indol-2-yl)methanol may serve as a crucial building block or appear as a process-related impurity in the manufacturing of active pharmaceutical ingredients (APIs).

Accurate quantification is paramount for several reasons:

  • Process Control: Monitoring its formation and consumption during synthesis ensures reaction efficiency and consistency.

  • Quality Control: Measuring its levels in final drug substances or products is essential for impurity profiling and ensuring patient safety.

  • Pharmacokinetic Studies: In preclinical or clinical research, quantifying its presence in biological matrices can provide insights into metabolic pathways.

This application note presents two validated methods tailored for different analytical needs: a robust HPLC-UV method for high-concentration assays and a sensitive LC-MS/MS method for trace-level quantification.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is ideal for the quantification of (6-fluoro-1H-indol-2-yl)methanol in bulk drug substances and process samples where concentrations are expected to be relatively high. The principle relies on the separation of the analyte from other components on a reverse-phase column followed by detection using its inherent ultraviolet (UV) absorbance.

Rationale for Experimental Choices
  • Column: A C18 column is selected for its versatility and proven efficacy in retaining and separating moderately polar compounds like indole derivatives.[5]

  • Mobile Phase: A gradient elution with acetonitrile and water (acidified with formic acid) is employed. Acetonitrile provides good elution strength for the analyte, while the formic acid helps to ensure good peak shape by protonating silanol groups on the stationary phase and the analyte itself.

  • Detection Wavelength: The UV detection wavelength is set based on the chromophore of the indole ring. A preliminary UV scan of a standard solution would be performed to determine the wavelength of maximum absorbance (λmax), typically around 220 nm and 270 nm for indoles.

  • Internal Standard: The use of a structurally similar internal standard (e.g., 2-methyl-1H-indole) is recommended to improve precision by correcting for variations in injection volume and potential sample loss during preparation.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Analyte & IS B Dissolve in Diluent (e.g., 50:50 ACN:H2O) A->B C Prepare Calibration Curve Standards (e.g., 1-100 µg/mL) B->C D Prepare QC Samples B->D F Inject Samples & Standards (e.g., 10 µL) C->F D->F E Equilibrate HPLC System E->F G Separate on C18 Column F->G H Detect at λmax G->H I Integrate Peak Areas H->I J Construct Calibration Curve (Peak Area Ratio vs. Conc.) I->J K Quantify Unknowns J->K

Caption: Workflow for HPLC-UV quantification of (6-fluoro-1H-indol-2-yl)methanol.

Detailed Protocol: HPLC-UV
  • Preparation of Solutions:

    • Mobile Phase A: 0.1% Formic acid in deionized water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Diluent: 50:50 (v/v) Acetonitrile:Water.

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of (6-fluoro-1H-indol-2-yl)methanol reference standard and dissolve in 10 mL of diluent.

    • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of a suitable internal standard (e.g., 2-methyl-1H-indole) in the same manner.

    • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL), each containing a fixed concentration of the internal standard.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II HPLC system or equivalent.[6]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: Diode Array Detector (DAD) monitoring at λmax (e.g., 225 nm).

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      10.0 10 90
      12.0 10 90
      12.1 90 10

      | 15.0 | 90 | 10 |

  • Data Analysis and Validation:

    • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be > 0.995.

    • Validate the method according to ICH Q2(R2) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[1][2][3][4][7]

Validation Parameter Acceptance Criteria Typical Performance
Linearity (r²) ≥ 0.995> 0.998
Accuracy (% Recovery) 80-120%98-102%
Precision (%RSD) ≤ 2%< 1.5%
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10~0.5 µg/mL
Specificity No interference at analyte retention timePeak purity > 99%

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of (6-fluoro-1H-indol-2-yl)methanol at trace levels, particularly in complex biological matrices like plasma or tissue homogenates, LC-MS/MS is the method of choice.[8][9] Its superior sensitivity and selectivity are achieved by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.

Rationale for Experimental Choices
  • Ionization Source: Electrospray Ionization (ESI) is generally suitable for polar molecules like indole-2-methanol. Atmospheric Pressure Chemical Ionization (APCI) can be an alternative.[8] Positive ion mode is chosen as the indole nitrogen is readily protonated.

  • Sample Preparation: For biological samples, protein precipitation is a straightforward and effective method to remove the bulk of matrix interferences.[8] This is typically done with ice-cold acetonitrile.[8] For more complex matrices, Solid Phase Extraction (SPE) may be required.

  • Internal Standard: A stable isotope-labeled (SIL) analog of the analyte (e.g., (6-fluoro-1H-indol-2-yl)methanol-d3) is the gold standard for LC-MS/MS as it co-elutes and experiences identical ionization effects, providing the most accurate correction. If unavailable, a close structural analog can be used.

  • MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. Product ions are generated by collision-induced dissociation (CID) of the precursor ion. Key fragmentation pathways for indole derivatives often involve the indole ring or side chain. These transitions must be optimized for maximum sensitivity.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Aliquot Matrix (e.g., 100 µL Plasma) B Spike with Analyte & SIL-IS A->B C Protein Precipitation (e.g., 300 µL cold ACN) B->C D Vortex & Centrifuge C->D E Transfer & Evaporate Supernatant D->E F Reconstitute in Mobile Phase A E->F G Inject Reconstituted Sample F->G H Chromatographic Separation G->H I ESI+ Ionization H->I J MRM Detection I->J K Integrate MRM Transitions J->K L Generate Calibration Curve K->L M Calculate Concentration L->M

Caption: Workflow for LC-MS/MS quantification in a biological matrix.

Detailed Protocol: LC-MS/MS
  • Sample Preparation (from Plasma):

    • Thaw plasma samples on ice.

    • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

    • Spike with 10 µL of the appropriate standard working solution and 10 µL of the SIL-IS working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[8]

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of Mobile Phase A.

  • LC-MS/MS Conditions:

    • LC System: Agilent 1290 Infinity II LC or equivalent.[10]

    • Mass Spectrometer: Agilent 6470A Triple Quadrupole LC/MS or equivalent.[10]

    • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A rapid gradient appropriate for UPLC separation (e.g., 5% B to 95% B in 3 minutes).

    • Ionization Source: ESI, Positive Mode.

    • MRM Transitions (Hypothetical):

      • (Analyte): (6-fluoro-1H-indol-2-yl)methanol (MW: 165.16) -> Precursor [M+H]⁺: m/z 166.1 -> Product ions (to be determined by infusion and fragmentation experiments).

      • (SIL-IS): (6-fluoro-1H-indol-2-yl)methanol-d3 -> Precursor [M+H]⁺: m/z 169.1 -> Product ions.

  • Data Analysis and Validation:

    • The method should be validated for linearity, accuracy, precision, selectivity, and matrix effects as per regulatory guidelines.

    • The calibration curve should be prepared in the same biological matrix to account for matrix effects.[8]

Validation Parameter Acceptance Criteria Expected Performance
Linearity (r²) ≥ 0.99> 0.995
Accuracy (% Recovery) 85-115% (±20% at LLOQ)95-105%
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)< 10%
Lower Limit of Quantitation (LLOQ) S/N ≥ 10, with acceptable accuracy/precision< 1 ng/mL
Matrix Effect Monitored and within acceptable limitsConsistent across lots

Concluding Remarks

The two methods presented provide a comprehensive analytical toolkit for the quantification of (6-fluoro-1H-indol-2-yl)methanol. The HPLC-UV method offers a robust, cost-effective solution for routine analysis of high-concentration samples, while the LC-MS/MS method provides the high sensitivity and selectivity required for trace-level analysis in complex matrices. The choice of method should be guided by the specific application, required sensitivity, and sample matrix. Adherence to the validation principles outlined ensures the generation of reliable, accurate, and defensible data, which is fundamental to advancing pharmaceutical development and research.

References

  • AMSbiopharma. (2025, July 22).
  • IntuitionLabs. ICH Q2(R2)
  • Pharma Talk. (2025, July 2). Understanding ICH Q2(R2)
  • National Institutes of Health (NIH). (2022, August 2). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues.
  • Wesolowska, A., et al. (2016, June 14). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30).
  • BenchChem.
  • SIELC Technologies. Separation of 1H-Indole, 2-methyl- on Newcrom R1 HPLC column.
  • The Royal Society of Chemistry.
  • LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
  • Agilent Technologies. (2019, September 26). Quantitation of Gut Microbiota-Derived Indole Metabolites by Ion Pairing dMRM LC/QQQ.

Sources

cell-based assays to evaluate cytotoxicity of (6-fluoro-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Comprehensive Cytotoxic Evaluation of (6-fluoro-1H-indol-2-yl)methanol

Introduction: Characterizing a Novel Indole Derivative

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The compound (6-fluoro-1H-indol-2-yl)methanol, a functionalized indole derivative, represents a novel candidate for drug development. The introduction of a fluorine atom can often enhance metabolic stability and binding affinity, making this compound of particular interest.[3]

Before any therapeutic potential can be realized, a thorough evaluation of its cytotoxic effects is a mandatory first step in the preclinical drug development process.[4] This application note provides a comprehensive, multi-assay framework for researchers to reliably assess the cytotoxicity of (6-fluoro-1H-indol-2-yl)methanol. We move beyond a single-endpoint measurement to advocate for a self-validating triad of assays, each interrogating a different facet of cellular health: metabolic activity, membrane integrity, and apoptotic pathway activation. This integrated approach yields a more robust and mechanistically informative cytotoxic profile of the test compound.

Guiding Principles: The Rationale for a Multi-Assay Approach

A compound can induce cell death through various mechanisms, broadly classified as apoptosis (programmed cell death) or necrosis (uncontrolled cell death due to injury).[5] Relying on a single assay can be misleading, as different assays measure distinct cellular events.[6] To build a trustworthy cytotoxic profile, we will utilize three distinct, well-validated assays:

  • MTT Assay (Metabolic Activity): This colorimetric assay measures the activity of mitochondrial dehydrogenases.[7] A decrease in this activity is an early indicator of cellular dysfunction and potential cytotoxicity.[5] It reflects the overall metabolic health of the cell population.

  • Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): LDH is a stable cytosolic enzyme that is released into the culture medium upon the loss of plasma membrane integrity, a hallmark of necrosis.[8][9] This assay directly quantifies cell lysis.

  • Caspase-3/7 Assay (Apoptosis Execution): Caspases-3 and -7 are key "executioner" enzymes in the apoptotic cascade.[10] Their activation is a specific and critical event in programmed cell death.[11] Measuring their activity provides direct evidence of apoptosis induction.

By combining these three endpoints, we can not only quantify the cytotoxic effect but also gain preliminary insights into the underlying mechanism—whether the compound primarily induces metabolic shutdown, membrane rupture, or programmed cell death.

Experimental Design and Preliminary Considerations

Cell Line Selection

The choice of cell line is critical and should be guided by the intended therapeutic application of the compound.[6] It is advisable to test the compound on both a cancer cell line and a non-cancerous "normal" cell line to assess for any cancer-specific cytotoxicity.

  • Cancer Cell Lines:

    • HepG2 (Human Hepatocellular Carcinoma): Represents the liver, a key organ for drug metabolism, making it relevant for assessing potential hepatotoxicity.[12]

    • MCF-7 (Human Breast Adenocarcinoma): A commonly used line in cancer research.

  • Non-Cancerous Cell Line:

    • hTERT-immortalized Gingival Fibroblasts (e.g., CRL-4061™ from ATCC): Provides a baseline for cytotoxicity against normal, non-transformed cells.[12]

Compound Solubilization and Vehicle Control

(6-fluoro-1H-indol-2-yl)methanol is likely soluble in organic solvents. Dimethyl sulfoxide (DMSO) is a common choice.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% cell culture-grade DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Vehicle Control: It is crucial to control for any potential toxicity of the solvent itself.[13] All experiments must include a "vehicle control" group of cells treated with the same final concentration of DMSO as the highest concentration used for the test compound. The final DMSO concentration in the culture medium should ideally be kept below 0.5% to avoid solvent-induced cytotoxicity.[14]

Dose-Response and Time-Course Experimentation

Cytotoxicity is both dose- and time-dependent.

  • Dose-Response: Test a wide range of concentrations of (6-fluoro-1H-indol-2-yl)methanol, typically using a semi-logarithmic serial dilution (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM). This range allows for the determination of the IC50 value (the concentration that inhibits 50% of cell viability).

  • Time-Course: Expose the cells to the compound for different durations (e.g., 24, 48, and 72 hours) to understand the kinetics of the cytotoxic effect.

Experimental Workflow Overview

The overall process for evaluating the cytotoxicity of the compound involves parallel execution of the three core assays.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Parallel Assays cluster_analysis Phase 4: Data Analysis start Culture Selected Cell Lines seed Seed Cells in 96-Well Plates start->seed treat Treat Cells with Compound (e.g., 24, 48, 72 hours) seed->treat prepare_cpd Prepare Serial Dilutions of (6-fluoro-1H-indol-2-yl)methanol prepare_cpd->treat mtt MTT Assay treat->mtt Measure Metabolic Activity ldh LDH Assay treat->ldh Measure Membrane Lysis caspase Caspase-3/7 Assay treat->caspase Measure Apoptosis analysis Calculate % Viability / % Cytotoxicity Determine IC50 Values mtt->analysis ldh->analysis caspase->analysis end Comprehensive Cytotoxicity Profile analysis->end

Caption: Overall experimental workflow for cytotoxicity assessment.

Protocol 1: MTT Assay for Metabolic Activity

Principle of the Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[7] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT reagent, yielding insoluble purple formazan crystals.[5] These crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of metabolically active cells.[15]

G cluster_reaction live_cell Live Cell (Metabolically Active) mitochondria Mitochondrial Dehydrogenases live_cell->mitochondria MTT MTT (Yellow, Soluble) Formazan Formazan (Purple, Insoluble) MTT->Formazan Reduction solubilization Add Solubilization Agent (e.g., DMSO) Formazan->solubilization measurement Measure Absorbance (~570 nm) solubilization->measurement

Caption: Principle of the MTT cell viability assay.

Step-by-Step Protocol
  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of (6-fluoro-1H-indol-2-yl)methanol or vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[16]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium from each well without disturbing the cells or crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[17] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Measurement: Read the absorbance at 570 nm (with a reference wavelength of 630 nm if desired) using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium + MTT + DMSO only) from all other wells.

    • Calculate the percentage of cell viability:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot % Viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: LDH Assay for Membrane Integrity

Principle of the Assay

The LDH assay quantifies necrosis by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[18] The released LDH in the culture supernatant catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of color formed is proportional to the amount of LDH released, and thus to the number of lysed cells.[8]

G cluster_reaction lysed_cell Necrotic/Lysed Cell (Membrane Damage) ldh_enzyme LDH (Released into Medium) lysed_cell->ldh_enzyme Release Lactate Lactate Pyruvate Pyruvate Lactate->Pyruvate LDH NAD NAD+ NADH NADH NAD->NADH Tetrazolium Tetrazolium Salt (Colorless) Formazan Formazan (Red) Tetrazolium->Formazan Diaphorase measurement Measure Absorbance (~490 nm) Formazan->measurement

Caption: Principle of the LDH cytotoxicity assay.

Step-by-Step Protocol
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is crucial to use serum-free or low-serum medium during the treatment phase, as serum contains high levels of LDH that will increase the background signal.[19]

  • Controls: Prepare three essential controls:

    • Vehicle Control: Cells treated with vehicle only (represents spontaneous LDH release).

    • High Control (Maximum LDH Release): Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of incubation.

    • Background Control: Medium only (no cells).

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a fresh 96-well plate.

  • Reaction Setup: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye, as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution (if required by the kit) to each well.

  • Measurement: Read the absorbance at 490 nm (with a reference wavelength of 680 nm) using a microplate reader.[19]

  • Data Analysis:

    • Subtract the background control absorbance from all other readings.

    • Calculate the percentage of cytotoxicity:

      • % Cytotoxicity = ((Absorbance_Treated - Absorbance_Vehicle) / (Absorbance_HighControl - Absorbance_Vehicle)) * 100

Protocol 3: Caspase-3/7 Assay for Apoptosis

Principle of the Assay

This assay uses a specific substrate for caspases-3 and -7 that is non-luminescent or non-fluorescent until cleaved.[20] The substrate, often a DEVD peptide sequence, is conjugated to a reporter molecule.[10][21] In apoptotic cells, activated caspase-3/7 cleaves the substrate, releasing the reporter and generating a luminescent or fluorescent signal that is proportional to the amount of caspase activity.

G cluster_reaction apoptotic_cell Apoptotic Cell caspase Activated Caspase-3/7 apoptotic_cell->caspase Substrate DEVD-Substrate (Non-Luminescent) Signal Luminescent/Fluorescent Signal Substrate->Signal Cleavage measurement Measure Luminescence or Fluorescence Signal->measurement

Sources

Application Notes and Protocols for the Synthesis of Serotonin Receptor Modulators from (6-Fluoro-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of (6-Fluoro-1H-indol-2-yl)methanol in Serotonin Receptor Modulator Synthesis

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous endogenous signaling molecules, including serotonin (5-hydroxytryptamine, 5-HT). Consequently, indole derivatives are a major focus in the development of therapeutics targeting the serotonergic system, which is implicated in a wide array of physiological and pathological processes such as mood, cognition, and migraine. The introduction of fluorine into drug candidates is a well-established strategy to enhance key pharmacokinetic and pharmacodynamic properties. Fluorine substitution can improve metabolic stability, increase lipophilicity, and modulate receptor binding affinity and selectivity.

(6-Fluoro-1H-indol-2-yl)methanol emerges as a highly strategic starting material for the synthesis of novel serotonin receptor modulators. Its structure offers three key points for diversification: the indole nitrogen (N1), the hydroxymethyl group at the C2 position, and the potential for electrophilic substitution on the aromatic ring. The fluorine atom at the C6 position can favorably influence the electronic properties of the indole ring system, potentially leading to improved binding at various serotonin receptor subtypes.

These application notes provide a comprehensive guide to the synthetic manipulation of (6-fluoro-1H-indol-2-yl)methanol to generate a library of potential serotonin receptor modulators. We will detail two primary synthetic strategies, each comprising a series of robust and well-documented protocols. The causality behind experimental choices will be elucidated to empower researchers to adapt and innovate upon these foundational methods.

Strategic Overview of Synthetic Pathways

Two principal synthetic routes are presented, starting from (6-fluoro-1H-indol-2-yl)methanol, to access key tryptamine intermediates. These tryptamines are direct precursors to a vast array of serotonin receptor modulators.

  • Strategy A: Oxidation and Henry Reaction. This pathway involves the initial oxidation of the primary alcohol to an aldehyde, followed by a Henry reaction with nitromethane to construct the ethylamine side chain characteristic of tryptamines.

  • Strategy B: Mitsunobu Reaction. This route offers a more direct conversion of the alcohol to a protected amine via a stereoinversive nucleophilic substitution, providing an alternative approach to the tryptamine scaffold.

Following the synthesis of the core 6-fluorotryptamine intermediate, protocols for N-functionalization of the indole ring and the primary amine are provided to enable the synthesis of a diverse library of candidate molecules.

G cluster_0 Synthetic Strategies from (6-Fluoro-1H-indol-2-yl)methanol cluster_1 a (6-Fluoro-1H-indol-2-yl)methanol b Strategy A: Oxidation a->b h Strategy B: Mitsunobu Reaction a->h c 6-Fluoro-1H-indole-2-carboxaldehyde b->c d Henry Reaction c->d e 6-Fluoro-2-(2-nitrovinyl)-1H-indole d->e f Reduction e->f g 6-Fluorotryptamine f->g i N-Alkylation & N-Arylation g->i l Protected 6-Fluorotryptamine h->l j Serotonin Receptor Modulators i->j k Mitsunobu Reaction m Deprotection l->m

Caption: Synthetic pathways from (6-fluoro-1H-indol-2-yl)methanol.

Strategy A: Synthesis of 6-Fluorotryptamine via Oxidation and Henry Reaction

This robust, multi-step synthesis is a reliable method for constructing the tryptamine scaffold from the corresponding indol-2-ylmethanol.

Protocol A1: Oxidation of (6-Fluoro-1H-indol-2-yl)methanol to 6-Fluoro-1H-indole-2-carboxaldehyde

The selective oxidation of the primary alcohol to the aldehyde is a critical first step. Two widely used and mild oxidation methods are presented: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.[1][2][3][4][5][6][7][8]

Method 1: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by quenching with a hindered base like triethylamine. This method is known for its high yields and compatibility with a wide range of functional groups.[2][3][4][6][7]

  • Materials:

    • (6-Fluoro-1H-indol-2-yl)methanol

    • Oxalyl chloride

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Triethylamine (TEA)

    • Dichloromethane (DCM), anhydrous

    • Argon or Nitrogen gas supply

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and an argon/nitrogen inlet, add anhydrous DCM (10 mL per 1 mmol of alcohol).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add oxalyl chloride (1.5 eq.) to the stirred DCM.

    • In a separate flame-dried flask, dissolve anhydrous DMSO (3.0 eq.) in anhydrous DCM (2 mL per 1 mmol of alcohol) and add this solution dropwise to the oxalyl chloride solution at -78 °C over 15 minutes. Stir the resulting mixture for an additional 30 minutes.

    • Dissolve (6-fluoro-1H-indol-2-yl)methanol (1.0 eq.) in anhydrous DCM (3 mL per 1 mmol) and add this solution dropwise to the reaction mixture over 20 minutes, ensuring the internal temperature remains below -65 °C.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Add triethylamine (5.0 eq.) dropwise to the reaction, and after the addition is complete, allow the reaction to slowly warm to room temperature over 1 hour.

    • Quench the reaction with the addition of water (10 mL).

    • Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 6-fluoro-1H-indole-2-carboxaldehyde.

Method 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, which offers the advantages of being performed at room temperature and having a simplified workup.[1][5][8][9][10]

  • Materials:

    • (6-Fluoro-1H-indol-2-yl)methanol

    • Dess-Martin Periodinane (DMP)

    • Dichloromethane (DCM), anhydrous

    • Sodium bicarbonate, saturated aqueous solution

    • Sodium thiosulfate, saturated aqueous solution

  • Procedure:

    • To a round-bottom flask containing a solution of (6-fluoro-1H-indol-2-yl)methanol (1.0 eq.) in anhydrous DCM (15 mL per 1 mmol), add Dess-Martin Periodinane (1.5 eq.) in one portion at room temperature.

    • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-3 hours).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

    • Stir vigorously until the solid dissolves and the layers become clear.

    • Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude aldehyde by flash column chromatography as described for the Swern oxidation.

Parameter Swern Oxidation Dess-Martin Oxidation
Temperature -78 °C to room temperatureRoom temperature
Reagents Oxalyl chloride, DMSO, TEADess-Martin Periodinane
Workup Aqueous workupQuenching with NaHCO₃/Na₂S₂O₃
Byproducts Dimethyl sulfide (malodorous)Iodinane byproducts
Protocol A2: Henry Reaction of 6-Fluoro-1H-indole-2-carboxaldehyde

The Henry (nitroaldol) reaction involves the base-catalyzed condensation of the aldehyde with nitromethane to form a nitroalkene intermediate.

  • Materials:

    • 6-Fluoro-1H-indole-2-carboxaldehyde

    • Nitromethane

    • Ammonium acetate

    • Acetic acid

  • Procedure:

    • In a round-bottom flask, dissolve 6-fluoro-1H-indole-2-carboxaldehyde (1.0 eq.) in nitromethane (10 eq.).

    • Add ammonium acetate (2.0 eq.) to the solution.

    • Heat the reaction mixture to reflux in acetic acid and stir for 2-4 hours, monitoring the progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice water.

    • Collect the precipitated yellow solid by filtration, wash with water, and dry under vacuum to obtain 6-fluoro-2-(2-nitrovinyl)-1H-indole. This intermediate can often be used in the next step without further purification.

Protocol A3: Reduction of 6-Fluoro-2-(2-nitrovinyl)-1H-indole to 6-Fluorotryptamine

The nitro group is reduced to a primary amine to yield the target tryptamine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[11]

  • Materials:

    • 6-Fluoro-2-(2-nitrovinyl)-1H-indole

    • Lithium aluminum hydride (LiAlH₄)

    • Tetrahydrofuran (THF), anhydrous

    • Sodium sulfate, anhydrous

    • Hydrochloric acid (for salt formation, optional)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a suspension of LiAlH₄ (4.0 eq.) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Add a solution of 6-fluoro-2-(2-nitrovinyl)-1H-indole (1.0 eq.) in anhydrous THF dropwise to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to 0 °C.

    • Carefully quench the reaction by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.

    • Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite.

    • Wash the filter cake thoroughly with THF.

    • Combine the filtrates and concentrate under reduced pressure to yield crude 6-fluorotryptamine.

    • The product can be purified by column chromatography on silica gel (eluting with a gradient of DCM/methanol/ammonium hydroxide) or by conversion to its hydrochloride salt.

Strategy B: Synthesis of 6-Fluorotryptamine via Mitsunobu Reaction

The Mitsunobu reaction provides an alternative pathway to the tryptamine scaffold by converting the primary alcohol into a protected amine in a single, stereoinversive step.[12][13][14][15][16] Phthalimide is a common nitrogen nucleophile for this transformation, yielding a protected amine that can be readily deprotected.

Protocol B1: Mitsunobu Reaction of (6-Fluoro-1H-indol-2-yl)methanol with Phthalimide
  • Materials:

    • (6-Fluoro-1H-indol-2-yl)methanol

    • Phthalimide

    • Triphenylphosphine (PPh₃)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • To a solution of (6-fluoro-1H-indol-2-yl)methanol (1.0 eq.), phthalimide (1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C, add DIAD or DEAD (1.5 eq.) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to yield N-((6-fluoro-1H-indol-2-yl)methyl)phthalimide.

Protocol B2: Deprotection of the Phthalimide

The phthalimide protecting group can be removed using hydrazine hydrate.

  • Materials:

    • N-((6-Fluoro-1H-indol-2-yl)methyl)phthalimide

    • Hydrazine hydrate

    • Ethanol

  • Procedure:

    • Dissolve the phthalimide-protected intermediate (1.0 eq.) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (10 eq.) and heat the mixture to reflux for 4 hours.

    • Cool the reaction mixture to room temperature, which should result in the precipitation of phthalhydrazide.

    • Filter the precipitate and wash with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in DCM and wash with water to remove any remaining hydrazine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 6-fluorotryptamine.

Diversification of the 6-Fluorotryptamine Scaffold

The synthesized 6-fluorotryptamine is a versatile intermediate that can be further functionalized to generate a diverse library of serotonin receptor modulators.

G a 6-Fluorotryptamine b N-Alkylation (Indole) a->b c N-Arylation (Indole) a->c d N-Alkylation (Amine) a->d e N-Acylation (Amine) a->e f Diverse Serotonin Receptor Modulators b->f c->f d->f e->f

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (6-Fluoro-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(6-Fluoro-1H-indol-2-yl)methanol is a key building block in medicinal chemistry, valued for the properties the fluorinated indole scaffold imparts to novel therapeutic agents. Its synthesis, most commonly achieved via the reduction of a 6-fluoro-1H-indole-2-carboxylate ester, can present significant challenges related to yield, purity, and product stability. This guide provides in-depth troubleshooting advice and detailed protocols to help researchers overcome common hurdles and improve the efficiency and reliability of this synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis of (6-fluoro-1H-indol-2-yl)methanol, focusing on the reduction of its corresponding ester precursor, ethyl 6-fluoro-1H-indole-2-carboxylate.

Q1: My overall yield is consistently low after the reduction of ethyl 6-fluoro-1H-indole-2-carboxylate. Where should I begin troubleshooting?

A low yield is a common issue that can originate from several stages of the process. A systematic approach is crucial for diagnosis.

Causality: Low yields in hydride reductions of indole esters can be attributed to four primary factors:

  • Reagent Inactivity: Lithium aluminum hydride (LiAlH₄) is extremely sensitive to moisture and can degrade upon improper storage or handling.[1]

  • Side Reactions: The acidic N-H proton of the indole can react with LiAlH₄, consuming the reagent and generating hydrogen gas.[2]

  • Incomplete Reaction: Insufficient reagent, low temperature, or short reaction times can lead to unreacted starting material.

  • Product Loss/Degradation: The target molecule, an indole-2-methanol, can be unstable, particularly in acidic conditions, and may be lost during workup or purification.[2]

Troubleshooting Workflow:

Low_Yield_Troubleshooting cluster_solutions Potential Solutions start Low Yield Observed check_reagent 1. Verify LiAlH₄ Activity (Fresh bottle? Anhydrous conditions?) start->check_reagent check_reaction 2. Analyze Crude Reaction Mixture (TLC/LCMS) - Starting Material Present? - Side Products Formed? check_reagent->check_reaction check_workup 3. Review Workup & Purification (pH control? Emulsions? Degradation?) check_reaction->check_workup incomplete Incomplete Reaction: - Increase LiAlH₄ equivalents - Increase reaction time/temp check_reaction->incomplete If starting material remains side_products Side Products: - Use N-protection (e.g., Boc, SEM) - Consider alternative reductants check_reaction->side_products If unknown spots appear degradation Degradation: - Avoid acidic workup - Use neutral/basic chromatography check_workup->degradation If product degrades

Caption: A decision tree for troubleshooting low yields.

Q2: The reduction of my indole ester with LiAlH₄ is sluggish and often incomplete, even with excess reagent. What is happening?

This is a classic problem when reducing N-H indoles with strong hydride reagents.

Causality: The proton on the indole nitrogen is acidic enough to react irreversibly with LiAlH₄. Each N-H proton consumes one equivalent of hydride (H⁻), converting it to hydrogen gas (H₂). This non-productive consumption of the reagent means that a significant portion of your LiAlH₄ is being used for deprotonation rather than for the intended ester reduction.

Equation: R₂N-H + LiAlH₄ → R₂N-Li + H₂ + AlH₃

Solutions:

  • Increase Reagent Stoichiometry: The most direct solution is to add at least one extra equivalent of LiAlH₄ to compensate for the amount that will be consumed by the N-H proton. A total of 2.5-3.0 equivalents is a good starting point (1 for the N-H, and >1 for the ester reduction which consumes two hydrides).[3]

  • N-Protection: A more robust solution is to protect the indole nitrogen before the reduction step. This eliminates the acidic proton, preventing reagent consumption and often improving solubility and simplifying purification.[4]

Protecting GroupIntroduction MethodRemoval ConditionsKey Advantage
Boc (tert-Butoxycarbonyl)Boc₂O, DMAP, THFTFA or HCl in organic solventEasy to remove, often improves crystallinity.[4]
SEM (2-(Trimethylsilyl)ethoxymethyl)SEM-Cl, NaH, DMFTBAF or HClStable to many conditions, removed with fluoride.[5]
Tosyl (p-Toluenesulfonyl)Ts-Cl, NaH, DMFHarsh: Na/NH₃ or Mg/MeOHVery robust, but deprotection can be difficult.[4]
Q3: I'm observing a new, non-polar spot on my TLC after the reduction reaction. What is the likely side product?

The formation of a less polar byproduct often points to over-reduction.

Causality: While LiAlH₄ typically reduces esters to primary alcohols, under certain conditions (e.g., prolonged reaction times, high temperatures), it can further reduce the alcohol to an alkane via hydrogenolysis.[2] In this specific synthesis, the benzylic-like C2-methanol is susceptible to this over-reduction, leading to the formation of 6-fluoro-2-methyl-1H-indole.

Reaction Pathway Visualization:

Side_Reaction Ester Ethyl 6-fluoro- 1H-indole-2-carboxylate Alcohol (6-Fluoro-1H-indol-2-yl)methanol (Desired Product) Ester->Alcohol LiAlH₄ (Standard) Methyl 6-Fluoro-2-methyl-1H-indole (Side Product) Alcohol->Methyl LiAlH₄ (Forced) High Temp / Long Time

Caption: Desired reaction vs. over-reduction side reaction.

Solutions:

  • Control Reaction Temperature: Perform the initial addition of the ester to the LiAlH₄ slurry at 0 °C and then allow the reaction to warm to room temperature. Avoid excessive heating.

  • Monitor Reaction Progress: Use TLC to monitor the disappearance of the starting material. Once the ester is consumed, proceed with the workup promptly to avoid over-reduction.

  • Consider a Milder Reagent: While less common for esters, in sensitive cases, a less powerful reducing agent could be explored, though this may require N-protection first.

Q4: My product seems to degrade during column chromatography on silica gel. How can I purify it more effectively?

Indole-2-methanols are known to be sensitive, especially to acid, which can be present on standard silica gel.[2]

Causality: The acidic surface of silica gel can catalyze the dehydration and subsequent polymerization or dimerization of the indole-2-methanol, leading to the formation of tar-like materials and significant product loss.[2] The likely intermediate is a stabilized carbocation at the C2-methylene position.

Purification Strategies:

  • Neutralized Silica Gel: Deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a neutral or basic additive, such as triethylamine (~0.5-1% v/v), before packing the column.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or C18-functionalized silica (reverse-phase chromatography).

  • Crystallization: If the crude product is sufficiently pure (>90%), crystallization can be an excellent purification method that avoids chromatography altogether. Experiment with solvent systems like ethyl acetate/hexanes or dichloromethane/hexanes.[6][7]

Recommended Experimental Protocol

This protocol assumes the use of N-protection for a more reliable and higher-yielding synthesis.

Part 1: N-Boc Protection of Starting Material
  • Setup: To a solution of ethyl 6-fluoro-1H-indole-2-carboxylate (1.0 eq) in anhydrous Tetrahydrofuran (THF, 0.2 M), add 4-(Dimethylamino)pyridine (DMAP, 0.1 eq).

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Boc protected ester, which is often used directly in the next step.

Part 2: LiAlH₄ Reduction to (6-Fluoro-1-(Boc)-indol-2-yl)methanol
  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous THF (0.3 M). Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the N-Boc protected ester from Part 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel. Maintain the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Quenching (Fieser Workup): Once the reaction is complete, cool the flask back to 0 °C. Cautiously and sequentially add:

    • 'X' mL of water (where 'X' is the mass of LiAlH₄ in grams).

    • 'X' mL of 15% aqueous NaOH.

    • '3X' mL of water. Stir vigorously until a white, granular precipitate forms.

  • Isolation: Filter the solid aluminum salts through a pad of Celite®, washing thoroughly with THF or ethyl acetate. Concentrate the combined filtrates under reduced pressure to yield the crude N-Boc protected alcohol.

Part 3: Deprotection and Final Purification
  • Deprotection: Dissolve the crude product from Part 2 in dichloromethane (DCM, 0.2 M). Add Trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

  • Workup: Concentrate the reaction mixture. Redissolve in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ until the aqueous layer is basic. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude (6-fluoro-1H-indol-2-yl)methanol via flash column chromatography using silica gel treated with 1% triethylamine in a hexanes/ethyl acetate gradient, or via crystallization.

References

  • Benchchem. (2025).
  • Benchchem. (2025).
  • Gribble, G. W. (1985). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. The Journal of Organic Chemistry, 50(26).
  • Bashford, K. E., et al. (2002). A New Protecting-Group Strategy for Indoles.
  • Silverstein, R. M., et al. (1954). The hydrogenolysis of 3-hydroxymethylindole and other indole derivatives with lithium aluminum hydride.
  • Telang, N. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?
  • Benchchem. (2025). avoiding side reactions in 6-Fluoroindole synthesis.
  • Menéndez, J. C. Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.
  • Oreate AI Blog. (2025). The Role of LiAlH4 in Transforming Esters: A Closer Look.
  • OrgoSolver. Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
  • Kim, J. H., et al. (2021). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2).
  • ResearchGate. (n.d.).

Sources

Technical Support Center: Purification of Fluorinated Indole Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses the nuanced and often complex challenges encountered during the purification of fluorinated indole alcohols. The introduction of fluorine into the indole scaffold, while beneficial for modulating physicochemical and pharmacological properties, introduces unique purification hurdles. This document provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to help you navigate these challenges effectively.

The unique physicochemical properties imparted by fluorine, such as high electronegativity, can alter a molecule's polarity, pKa, and intermolecular interactions. These changes fundamentally affect how the molecule behaves during common purification techniques like chromatography and crystallization, often leading to unexpected outcomes. This guide is structured to help you diagnose and solve these specific issues.

General Troubleshooting Workflow

Before diving into specific techniques, it's helpful to have a logical workflow for troubleshooting any purification problem. The following diagram outlines a systematic approach to identifying the root cause of a purification issue and selecting an appropriate solution.

G start Purification Challenge Identified (e.g., Low Purity, Poor Yield, Degradation) assess_purity Assess Purity & Identify Impurities (LC-MS, NMR, TLC) start->assess_purity is_degradation Is Degradation Occurring? assess_purity->is_degradation degradation_solutions Implement Stability Enhancements: - Inert atmosphere (N2/Ar) - Lower temperature - Avoid strong acids/bases - Use antioxidants (BHT) is_degradation->degradation_solutions  Yes main_issue What is the Main Purification Hurdle? is_degradation->main_issue No degradation_solutions->assess_purity goto_stab See Stability & Degradation FAQ Section degradation_solutions->goto_stab chromatography Chromatography Issue (Co-elution, Tailing) main_issue->chromatography Separation crystallization Crystallization Issue (Oiling Out, No Crystals) main_issue->crystallization Solid Form solubility Solubility / Recovery Issue main_issue->solubility Yield goto_chrom See Chromatography Troubleshooting Guide chromatography->goto_chrom goto_cryst See Crystallization Troubleshooting Guide crystallization->goto_cryst solubility->goto_cryst

Caption: General troubleshooting workflow for purification challenges.

Troubleshooting Guide: Column Chromatography

Column chromatography is often the primary method for purifying reaction mixtures. However, the unique electronic nature of fluorinated indole alcohols can lead to several common problems.

Q1: My fluorinated indole alcohol is co-eluting with the non-fluorinated starting material on silica gel. How can I improve separation?

A1: This is a frequent challenge, as the addition of a single fluorine atom or trifluoromethyl group may not sufficiently alter polarity for easy separation on standard silica gel.

  • Causality: The high electronegativity of fluorine can reduce the basicity of the indole nitrogen and the hydrogen-bond donating ability of the alcohol, altering interactions with the acidic silanol groups on the silica surface. Furthermore, fluorinated compounds exhibit unique retention behaviors that are not solely dependent on polarity.[1]

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: A common mistake is not exploring a wide enough range of solvent systems.

      • Decrease Polarity: Systematically decrease the polar component (e.g., ethyl acetate in hexanes) in small increments. A shallow gradient can often resolve closely eluting spots. Still et al. recommended choosing a solvent system where the target compound has an Rf of ~0.35 for isocratic elution.[2]

      • Change Solvent Selectivity: Switch one of the mobile phase solvents. For example, replace ethyl acetate with dichloromethane (DCM) or a DCM/methanol mixture. Different solvents will have different interactions with your compounds and the stationary phase, altering selectivity.

    • Switch to a Different Stationary Phase: If mobile phase optimization fails, changing the stationary phase is the next logical step.

      • Fluorinated Stationary Phases: These columns are specifically designed to leverage "fluorous-fluorous" interactions. They can provide unique and enhanced selectivity for separating fluorinated molecules from their non-fluorinated counterparts.[3][4] On these phases, more heavily fluorinated compounds are often retained more strongly.

      • Deactivated Silica/Alumina: Standard silica is acidic and can cause peak tailing or degradation. Using neutral or basic alumina, or end-capped silica gel, can mitigate these effects and sometimes improve separation.

      • Reverse-Phase Chromatography (C18): This is a powerful alternative. The separation is based on hydrophobicity. Fluorination generally increases hydrophobicity, which should lead to longer retention times on a C18 column compared to the non-fluorinated analogue, often providing excellent separation.[1]

Q2: I'm observing significant peak tailing for my basic fluorinated indole alcohol during HPLC analysis. What is causing this and how can I fix it?

A2: Peak tailing for basic compounds like indoles is typically caused by unwanted secondary interactions with the stationary phase.

  • Causality: The primary cause is the interaction between the basic indole nitrogen and acidic residual silanol groups on the surface of silica-based stationary phases (both normal and reverse-phase). This leads to a non-ideal distribution of the analyte, resulting in a tailed peak.

  • Troubleshooting Steps:

    • Mobile Phase Additives (Reverse-Phase):

      • Acidic Modifier: Add a small amount (0.05-0.1%) of trifluoroacetic acid (TFA) or formic acid to the mobile phase. This protonates the basic sites on your molecule and, more importantly, suppresses the ionization of the surface silanol groups, minimizing the unwanted interaction.

      • Buffer: Use a buffer (e.g., ammonium formate, ammonium acetate) to control the pH of the mobile phase. Keep the pH at least 2 units below the pKa of your indole to ensure it remains in its protonated form.

    • Mobile Phase Additives (Normal-Phase):

      • Basic Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine to your mobile phase (e.g., Hexane/EtOAc). The modifier will preferentially bind to the acidic silanol sites, masking them from your analyte.

    • Use a Modern, End-Capped Column: Modern HPLC columns are often "end-capped" (treating residual silanols with a small silylating agent) and made from high-purity silica to reduce the number of active sites. Using such a column can dramatically improve peak shape for basic compounds.

Problem Potential Cause Recommended Solution (Stationary Phase) Recommended Solution (Mobile Phase)
Co-elution of R-OH and R-FSimilar polarityFluorous phase, Reverse-phase (C18)Switch solvent selectivity (e.g., Hex/EtOAc to Hex/DCM)
Peak TailingInteraction with acidic silanolsEnd-capped silica, Alumina (neutral/basic)Add modifier: TEA (normal phase), TFA (reverse phase)
On-column DegradationAcidic stationary phaseDeactivated silica, Neutral aluminaBuffer the mobile phase, avoid strong acids

Troubleshooting Guide: Crystallization

Crystallization is an excellent technique for achieving high purity, but the unique intermolecular forces of fluorinated molecules can make it challenging.

Q1: My fluorinated indole alcohol "oils out" of solution instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound's solubility drops so rapidly upon cooling that it separates as a liquid phase before it can organize into a crystal lattice.[5] This is common for fluorinated compounds due to their altered solubility profiles and strong dipole moments.

  • Causality: The solution becomes supersaturated too quickly or at a temperature above the compound's melting point in that specific solvent environment. Impurities can also inhibit crystallization and promote oiling.

  • Troubleshooting Steps:

    • Slow Down the Cooling Process: Do not immediately place the hot solution in an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer. Slower cooling provides more time for molecules to orient correctly into a crystal lattice.

    • Reduce the Initial Concentration: Your solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again more slowly.

    • Change the Solvent System: The chosen solvent may be inappropriate. A solvent in which the compound is slightly less soluble at high temperatures may be better. Refer to the solvent screening workflow below.

    • Induce Crystallization: If the solution is supersaturated but reluctant to crystallize, you can try:

      • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. This creates microscopic imperfections that can serve as nucleation sites.[6]

      • Seeding: Add a tiny crystal of the pure compound (if available) to the cooled solution to act as a template for crystal growth.[6]

Q2: I'm struggling to find a suitable solvent for recrystallization. What is a systematic approach?

A2: Finding the right solvent is key. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[6] A systematic screening process is the most effective approach.

G start Start: Small amount of crude solid in test tube add_solvent Add potential solvent dropwise at RT start->add_solvent dissolves_rt Does it dissolve at RT? add_solvent->dissolves_rt too_soluble Result: Poor Solvent (Too soluble) dissolves_rt->too_soluble Yes heat_solution Heat the solution to boiling dissolves_rt->heat_solution No bad_solvent Result: Poor Solvent (Too insoluble) dissolves_hot Does it dissolve when hot? heat_solution->dissolves_hot dissolves_hot->bad_solvent No cool_solution Cool slowly to RT, then in ice dissolves_hot->cool_solution Yes crystals_form Do crystals form? cool_solution->crystals_form good_solvent Result: Good Single Solvent! crystals_form->good_solvent Yes try_two_solvent Consider a two-solvent system: 1. Dissolve in good solvent (hot). 2. Add poor solvent (anti-solvent) dropwise until cloudy. 3. Re-heat to clarify, then cool slowly. crystals_form->try_two_solvent No

Caption: Systematic workflow for recrystallization solvent screening.

FAQs: Stability and Degradation

Fluorinated indole alcohols can be sensitive to certain conditions, leading to degradation and the formation of new impurities during workup or purification.

Q1: What are the common degradation pathways for indole-containing compounds?

A1: The indole nucleus is electron-rich and susceptible to oxidation and reaction with strong acids. The primary degradation pathways often involve reaction at the 2 and 3 positions of the indole ring.[7][8] Common degradation products include oxindoles and isatins, formed through successive hydroxylation or oxidation.[7][8][9] Strong acidic conditions can also lead to dimerization or polymerization.

G indole_alc Fluorinated Indole Alcohol oxindole Fluorinated Oxindole (Oxidation at C2) indole_alc->oxindole dimer Dimer/Polymer indole_alc->dimer isatin Fluorinated Isatin (Oxidation at C2 & C3) oxindole->isatin conditions1 Oxidants (Air, Peroxides) conditions1->indole_alc conditions2 Strong Acid (e.g., conc. HCl, H2SO4) conditions2->indole_alc

Caption: Potential degradation pathways for indole alcohols.

Q2: My compound seems to be decomposing during rotary evaporation. How can I prevent this?

A2: Thermal decomposition and oxidation are the likely culprits.

  • Reduce Temperature: Always use the lowest possible water bath temperature and an efficient vacuum to remove the solvent. For volatile solvents like DCM or ethyl acetate, a bath temperature of 25-30°C is often sufficient.

  • Work Under Inert Atmosphere: If your compound is particularly sensitive to air oxidation, introduce a slow bleed of nitrogen or argon into the rotovap flask as the solvent is removed.

  • Avoid Over-Drying: Do not leave the dry, amorphous solid on the rotovap under high vacuum and heat for an extended period. Once the solvent is gone, remove the flask. Amorphous solids have a higher surface area and are often more susceptible to degradation than their crystalline counterparts.

Q3: Can I use standard acidic or basic workup procedures for my fluorinated indole alcohol?

A3: Caution is advised.

  • Acidic Workup: Avoid using strong, non-volatile acids like H2SO4. If an acidic wash is necessary to remove basic impurities, use a dilute, volatile acid like 1M HCl and work quickly at low temperatures. Be aware that this can lead to the degradation pathways mentioned above.[9]

  • Basic Workup: A wash with saturated sodium bicarbonate is generally safe and effective for neutralizing residual acid. However, strong bases (like NaOH) could potentially deprotonate the indole N-H or the alcohol, making the compound more susceptible to oxidation.

By understanding the unique properties conferred by fluorine and employing these systematic troubleshooting strategies, you can overcome the most common purification challenges associated with fluorinated indole alcohols, leading to higher purity, better recovery, and more reliable experimental outcomes.

References
  • BenchChem. (2025).
  • Berry, J. P., et al. (n.d.). Degradation of substituted indoles by an indole-degrading methanogenic consortium.
  • Qu, J., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC.
  • ResearchGate. (n.d.).
  • Ma, Q., et al. (2018). (PDF) Biodegradation and Biotransformation of Indole: Advances and Perspectives.
  • Arora, P. K., et al. (n.d.). Degradation pathways of indole-3-acetic acid.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • University of Colorado Boulder, Department of Chemistry. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of Massachusetts Lowell, Department of Chemistry. (n.d.).
  • Neue, U. D. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Jiang, Z., et al. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
  • Still, W. C., Kahn, M., & Mitra, A. (2025).
  • Kimata, K., et al. (n.d.).

Sources

overcoming solubility issues of (6-fluoro-1H-indol-2-yl)methanol in aqueous media

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (6-fluoro-1H-indol-2-yl)methanol Solubility

Welcome to the technical support center for (6-fluoro-1H-indol-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the inherent challenges associated with the low aqueous solubility of this promising indole derivative. Our goal is to provide you with the foundational knowledge and practical methodologies to achieve successful formulation for your in vitro and early-stage in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm having trouble dissolving (6-fluoro-1H-indol-2-yl)methanol in my standard aqueous buffer (e.g., PBS pH 7.4). Why is it so poorly soluble?

A1: Your experience is a common challenge encountered with many indole-based compounds. The low aqueous solubility of (6-fluoro-1H-indol-2-yl)methanol stems directly from its molecular structure.

  • Hydrophobic Indole Core: The bicyclic indole ring system is predominantly nonpolar and hydrophobic, meaning it repels water molecules.

  • Lipophilic Fluoro Group: The fluorine atom at the 6-position increases the molecule's lipophilicity (fat-solubility), further decreasing its affinity for aqueous media.

  • Limited Ionization: The compound lacks strongly acidic or basic functional groups that can be ionized at physiological pH to enhance solubility. The indole N-H proton is very weakly acidic (pKa is often >16 for similar structures), making pH adjustment an ineffective primary strategy in most cases[1].

Due to these properties, (6-fluoro-1H-indol-2-yl)methanol is likely classified as a Biopharmaceutical Classification System (BCS) Class II or IV compound, where low solubility is a primary barrier to dissolution and subsequent bioavailability[2].

Q2: What is the most straightforward, first-line approach to solubilize the compound for initial biological screening?

A2: The most direct method is the use of a water-miscible organic co-solvent . This strategy works by reducing the overall polarity of the solvent system, making it more favorable for the hydrophobic compound to dissolve[3][4].

Causality: Co-solvents create a solvent mixture (e.g., water and DMSO) that has a lower dielectric constant than water alone. This reduction in polarity decreases the interfacial tension between the aqueous environment and the nonpolar solute, allowing for greater solubility[5].

Recommended Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

Experimental Protocol: Co-Solvent Stock Preparation

  • Weigh Compound: Accurately weigh a small amount of (6-fluoro-1H-indol-2-yl)methanol (e.g., 1-5 mg) into a sterile microcentrifuge tube.

  • Add Co-solvent: Add a minimal volume of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Use a vortex mixer or sonication to ensure complete dissolution.

  • Serial Dilution: Perform serial dilutions of this stock solution directly into your final aqueous assay medium (e.g., cell culture media, PBS).

  • Final Concentration: Critically, ensure the final concentration of the co-solvent in your assay is low (typically ≤0.5% v/v) and consistent across all experimental and control groups.

  • Vehicle Control: This is a mandatory control. Prepare a "vehicle control" by adding the same final concentration of the co-solvent (without the compound) to your assay system. This step is crucial to ensure that any observed biological effects are due to your compound and not the solvent itself.

Troubleshooting:

  • Precipitation on Dilution: If the compound "crashes out" or precipitates upon dilution into the aqueous buffer, this indicates that the aqueous medium cannot support that concentration. You should either lower the final compound concentration or explore more advanced solubilization techniques described below[5].

Q3: My compound precipitates from my co-solvent stock, even at low final concentrations. What advanced strategies can I employ for more stable formulations?

A3: When simple co-solvency fails, more sophisticated methods that encapsulate the drug molecule are required. The two most effective and widely used approaches in a research setting are complexation with cyclodextrins and micellar solubilization using surfactants.

Mechanism: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity[6][7]. The nonpolar indole moiety of your compound can become encapsulated within this hydrophobic core, forming a "host-guest" inclusion complex. The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve readily in water[8][][10]. For pharmaceutical applications, chemically modified cyclodextrins are preferred due to their significantly higher aqueous solubility and safety profiles[11].

Recommended Agents:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used for both oral and parenteral formulations.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): Anionic derivative with very high water solubility, excellent for solubilizing neutral and basic compounds.

G cluster_0 Aqueous Medium cluster_1 Aqueous Medium Compound (6-fluoro-1H-indol-2-yl)methanol (Poorly Soluble) Complex Hydrophilic Exterior Hydrophobic Cavity Soluble Complex Compound->Complex:f1 Encapsulation Cyclodextrin HP-β-CD Cyclodextrin->Complex:f0 Complexation caption Mechanism of Cyclodextrin Inclusion Complexation.

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin host.

Experimental Protocol: Phase Solubility Study

  • Prepare CD Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 15% w/v) in your desired buffer.

  • Add Excess Compound: Add an excess amount of (6-fluoro-1H-indol-2-yl)methanol to each solution (enough that a solid precipitate remains).

  • Equilibrate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Separate and Quantify: Centrifuge or filter the samples to remove the undissolved solid. Dilute the clear supernatant and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Analyze: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear relationship indicates the formation of a soluble complex. From this data, you can select the lowest cyclodextrin concentration that achieves your desired compound concentration.

Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles[12]. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can partition into the hydrophobic core, effectively being solubilized within the aqueous medium[3][13][14].

Recommended Agents (Non-ionic, for lower biological interference):

  • Polysorbate 80 (Tween® 80)

  • Polyoxyl 35 Castor Oil (Cremophor® EL)

Experimental Protocol: Surfactant Screening

  • Prepare Surfactant Solutions: Make a series of solutions with your chosen surfactant in your assay buffer at concentrations above its known CMC (e.g., 0.01%, 0.1%, 0.5%, 1.0% w/v).

  • Add Compound: Add a fixed amount of (6-fluoro-1H-indol-2-yl)methanol to each solution to achieve your target final concentration.

  • Dissolve: Use gentle agitation or sonication to aid dissolution. Visually inspect for clarity.

  • Control for Interference: As with co-solvents, it is imperative to run a vehicle control with the surfactant alone to ensure it does not interfere with your biological assay.

Q4: How do I select the best solubilization method for my experiment?

A4: The optimal strategy depends on your specific experimental context, including the required drug concentration, the biological system being used, and the route of administration for in vivo studies.

Decision-Making Workflow

G Start Start: (6-fluoro-1H-indol-2-yl)methanol in Aqueous Buffer CoSolvent Attempt Co-Solvent Method (e.g., DMSO, EtOH) Final conc. <0.5% Start->CoSolvent Check1 Is compound soluble and stable upon dilution? CoSolvent->Check1 Success Success! Proceed with experiment. ALWAYS use vehicle control. Check1->Success Yes Failure Precipitation Occurs Check1->Failure No Advanced Choose Advanced Strategy Failure->Advanced Cyclodextrin Use Cyclodextrins (HP-β-CD) Good for sensitive assays and in vivo studies. Advanced->Cyclodextrin High Biocompatibility Needed Surfactant Use Surfactants (Tween® 80) High solubilizing power. Check for cell toxicity. Advanced->Surfactant High Concentration Needed FinalCheck Run vehicle control to test for excipient interference. Cyclodextrin->FinalCheck Surfactant->FinalCheck FinalCheck->Success caption Solubilization Strategy Selection Workflow.

Caption: A workflow to guide the selection of an appropriate solubilization strategy.

Comparison of Solubilization Strategies

StrategyProsConsBest For
Co-solvents Simple, rapid, and inexpensive for initial screening[2].Risk of precipitation upon dilution; potential for solvent toxicity or off-target effects in assays[5].High-throughput screening; initial in vitro activity assays where low concentrations are sufficient.
pH Adjustment Can be very effective for ionizable compounds[15].Ineffective for this compound due to its very high pKa; requires non-physiological pH levels.Compounds with acidic or basic pKa values within a pH range of 2-10.
Cyclodextrins High solubilizing capacity; forms a true solution; generally low toxicity and biocompatibility[6][7].More expensive than co-solvents; can potentially interact with other formulation components or cellular membranes.In vitro assays sensitive to organic solvents; in vivo studies (oral and parenteral)[].
Surfactants Very high solubilizing capacity; can form stable microemulsions[16].Potential for cell membrane disruption and cytotoxicity; can interfere with protein assays[3].Formulations requiring very high drug concentrations; topical or oral delivery systems.

Hypothetical Solubility Enhancement Data

The following table illustrates the potential improvement in aqueous solubility that might be achieved for (6-fluoro-1H-indol-2-yl)methanol using these techniques.

Formulation VehicleAchievable Concentration (µg/mL)Fold Increase (vs. Buffer)
PBS (pH 7.4)~11x
PBS + 0.5% DMSO10 - 2510-25x
5% (w/v) HP-β-CD in Water250 - 500250-500x
1% (w/v) Tween® 80 in Water150 - 300150-300x

Note: These are illustrative values. Actual solubility must be determined experimentally.

By systematically applying these troubleshooting guides and protocols, researchers can effectively overcome the solubility challenges of (6-fluoro-1H-indol-2-yl)methanol, enabling robust and reliable experimental outcomes.

References

  • Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Retrieved January 20, 2026.
  • Naik, J., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • Bouchemal, K., et al. (2013). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. PubMed. [Link]

  • Friedman, D. (2016). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • Bouchemal, K., et al. (2013). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. ResearchGate. [Link]

  • Naik, J., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]

  • Zhang, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]

  • Singh, N., & Sharma, L. (2021). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. ResearchGate. [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved January 20, 2026. [Link]

  • Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. PubMed Central. [Link]

  • McConville, C. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. [Link]

  • Fauzi, M., et al. (2022). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. Journal of Chemical Technology and Metallurgy. [Link]

  • Kumar, S., et al. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results. [Link]

  • Völgyi, G., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. [Link]

  • Dr. Reddy's. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Retrieved January 20, 2026. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]

  • LookChem. (n.d.). 6-fluoro-2-methyl-1H-indole. Retrieved January 20, 2026. [Link]

  • The Organic Chemistry Tutor. (2025). How Does pH Impact Ionic Compound Solubility?. YouTube. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of (6-fluoro-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the N-alkylation of (6-fluoro-1H-indol-2-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific and valuable synthetic intermediate. The unique substitution pattern of this molecule—an electron-withdrawing fluorine at the 6-position and a nucleophilic hydroxymethyl group at the 2-position—presents distinct challenges and opportunities for optimization. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to empower you to achieve high-yield, selective N-alkylation.

Understanding the Substrate: Key Chemical Characteristics

The successful N-alkylation of (6-fluoro-1H-indol-2-yl)methanol hinges on understanding its electronic and steric properties. The fluorine atom at the C6 position is electron-withdrawing, which increases the acidity of the N-H proton compared to an unsubstituted indole.[1][2] This enhanced acidity can facilitate deprotonation, a critical first step in many N-alkylation protocols. However, the presence of the 2-hydroxymethyl group introduces a competing nucleophilic site (the hydroxyl oxygen) and the potential for unwanted O-alkylation.[3][4] Therefore, reaction conditions must be carefully selected to favor N-alkylation over O-alkylation and other potential side reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format to help you navigate the complexities of this reaction.

Q1: My reaction is resulting in a mixture of N-alkylated and O-alkylated products. How can I improve the selectivity for N-alkylation?

A1: The competition between N- and O-alkylation is a primary challenge with this substrate.[3][4] Several factors can be adjusted to favor the desired N-alkylation:

  • Choice of Base and Solvent: The combination of a strong, non-nucleophilic base and a polar aprotic solvent is often crucial. Sodium hydride (NaH) in anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is a standard choice that effectively deprotonates the indole nitrogen.[5] The resulting sodium indolate is a softer nucleophile than the corresponding alkoxide that might be formed from the deprotonation of the hydroxyl group, which generally favors reaction with softer electrophiles (the alkylating agent).

  • Hard and Soft Acid-Base (HSAB) Theory: According to HSAB theory, harder alkylating agents (e.g., dimethyl sulfate) are more likely to react with the harder oxygen nucleophile, while softer alkylating agents (e.g., alkyl iodides) will preferentially react with the softer nitrogen nucleophile.[4]

  • Protection of the Hydroxyl Group: The most definitive way to prevent O-alkylation is to temporarily protect the hydroxymethyl group. A silyl protecting group, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), is an excellent choice. These groups are stable under the basic conditions of N-alkylation and can be readily removed under mild acidic conditions after the N-alkylation is complete.

Q2: I am observing low or no conversion of my starting material. What are the likely causes and how can I drive the reaction to completion?

A2: Low conversion can be frustrating, but it is often traceable to a few key experimental parameters:

  • Insufficient Deprotonation: Even with the activating effect of the 6-fluoro group, incomplete deprotonation of the indole nitrogen will stall the reaction. Ensure your base is of high quality and used in a slight excess (e.g., 1.1-1.2 equivalents). If using NaH, ensure it is fresh and reactive.

  • Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gradually increasing the temperature (e.g., to 50-80 °C) while monitoring for the formation of byproducts.

  • Purity of Reagents and Solvents: Water is a significant inhibitor of reactions involving strong bases like NaH. Ensure that your solvent is anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Alkylating Agent Reactivity: If you are using a less reactive alkylating agent (e.g., an alkyl chloride), you may need more forcing conditions (higher temperature, longer reaction time) or the addition of a catalytic amount of sodium or potassium iodide to promote an in-situ Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide.

Q3: My reaction is producing a significant amount of the C3-alkylated byproduct. How can this be minimized?

A3: While the 2-substituent sterically hinders C3-alkylation to some extent, it can still occur, particularly if the indole nitrogen is not fully deprotonated. The neutral indole ring is nucleophilic at C3. To favor N-alkylation:

  • Ensure Complete Deprotonation: As mentioned above, using a sufficiently strong base in a suitable solvent is key. The resulting indolate anion is significantly more nucleophilic at the nitrogen.

  • Solvent Choice: Polar aprotic solvents like DMF and DMSO are known to favor N-alkylation.

Q4: I am considering using a Mitsunobu reaction for the N-alkylation. What are the specific considerations for (6-fluoro-1H-indol-2-yl)methanol?

A4: The Mitsunobu reaction is an excellent method for N-alkylation with primary and secondary alcohols, proceeding under mild, neutral conditions.[6] For your specific substrate, the key challenge is the presence of the internal hydroxyl group in the starting material, which can compete with the external alcohol you are trying to introduce.

  • Intramolecular vs. Intermolecular Reaction: There is a risk of an intramolecular Mitsunobu reaction, leading to the formation of a dimeric ether or other byproducts.

  • Recommendation: To avoid this complication, it is highly advisable to protect the 2-hydroxymethyl group before attempting an intermolecular Mitsunobu reaction for N-alkylation.

Frequently Asked Questions (FAQs)

What is the effect of the 6-fluoro substituent on the N-alkylation reaction?

The electron-withdrawing nature of the fluorine atom increases the acidity of the N-H proton, making it easier to deprotonate.[1][2] This can lead to faster and more complete formation of the nucleophilic indolate anion, potentially allowing for milder reaction conditions compared to an unsubstituted indole.

Is it necessary to protect the 2-hydroxymethyl group?

While not always strictly necessary, protecting the 2-hydroxymethyl group is highly recommended to avoid the formation of O-alkylated byproducts and to achieve a cleaner reaction profile with higher yields of the desired N-alkylated product.[7] Silyl ethers are a good first choice for this protection.

What are some alternative methods for N-alkylation of this substrate?

Besides the classical strong base/alkyl halide method and the Mitsunobu reaction, other modern techniques could be applicable:

  • Phase-Transfer Catalysis (PTC): This method uses a phase-transfer catalyst (e.g., a quaternary ammonium salt) to shuttle the indolate anion from an aqueous or solid phase into an organic phase to react with the alkylating agent.[8][9] This can be a milder alternative to using strong bases in anhydrous solvents.

  • Transition Metal Catalysis: Copper- and iron-catalyzed N-alkylation reactions have been developed, often using alcohols as the alkylating agents.[10][11] These methods can offer different selectivity profiles and functional group tolerance.

Experimental Protocols

Protocol 1: Classical N-Alkylation using Sodium Hydride

This protocol is a robust and widely used method for the N-alkylation of indoles.

dot

Caption: Workflow for classical N-alkylation.

Step-by-Step Procedure:

  • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add (6-fluoro-1H-indol-2-yl)methanol (1.0 equivalent).

  • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in small portions.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl iodide or bromide, 1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir. If the reaction is slow, gently heat to 50-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Alkylation via Mitsunobu Reaction (with prior protection)

This protocol is suitable for using an alcohol as the alkylating agent and proceeds under mild conditions.

dot

Caption: Workflow for Mitsunobu N-alkylation.

Step-by-Step Procedure:

  • Step A: Protection of the Hydroxyl Group

    • Dissolve (6-fluoro-1H-indol-2-yl)methanol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

    • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at 0 °C.

    • Stir at room temperature until the reaction is complete (monitor by TLC).

    • Perform an aqueous work-up and purify the TBDMS-protected indole by column chromatography.

  • Step B: Mitsunobu Reaction

    • To a solution of the TBDMS-protected indole (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF at 0 °C, add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.[6][12]

    • Allow the reaction to warm to room temperature and stir for 2-16 hours.

    • Monitor the reaction by TLC for the consumption of the starting material.

    • Once complete, concentrate the reaction mixture and purify directly by flash column chromatography to separate the product from triphenylphosphine oxide and other byproducts.

  • Step C: Deprotection

    • Dissolve the purified N-alkylated, TBDMS-protected indole in THF.

    • Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq) and stir at room temperature.

    • Monitor the deprotection by TLC.

    • Once complete, perform an aqueous work-up, extract with an organic solvent, dry, and concentrate. Purify by column chromatography if necessary.

Data Summary: Choosing Your Reaction Conditions

The choice of base and solvent can significantly impact the outcome of your N-alkylation reaction. The following table provides a general guide for selecting conditions.

Base Solvent Typical Temperature Advantages Potential Issues
NaH DMF, THF0 °C to 80 °CHighly effective, strong base.[5]Moisture sensitive, requires inert atmosphere.
K₂CO₃ DMF, Acetonitrile25 °C to 100 °CMilder, easier to handle.May require higher temperatures and longer reaction times.
Cs₂CO₃ DMF, Acetonitrile25 °C to 80 °CMore soluble and often more effective than K₂CO₃.Higher cost.
KOt-Bu THF, Dioxane25 °C to 60 °CStrong, non-nucleophilic base.Can promote elimination side reactions with some alkylating agents.

Conclusion

The N-alkylation of (6-fluoro-1H-indol-2-yl)methanol is a nuanced yet highly achievable transformation. By carefully considering the substrate's unique properties and systematically optimizing reaction conditions, researchers can successfully synthesize a wide range of N-alkylated derivatives. The key to success lies in controlling the competition between N- and O-alkylation, with protection of the 2-hydroxymethyl group being the most reliable strategy for achieving high selectivity and yield. This guide provides the foundational knowledge and practical protocols to troubleshoot common issues and streamline your synthetic efforts.

References

  • Bandini, M., et al. (2010).
  • Barco, A., et al. (1976). The use of phase-transfer catalysis for the N-alkylation of indole. Synthesis, 1976(2), 124-126.
  • Cee, V. J., & Erlanson, D. A. (2019). In the chemical literature: N-alkylation of an indole. ACS Medicinal Chemistry Letters, 10(9), 1302-1308.
  • Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Brazilian Chemical Society, 21(5), 755-777.
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911.
  • Kempe, R., et al. (2015). Homogeneous cobalt-catalyzed N-alkylation of aromatic amines with alcohols.
  • Koehler, B. (2016). Why n-alkylation is more favorable than o-alkyation?
  • Mitsunobu, O. (1981). The use of diethyl azodicarboxylate and triphenylphosphine in synthesis and transformation of natural products. Synthesis, 1981(1), 1-28.
  • O'Donnell, M. J. (2011). The enantioselective synthesis of α-amino acids by phase-transfer catalysis with cinchona alkaloids. Accounts of Chemical Research, 44(7), 558-572.
  • Reddy, T. J., et al. (1997). A novel strategy for the synthesis of N-alkylated oxindoles. Tetrahedron Letters, 38(45), 7943-7946.
  • Sicker, D. (2016). Why n-alkylation is more favorable than o-alkyation?
  • Stradiotto, M., et al. (2010). Palladium-catalyzed N-arylation of indoles. Chemical Society Reviews, 39(5), 1537-1557.
  • Sundberg, R. J. (2002). Indoles. Academic Press.
  • Taylor, R. J. K. (Ed.). (2004). Organometallics in synthesis: A manual. John Wiley & Sons.
  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric transition metal-catalyzed allylic alkylations. Chemical Reviews, 96(1), 395-422.
  • Hughes, D. L. (2002). The Mitsunobu reaction. Organic Reactions, 42, 335-656.
  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873-2920.
  • Zard, S. Z. (2008). Recent progress in the synthesis of indoles.
  • Chen, Y., et al. (2011). Copper-catalyzed N-alkylation of indoles. Organic Letters, 13(23), 6300-6303.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Smith, M. B. (2017). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.
  • Enthaler, S., et al. (2013). Iron-catalyzed N-alkylation of amines with alcohols. Chemistry–A European Journal, 19(34), 11182-11204.
  • Shafir, A., & Buchwald, S. L. (2006). Highly selective room-temperature copper-catalyzed N-arylation of indoles. Journal of the American Chemical Society, 128(27), 8742-8743.
  • Greene, T. W., & Wuts, P. G. (2006). Greene's protective groups in organic synthesis. John Wiley & Sons.

Sources

troubleshooting unexpected side products in the synthesis of (6-fluoro-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(6-fluoro-1H-indol-2-yl)methanol is a key building block in medicinal chemistry and drug development, valued for its role in the synthesis of various therapeutic agents.[1] The primary synthetic route to this compound involves the reduction of a corresponding carbonyl precursor, typically methyl or ethyl 6-fluoro-1H-indole-2-carboxylate, using a powerful hydride reducing agent like lithium aluminum hydride (LiAlH₄).[2][3][4] While seemingly straightforward, this reduction is often complicated by the sensitive nature of the indole ring system, leading to a variety of unexpected side products.

This guide provides in-depth troubleshooting for common issues encountered during this synthesis. It is designed for researchers, chemists, and process development professionals to help diagnose problems, understand their mechanistic origins, and implement effective solutions to improve yield, purity, and process robustness.

Troubleshooting Guide & FAQs

Q1: My reaction is incomplete. I still see a significant amount of starting ester by TLC and NMR. What's causing this?

A1: Incomplete reduction is a frequent issue, typically pointing to a problem with the reducing agent or reaction conditions.

Core Problem: Lithium aluminum hydride (LiAlH₄) is extremely reactive and sensitive to moisture and atmospheric oxygen.[3][5] Its potency can be easily compromised, leading to insufficient active hydride for the complete conversion of the ester.

Troubleshooting Steps & Scientific Rationale:

  • Verify Anhydrous Conditions: LiAlH₄ reacts violently with water to produce inactive aluminum hydroxides and hydrogen gas. Ensure all glassware is oven- or flame-dried immediately before use and the reaction is conducted under a dry, inert atmosphere (Nitrogen or Argon). All solvents, particularly ethers like THF or Diethyl Ether, must be rigorously dried.[3]

  • Check Reagent Equivalents: The reduction of an ester to an alcohol requires two hydride equivalents per molecule.[2] The first forms an aldehyde intermediate, which is then immediately reduced by a second hydride.[2] It is standard practice to use a molar excess of LiAlH₄ (typically 1.5 to 2.0 equivalents relative to the ester) to compensate for any incidental quenching by trace moisture or atmospheric leaks.

  • Mode of Addition: For optimal results, add the ester solution dropwise to a cooled (0 °C) suspension of LiAlH₄ in your anhydrous solvent. This "normal addition" ensures the ester never accumulates and reacts quickly.[5] Adding the solid LiAlH₄ to the ester solution ("inverse addition") can sometimes lead to localized overheating and different side reactions.[5]

  • Assess LiAlH₄ Quality: LiAlH₄ is a fine grey powder. If it appears chunky or is off-white, it may have partially decomposed. Use a fresh, unopened bottle or titrate a sample to determine its active hydride content before use.

Q2: I've isolated a high-molecular-weight, poorly soluble material. My mass spectrum shows peaks corresponding to dimers or polymers. How did this happen?

A2: You are likely observing acid-catalyzed dimerization or polymerization of the indole product. Indole-2-methanol derivatives are known to be unstable under acidic conditions.[6][7][8]

Mechanistic Insight: The electron-rich indole ring is susceptible to electrophilic attack. Under acidic conditions (which can arise during aqueous workup or silica gel chromatography), the hydroxyl group of the product can be protonated, turning it into a good leaving group (water). This generates a stabilized carbocation at the 2-position, which is a potent electrophile. A second molecule of the starting alcohol or another indole derivative can then act as a nucleophile (typically at the C3 position) to form a dimeric structure, often a di(indolyl)methane (DIM).[7][8] This process can continue, leading to oligomers or polymers.

Logical Flow: Dimerization Pathway

Dimerization Product (6-fluoro-1H-indol-2-yl)methanol Protonation Protonation (H+) - H2O Product->Protonation Acidic Workup or Silica Carbocation Indole-2-yl Carbocation (Electrophile) Protonation->Carbocation Dimer Dimer / Polymer Carbocation->Dimer Nucleophile Another Product Molecule (Nucleophile) Nucleophile->Dimer Nucleophilic Attack

Caption: Acid-catalyzed dimerization of the target alcohol.

Preventative & Remedial Actions:

  • Neutralize Carefully: During the workup, ensure the reaction quench and subsequent aqueous washes are performed under neutral or slightly basic conditions. A common mistake is to over-acidify when dissolving aluminum salts. Use a saturated solution of sodium bicarbonate or a dilute NaOH solution to maintain a pH > 7.

  • Avoid Acidic Chromatography Media: Standard silica gel is acidic and is a common culprit for inducing dimerization on the column.[9]

    • Switch to Neutral Alumina: Use neutral or basic alumina for column chromatography.

    • "Deactivate" Silica Gel: Pre-treat your silica gel by slurrying it with a solvent system containing a small amount of a volatile base, like 1-2% triethylamine (TEA) or ammonia in methanol, then re-equilibrating with your mobile phase.[9]

    • Alternative Purification: Consider purification by recrystallization if the product is a solid, or by preparative reverse-phase HPLC.[10][11]

Q3: My mass spectrum shows a peak at M-16, and the ¹H NMR shows a new methyl group signal instead of the CH₂OH protons. What is this side product?

A3: This strongly suggests over-reduction to 6-fluoro-2-methyl-1H-indole (skatole derivative).

Mechanistic Explanation: While LiAlH₄ is primarily used to reduce carbonyls, under forcing conditions (e.g., elevated temperatures, prolonged reaction times), it can hydrogenolyze benzylic alcohols.[8] The aluminum species can coordinate to the hydroxyl group, facilitating its departure and replacement by a hydride ion from the Al-H bond. This effectively reduces the CH₂OH group to a CH₃ group. The loss of an oxygen atom corresponds to the observed M-16 mass difference.

Troubleshooting Protocol:

  • Strict Temperature Control: Maintain the reaction temperature at 0 °C during the addition of the ester and allow it to warm slowly to room temperature. Avoid heating or refluxing unless you have confirmed that the reaction is sluggish at room temperature.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. Once the ester is consumed, proceed with the workup promptly. Extended reaction times increase the risk of over-reduction.

  • Use a Milder Reducing Agent (If Applicable): If over-reduction is a persistent issue, consider a less reactive reducing agent. However, for esters, LiAlH₄ is often necessary for good conversion.[4] The primary solution lies in controlling the conditions of the LiAlH₄ reaction itself.

Q4: My product seems pure by NMR, but the yield is low after workup. Where could my product be going?

A4: Low isolated yields despite clean conversion can be due to workup issues, particularly the formation of stable aluminum-alkoxide complexes.

The Problem: During the reduction, the product alcohol is formed as a lithium and aluminum alkoxide salt. The workup procedure is designed to hydrolyze these salts and liberate the free alcohol. If done improperly, a gelatinous, difficult-to-filter precipitate of aluminum hydroxides can form, physically trapping the product and making extraction inefficient.

Optimized Workup Protocol (Fieser Method):

This sequential addition method is designed to produce a granular, easily filterable precipitate. For a reaction that used 'X' g of LiAlH₄ in 'Y' mL of ether or THF:

  • Cool the reaction mixture back down to 0 °C in an ice bath.

  • Slowly and cautiously add 'X' mL of water dropwise. (e.g., if you used 1 g of LiAlH₄, add 1 mL of water). You will observe vigorous bubbling (H₂ evolution).

  • Add 'X' mL of 15% aqueous sodium hydroxide (NaOH) solution.

  • Add '3X' mL of water.

  • Stir the resulting mixture vigorously for 15-30 minutes at room temperature. You should observe the formation of a white, granular solid that can be easily filtered off.

  • Filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with additional solvent (THF or ethyl acetate).

  • Combine the filtrates and proceed with standard extraction and drying.

This procedure ensures the formation of crystalline and manageable aluminum salts, maximizing the recovery of your desired alcohol.

Summary of Potential Side Products

Side Product NameStructureMolecular Weight ChangeKey Spectroscopic Signature
Incomplete Reduction Starting EsterNo Change (vs. SM)Presence of ester carbonyl (¹³C NMR: ~160-170 ppm; IR: ~1715 cm⁻¹) and -OCH₃/OCH₂CH₃ signals.
Over-reduction Product 6-fluoro-2-methyl-1H-indole-16 Da (Loss of O)Disappearance of CH₂OH signal; Appearance of a new singlet/doublet for CH₃ (~2.4 ppm in ¹H NMR).
Dimer Di(6-fluoro-1H-indol-2-yl)methane~ Doubled - 18 DaComplex aromatic region in NMR; High molecular weight peak in MS (ESI+); Poor solubility.

Recommended Experimental Protocol

Synthesis of (6-fluoro-1H-indol-2-yl)methanol via LiAlH₄ Reduction

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Inert Setup Oven-Dried Glassware under N2/Ar Atmosphere Reagent Suspend LiAlH4 (1.5 eq) in Solvent at 0 °C Inert->Reagent Solvent Use Anhydrous THF/Ether Solvent->Reagent Addition Add Ester (1.0 eq) in Anhydrous Solvent Dropwise Reagent->Addition Stir Stir at 0 °C to RT Addition->Stir TLC Monitor by TLC until SM is Consumed Stir->TLC Quench Cool to 0 °C, Quench via Fieser Method (H2O, NaOH, H2O) TLC->Quench Reaction Complete Filter Filter through Celite® Quench->Filter Extract Extract with EtOAc Filter->Extract Purify Purify via Recrystallization or Neutral Chromatography Extract->Purify

Sources

Technical Support Center: Enhancing the Stability of (6-fluoro-1H-indol-2-yl)methanol for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (6-fluoro-1H-indol-2-yl)methanol. This document provides in-depth guidance, troubleshooting, and best practices to address the inherent stability challenges of this indole-containing compound in common in vitro assay environments. Our goal is to empower researchers to achieve reproducible and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My (6-fluoro-1H-indol-2-yl)methanol stock solution is changing color (e.g., turning yellow/pink). What is happening and is the compound still usable?

A1: This is a classic indicator of compound degradation, primarily through oxidation. The indole ring system is electron-rich and highly susceptible to oxidation by atmospheric oxygen, a process often accelerated by light and trace metal impurities. This oxidation can lead to the formation of colored oligomers or polymeric species.

  • Causality: The initial step often involves the formation of radical cations or indoleninyl hydroperoxides, which are highly reactive intermediates. These can then react with other parent molecules to form dimers and higher-order polymers, which are often colored.

  • Usability: A visible color change indicates that a significant portion of your active compound has likely degraded. For sensitive quantitative assays (e.g., IC50 determination), the solution should be discarded. For less sensitive screening applications, its use may lead to a significant underestimation of potency. We strongly recommend preparing a fresh stock solution.

Q2: What are the optimal storage conditions for solid and solvated (6-fluoro-1H-indol-2-yl)methanol?

A2: Proper storage is the first line of defense against degradation.

FormTemperatureAtmosphereLight ConditionRecommended Container
Solid -20°C (preferred) or 2-8°CInert Gas (Argon or Nitrogen)Protect from Light (Amber Vial)Tightly Sealed Glass Vial
Stock Solution -80°C (preferred) or -20°CInert Gas (Argon or Nitrogen)Protect from Light (Amber Vial)Low-Binding Tubes
  • Expert Insight: For stock solutions, we recommend preparing small-volume, single-use aliquots. This practice minimizes freeze-thaw cycles, which can introduce moisture and oxygen, thereby accelerating degradation.

Q3: Which solvent should I use to prepare my stock solution?

A3: The choice of solvent is critical. Anhydrous, peroxide-free dimethyl sulfoxide (DMSO) is the industry standard and generally the best choice for initial stock solutions.

  • Why DMSO? It offers high solvating power and is aprotic, reducing the risk of proton-catalyzed degradation. However, ensure you are using a high-purity, anhydrous grade, as water content can compromise stability.

  • Solvents to Avoid: Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in degradation reactions. Chloroform is also not recommended as it can degrade to form HCl and phosgene, which will rapidly destroy the compound.

Troubleshooting Guide: Inconsistent Assay Results

You've followed standard protocols, but your dose-response curves are not reproducible, or the compound's apparent activity is decreasing over time. Here’s how to diagnose and solve the problem.

Logical Flow for Troubleshooting Compound Instability

A Inconsistent Assay Results (e.g., Shifting IC50) B Hypothesis: Compound is degrading in assay medium A->B C Step 1: Assess Stability in Aqueous Assay Buffer B->C D Incubate compound in buffer (e.g., 0, 2, 4, 8, 24h at 37°C) C->D E Analyze remaining parent compound via LC-MS D->E F Is >15% degradation observed within the assay timeframe? E->F G YES: Implement Stabilization Strategy F->G Yes H NO: Investigate other experimental variables (e.g., cell health, reagent variability) F->H No I Strategy 1: Add Antioxidants (e.g., Ascorbic Acid, GSH) G->I J Strategy 2: Decrease Incubation Time G->J K Strategy 3: Optimize pH of Assay Buffer G->K L Re-validate assay with stabilized compound I->L J->L K->L

Caption: Troubleshooting workflow for diagnosing and resolving compound instability.

Protocols for Enhancing Stability

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol incorporates best practices to minimize initial degradation during stock preparation.

  • Preparation: Allow the solid vial of (6-fluoro-1H-indol-2-yl)methanol to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.

  • Inert Atmosphere: Work in a chemical hood with low light. If possible, gently flush the vial with an inert gas (argon or nitrogen) before opening.

  • Solvent Addition: Use a new, sealed bottle of anhydrous, high-purity DMSO. Using a calibrated pipette, add the required volume of DMSO to the solid compound to achieve your target concentration (e.g., 10 mM).

  • Solubilization: Cap the vial tightly and vortex gently until the solid is fully dissolved. Avoid sonication, as it can generate localized heat.

  • Antioxidant Spiking (Optional but Recommended): For maximal stability, consider adding an antioxidant. A stock of L-ascorbic acid (Vitamin C) in DMSO can be added to a final concentration of 100-200 µM.

  • Aliquoting: Immediately dispense the stock solution into single-use, low-binding amber microcentrifuge tubes.

  • Storage: Flush the headspace of each aliquot with inert gas before capping tightly. Store immediately at -80°C.

Protocol 2: Assessing Compound Stability in Assay Medium

This experiment will determine the half-life of your compound under the actual assay conditions.

  • Prepare Medium: Prepare your complete cell culture medium or biochemical assay buffer (e.g., PBS or Tris buffer, pH 7.4) including all additives (e.g., serum, BSA) that would be present in the final assay.

  • Spike Compound: Add (6-fluoro-1H-indol-2-yl)methanol from your stock solution to the assay medium to achieve the highest concentration used in your experiments.

  • Incubation: Place the solution in your cell culture incubator (e.g., 37°C, 5% CO2).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot.

  • Sample Quenching: Immediately stop any further degradation by mixing the aliquot 1:1 with ice-cold Acetonitrile containing an internal standard. This will precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge the samples to pellet precipitates. Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining percentage of the parent compound at each time point.

  • Data Interpretation: Plot the percentage of remaining compound versus time. If the compound concentration drops by more than 10-15% within your typical assay duration, you must implement a stabilization strategy.

Primary Degradation Pathway

The primary vulnerability of the (6-fluoro-1H-indol-2-yl)methanol scaffold is the indole ring's susceptibility to oxidation, which can be further complicated by the benzylic alcohol.

A (6-fluoro-1H-indol-2-yl)methanol (Parent Compound) C Indole Radical Cation (Reactive Intermediate) A->C [O] B Oxidizing Agents (O₂, Light, Metal Ions) B->C E Colored & Inactive Oligomers/Polymers C->E [O] + Parent D Further Oxidation & Dimerization D->E F Loss of Biological Activity E->F

Caption: Simplified oxidative degradation pathway of the indole moiety.

References

  • Title: Comprehensive Organic Name Reactions and Reagents Source: John Wiley & Sons URL: [Link]

  • Title: Best practice for the use of DMSO in high-throughput screening Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: Ascorbic Acid: Its Chemistry and Biology Source: Royal Society of Chemistry URL: [Link]

Technical Support Center: Chromatographic Purification of (6-fluoro-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic separation of (6-fluoro-1H-indol-2-yl)methanol and its related isomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this fluorinated indole derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during experimental work. Our approach is rooted in explaining the "why" behind the "how," ensuring you can make informed decisions to optimize your separation methods.

Introduction to the Challenge

(6-fluoro-1H-indol-2-yl)methanol is a valuable building block in medicinal chemistry. The introduction of a fluorine atom can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. However, this substitution, along with the inherent chirality at the methanol-bearing carbon, presents unique purification challenges. You may be dealing with a racemic mixture of enantiomers, or you may need to separate the target molecule from structurally similar impurities or positional isomers that arise during synthesis.[1] This guide will equip you with the knowledge to tackle these separations effectively.

A molecule is considered chiral if it is non-superimposable on its mirror image, much like our left and right hands.[2][3][4] These non-superimposable mirror images are called enantiomers. In contrast, an achiral molecule can be superimposed on its mirror image.[5] The separation of enantiomers requires a chiral environment, which in chromatography is typically achieved by using a chiral stationary phase (CSP).

Troubleshooting Guide: A Question & Answer Approach

This section addresses common problems encountered during the chromatographic separation of (6-fluoro-1H-indol-2-yl)methanol.

Issue 1: Poor or No Separation of Enantiomers on a Chiral Column

Question: I'm using a polysaccharide-based chiral column, but I'm seeing a single peak or very poor resolution for my (6-fluoro-1H-indol-2-yl)methanol sample. What's going wrong?

Answer: This is a frequent challenge in chiral separations. The key to resolving enantiomers lies in creating a significant energy difference between the transient diastereomeric complexes formed between each enantiomer and the chiral stationary phase (CSP).[6] If these energy differences are minimal, you'll see poor or no separation. Here’s a systematic approach to troubleshoot this:

1. Re-evaluate Your Stationary Phase Choice:

  • Polysaccharide Backbones: Polysaccharide-based CSPs, derived from amylose or cellulose, are excellent starting points due to their broad applicability. However, the helical structure of amylose differs from the more linear structure of cellulose, leading to different chiral recognition capabilities. If an amylose-based column (e.g., Chiralpak® AD) isn't working, a cellulose-based column (e.g., Chiralcel® OD) might provide the necessary alternative selectivity.[7][8][9]

  • Selector Groups: The functional groups (selectors) attached to the polysaccharide backbone play a crucial role in the separation.[10] Different selectors will offer different interaction points (e.g., hydrogen bonding, π-π interactions, steric hindrance) with your analyte.[11] Consider screening columns with different phenylcarbamate or benzoate derivatives.

2. Optimize the Mobile Phase:

  • Normal Phase vs. Reversed-Phase: Chiral separations can be dramatically different in normal-phase (e.g., hexane/isopropanol) versus reversed-phase (e.g., acetonitrile/water) conditions.[10] If one mode fails, the other may succeed. Normal phase is often a good starting point for separating isomers.[12][13]

  • Solvent Composition and Additives:

    • In normal phase , the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) can significantly impact selectivity.[6] Small amounts of additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can sharpen peaks and improve resolution by minimizing unwanted interactions with the silica support.[14]

    • In reversed-phase , altering the organic modifier (acetonitrile vs. methanol) or the pH of the aqueous phase can change the ionization state of your analyte and the stationary phase, thereby influencing interactions.[15] For indole derivatives, which contain a basic nitrogen, adjusting the pH can be particularly effective.[14][16]

3. Consider Temperature:

  • Temperature affects the thermodynamics of the chiral recognition process.[10] Running the separation at a lower or higher temperature can sometimes enhance resolution. Lower temperatures often improve resolution by increasing the stability of the diastereomeric complexes, but this can also lead to broader peaks and longer run times.

Issue 2: Significant Peak Tailing for the Analyte Peak

Question: My peak for (6-fluoro-1H-indol-2-yl)methanol is showing significant tailing, which is affecting my purity assessment and fraction collection. What are the likely causes and solutions?

Answer: Peak tailing is a common issue, especially with nitrogen-containing heterocyclic compounds like indoles. The primary cause is often secondary interactions between the analyte and the stationary phase, or issues with the chromatographic system itself.[17]

1. Secondary Interactions with the Stationary Phase:

  • Silanol Interactions: The most common culprit is the interaction of the basic nitrogen in the indole ring with acidic silanol groups on the surface of the silica-based stationary phase.[16][17][18]

    • Solution 1: Mobile Phase Additives: Add a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) to your mobile phase in normal-phase chromatography.[14] These additives compete with your analyte for the active silanol sites, effectively masking them.

    • Solution 2: Lowering the pH (Reversed-Phase): In reversed-phase, lowering the mobile phase pH to around 3 or below will protonate the silanol groups, reducing their ability to interact with your basic analyte.[16] Be sure to use a column that is stable at low pH.[17]

    • Solution 3: Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are specifically designed to provide better peak shapes for basic compounds.[14]

2. Column Overload:

  • Injecting too much sample can lead to peak distortion, including tailing.[16][19]

    • Solution: Dilute your sample and inject a smaller mass onto the column. If the peak shape improves, you were likely experiencing mass overload.

3. System and Column Health:

  • Blocked Frit: A partially blocked column inlet frit can distort the sample band, leading to tailing for all peaks in the chromatogram.[19]

    • Solution: Try backflushing the column (if the manufacturer's instructions permit) to dislodge any particulates.[16][19]

  • Column Void: A void at the head of the column can also cause peak tailing.[14][17]

    • Solution: This usually indicates the end of the column's life, and the column may need to be replaced.

Issue 3: Difficulty Separating from a Structural Isomer

Question: My synthesis produced an unwanted positional isomer (e.g., (4-fluoro-1H-indol-2-yl)methanol). How can I optimize my achiral separation to resolve these two compounds?

Answer: Separating positional isomers can be challenging because they often have very similar polarities and hydrophobicities. The key is to exploit subtle differences in their structure and electronic properties.

1. Stationary Phase Selection is Critical:

  • Phenyl and Fluorinated Phases: Standard C18 columns separate primarily based on hydrophobicity. For isomers, you need a stationary phase that offers alternative separation mechanisms.[20]

    • Pentafluorophenyl (PFP) phases are excellent for separating isomers, especially those containing aromatic rings and halogens.[21][22] They can engage in π-π interactions, dipole-dipole interactions, and even weak charge-transfer interactions that can differentiate between isomers with different electron distributions.[23]

    • Phenyl-Hexyl phases also offer π-π interactions and can provide different selectivity compared to C18.

  • Normal Phase Chromatography: NP-HPLC on a silica or cyano-bonded phase is often very effective for isomer separations.[12][13][24] The separation is based on adsorption and interactions with polar functional groups, which can differ significantly between positional isomers.

2. Mobile Phase Optimization:

  • Solvent Choice: In reversed-phase, switching the organic modifier from acetonitrile to methanol can alter selectivity. Methanol is a proton donor and can engage in hydrogen bonding differently than acetonitrile, which is a proton acceptor.

  • Fluorinated Eluents: For fluorinated analytes, using a fluorinated alcohol like trifluoroethanol in the mobile phase can sometimes improve separation on a standard C8 or C18 column.[25]

Visualizing the Workflow

A systematic approach to method development is crucial. The following diagram outlines a logical workflow for tackling the separation of (6-fluoro-1H-indol-2-yl)methanol isomers.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Troubleshooting Start Define Separation Goal (Chiral vs. Achiral) Screen_Columns Screen Columns: - Polysaccharide (Amylose/Cellulose) - PFP / Phenyl-Hexyl - C18 Start->Screen_Columns Screen_Modes Screen Modes: - Normal Phase (NP) - Reversed-Phase (RP) - SFC Screen_Columns->Screen_Modes Optimization Select Best Condition from Screening Screen_Modes->Optimization Promising Separation Found Optimize_MP Optimize Mobile Phase: - Modifier Type/Concentration - Additives (TFA/DEA) - pH (for RP) Optimization->Optimize_MP Optimize_Temp Optimize Temperature Optimize_MP->Optimize_Temp Troubleshoot Assess Peak Shape & Resolution Optimize_Temp->Troubleshoot Tailing Peak Tailing? - Check for secondary interactions - Check for overload Troubleshoot->Tailing No_Sep Poor Resolution? - Try alternative column/mode - Fine-tune mobile phase Troubleshoot->No_Sep End Robust Method Achieved Troubleshoot->End Acceptable Separation Tailing->Optimize_MP Adjust Mobile Phase No_Sep->Screen_Columns Return to Screening

Sources

Technical Support Center: Synthesis and Purification of (6-fluoro-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of (6-fluoro-1H-indol-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this valuable fluorinated indole intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to help you minimize impurities and achieve high-purity final product.

I. Understanding the Synthetic Landscape and Potential Impurities

The synthesis of (6-fluoro-1H-indol-2-yl)methanol is typically a multi-step process. A common and efficient route involves the initial synthesis of a 6-fluoro-1H-indole-2-carbonyl precursor, such as ethyl 6-fluoro-1H-indole-2-carboxylate, followed by its reduction to the desired alcohol. Impurities can be introduced at each stage of this synthetic sequence.

A critical aspect of minimizing impurities is understanding their origin. The diagram below illustrates the general synthetic pathway and the points at which common impurities may arise.

Synthesis_and_Impurity_Pathway cluster_0 Step 1: Indole Ring Formation cluster_1 Step 2: Reduction cluster_2 Degradation 4-fluorophenylhydrazine 4-fluorophenylhydrazine Fischer_Indole_Synthesis Fischer Indole Synthesis 4-fluorophenylhydrazine->Fischer_Indole_Synthesis Pyruvate_derivative Pyruvate Derivative (e.g., ethyl pyruvate) Pyruvate_derivative->Fischer_Indole_Synthesis Ethyl_6_fluoro_1H_indole_2_carboxylate Ethyl 6-fluoro-1H- indole-2-carboxylate Fischer_Indole_Synthesis->Ethyl_6_fluoro_1H_indole_2_carboxylate Isomeric_byproducts Isomeric Byproducts Fischer_Indole_Synthesis->Isomeric_byproducts Side Reaction Incomplete_cyclization Incomplete Cyclization Products Fischer_Indole_Synthesis->Incomplete_cyclization Side Reaction Reduction Reduction (e.g., LiAlH4) Ethyl_6_fluoro_1H_indole_2_carboxylate->Reduction Target_Molecule (6-fluoro-1H-indol-2-yl)methanol Reduction->Target_Molecule Unreacted_Ester Unreacted Ester Reduction->Unreacted_Ester Incomplete Reaction Over_reduction_product Over-reduction Product (Indoline derivative) Reduction->Over_reduction_product Side Reaction Oxidation_Polymerization Oxidation/Polymerization (Air/Light sensitive) Target_Molecule->Oxidation_Polymerization Purification_Workflow Crude_Product Crude (6-fluoro-1H-indol-2-yl)methanol Column_Chromatography Flash Column Chromatography (Silica Gel, Hexanes/EtOAc) Crude_Product->Column_Chromatography Partially_Purified Partially Purified Product Column_Chromatography->Partially_Purified Recrystallization Recrystallization (e.g., EtOAc/Hexanes) Partially_Purified->Recrystallization Pure_Product High-Purity (6-fluoro-1H-indol-2-yl)methanol Recrystallization->Pure_Product Purity_Analysis Purity and Identity Confirmation (HPLC, NMR, MS) Pure_Product->Purity_Analysis

Technical Support Center: Strategies to Improve the Regioselectivity of Reactions Involving (6-Fluoro-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of regioselective reactions with (6-fluoro-1H-indol-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and proven strategies to achieve desired positional selectivity in your synthetic endeavors.

Introduction to the Challenge: The Ambident Reactivity of the Indole Nucleus

The indole scaffold is a cornerstone in medicinal chemistry, but its rich electronic nature presents a significant challenge in controlling the site of chemical reactions.[1][2] The indole ring possesses multiple nucleophilic centers, primarily the C3 position, followed by the N1 and various positions on the benzene ring.[3][4] In the case of (6-fluoro-1H-indol-2-yl)methanol, the substituents at the C2 and C6 positions further modulate this reactivity profile, creating a nuanced landscape for regiocontrol.

The hydroxymethyl group at the C2 position can participate in reactions, often after being converted into a good leaving group, to form an electrophilic intermediate that is susceptible to nucleophilic attack.[5][6][7][8] The fluorine atom at the C6 position, being an electron-withdrawing group, deactivates the benzene ring towards electrophilic substitution.[9][10][11] This guide will dissect these influencing factors and provide actionable strategies to steer your reactions toward the desired constitutional isomer.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the functionalization of (6-fluoro-1H-indol-2-yl)methanol in a practical question-and-answer format.

Q1: My electrophilic substitution reaction is primarily occurring at the C3 position. How can I direct it to other positions on the indole ring?

A1: The inherent electronic properties of the indole ring strongly favor electrophilic attack at the C3 position due to the formation of a more stable cationic intermediate.[4][12] To overcome this innate preference, several strategies can be employed:

  • Steric Hindrance at C3: If your target molecule allows, introducing a bulky substituent at the C3 position can sterically hinder the approach of an electrophile, thereby encouraging reaction at less favored, but more accessible, sites.

  • N-Protection and Directing Groups: Protection of the indole nitrogen is a crucial first step to prevent undesired N-functionalization and to introduce a directing group.[13][14] Different protecting groups can electronically and sterically influence the regiochemical outcome. For instance, bulky N-protecting groups can sterically block the C7 position, potentially favoring reactions at C4 or C5.

  • Transition-Metal Catalysis with Directing Groups: This is a powerful and modern approach to achieve regioselectivity at otherwise unreactive positions.[1][3][15] By installing a directing group on the indole nitrogen, you can chelate a transition metal catalyst (e.g., Palladium, Rhodium, Iridium) and deliver the electrophile to a specific C-H bond, often at the C4, C5, or C7 positions.[15][16][17]

Q2: I am observing a mixture of N1 and C3 alkylation. How can I favor N-alkylation exclusively?

A2: The competition between N-alkylation and C3-alkylation is a classic challenge in indole chemistry and is often governed by the reaction conditions, which dictate whether the reaction proceeds under kinetic or thermodynamic control.[18]

  • Choice of Base and Solvent: To favor N-alkylation, it is critical to achieve complete deprotonation of the indole N-H. Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) is standard practice. The resulting indolide anion is a soft nucleophile and will preferentially attack the alkylating agent at the nitrogen atom. Incomplete deprotonation can lead to a significant amount of the C3-alkylated product.

  • Reaction Temperature: Higher reaction temperatures generally favor the thermodynamically more stable N-alkylated product. If you are observing C3-alkylation at lower temperatures, consider gradually increasing the reaction temperature.

  • Counter-ion Effects: The nature of the counter-ion can also influence the N/C selectivity. In some cases, switching from a sodium to a potassium or cesium base can alter the aggregation state and reactivity of the indolide, leading to improved N-selectivity.

Q3: My reaction involving the hydroxymethyl group at C2 is leading to a complex mixture of products. What are the likely side reactions and how can I mitigate them?

A3: The (hydroxymethyl) group at the C2 position is a versatile handle, but it can also be a source of side reactions.[5][19]

  • Carbocation Formation and Rearrangement: Under acidic conditions, the hydroxyl group can be protonated and eliminated as water, forming a stabilized carbocation at the C2-methylene position. This cation can then be attacked by various nucleophiles. If other nucleophilic sites are present in the molecule or the reaction mixture, a complex product distribution can result. To control this, ensure your reaction medium is not overly acidic, or protect the hydroxyl group if it is not the intended reaction site.

  • Dimerization/Polymerization: The electrophilic intermediate formed from (6-fluoro-1H-indol-2-yl)methanol can react with another molecule of the starting material, leading to dimerization or polymerization. This is often observed at higher concentrations or elevated temperatures. Running the reaction at a higher dilution can often suppress these bimolecular side reactions.

  • Oxidation: The hydroxymethyl group can be susceptible to oxidation to the corresponding aldehyde or carboxylic acid, especially in the presence of certain reagents or atmospheric oxygen over prolonged reaction times. Ensuring an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side products.

Q4: How does the 6-fluoro substituent influence the regioselectivity of reactions on the benzene portion of the indole?

A4: The fluorine atom at the C6 position is a moderately deactivating, ortho-, para-directing group for electrophilic aromatic substitution due to the interplay of its inductive and resonance effects.[9][10][11]

  • Inductive Effect: Fluorine is highly electronegative and withdraws electron density through the sigma bond network (inductive effect), which deactivates the entire benzene ring towards electrophilic attack compared to unsubstituted indole.

  • Resonance Effect: Fluorine has lone pairs of electrons that can be donated to the aromatic ring via resonance, which directs incoming electrophiles to the ortho (C5 and C7) and para (C3, which is on the pyrrole ring) positions.

Given that C3 is the most reactive site on the indole nucleus, electrophilic attack on the benzene ring is generally disfavored. However, in cases where C3 is blocked and a strong electrophile is used, substitution on the benzene ring can occur. The 6-fluoro substituent would then direct incoming electrophiles primarily to the C5 and C7 positions. Directing group strategies, as mentioned in A1, are often necessary to achieve high regioselectivity on the benzene ring.[15][20]

Key Experimental Protocols

Protocol 1: Selective N-Alkylation of (6-Fluoro-1H-indol-2-yl)methanol

This protocol aims to achieve high selectivity for the N-alkylated product over the C3-alkylated isomer.

Materials:

  • (6-Fluoro-1H-indol-2-yl)methanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Alkylating agent (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add (6-fluoro-1H-indol-2-yl)methanol (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.

  • Let the reaction stir at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Directing Group-Assisted C4-Arylation

This protocol provides a general framework for achieving regioselective C-H functionalization at the C4 position using a removable directing group.

Materials:

  • N-protected (e.g., pivaloyl) (6-fluoro-1H-indol-2-yl)methanol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Aryl halide (e.g., iodobenzene)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • To a reaction vessel, add the N-pivaloyl-(6-fluoro-1H-indol-2-yl)methanol (1.0 eq), Pd(OAc)₂ (5 mol%), the aryl halide (1.5 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • The pivaloyl directing group can be subsequently removed under basic conditions (e.g., sodium methoxide in methanol).

Visualizing Regioselectivity Strategies

Decision Workflow for Improving Regioselectivity

G start Start: Undesired Regioselectivity in (6-fluoro-1H-indol-2-yl)methanol Reaction q1 What type of reaction? start->q1 electrophilic Electrophilic Substitution q1->electrophilic alkylation Alkylation q1->alkylation c2_reaction Reaction at C2-Methanol q1->c2_reaction sub_q1 Major product at C3? electrophilic->sub_q1 alk_q1 Mixture of N1 and C3 products? alkylation->alk_q1 c2_q1 Complex mixture/polymerization? c2_reaction->c2_q1 sub_a1 Employ Directing Group Strategy for C4/C5/C7 functionalization. (e.g., Pd, Rh, Ir catalysis) sub_q1->sub_a1 Yes end Achieved Desired Regioselectivity sub_a1->end alk_a1 Optimize Base/Solvent System (e.g., NaH in DMF). Increase reaction temperature. alk_q1->alk_a1 Yes alk_a1->end c2_a1 Control pH (avoid strong acid). Protect hydroxyl group. Use higher dilution. c2_q1->c2_a1 Yes c2_a1->end

Caption: A troubleshooting flowchart for regioselectivity issues.

Influence of Substituents on Reactivity

G indole N-H C2-CH2OH C3-H C6-F Benzene Ring n_react N1: Nucleophilic after deprotonation indole:n->n_react c2_react C2-CH2OH: Can form electrophilic intermediate indole:c2->c2_react c3_react C3: Most nucleophilic carbon (kinetic site) indole:c3->c3_react c6_react C6-F: Deactivates benzene ring (inductive effect) indole:c6->c6_react

Caption: Key reactive sites of (6-fluoro-1H-indol-2-yl)methanol.

Summary of Directing Group Strategies

Directing Group (on N1)Target PositionTypical CatalystComments
Pivaloyl (-COtBu)C4, C7Pd(II), Rh(III)Can be removed under basic conditions.[15][21]
PyridylC2, C7Pd(II), Ir(III)Directs via chelation to the nitrogen of the pyridine.[22]
CarboxamideC2, C4Rh(III), Ir(III)Versatile directing group.[23][24]
Sulfonyl (-SO₂R)C2, C7Pd(II), Cu(I)Electron-withdrawing, activates the indole for certain reactions.[25]

Conclusion

Controlling regioselectivity in reactions involving substituted indoles like (6-fluoro-1H-indol-2-yl)methanol is a multifaceted challenge that requires a deep understanding of the substrate's electronic and steric properties, as well as the reaction mechanism. By carefully selecting protecting and directing groups, and by optimizing reaction conditions such as the base, solvent, and temperature, it is possible to overcome the inherent reactivity preferences of the indole nucleus and achieve the desired regiochemical outcome. The strategic application of transition-metal catalysis, in particular, has opened up new avenues for the selective functionalization of previously inaccessible positions on the indole scaffold. This guide provides a foundational framework for troubleshooting and developing robust, regioselective syntheses.

References

  • C-H Functionalization of indoles and oxindoles through CDC reactions. (URL: )
  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (URL: [Link])

  • Transition metal-catalyzed C–H functionalizations of indoles. (URL: [Link])

  • Regioselective Direct C-4 Functionalization of Indole: Total Syntheses of (−)-Agroclavine and (−)-Elymoclavine. (URL: [Link])

  • Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. (URL: [Link])

  • Palladium‐Catalyzed Regioselective C4 Functionalization of Indoles with Quinones. (URL: [Link])

  • Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. (URL: [Link])

  • Regioselective Direct C-4 Functionalization of Indole: Total Syntheses of (−)-Agroclavine and (−)-Elymoclavine | Organic Letters. (URL: [Link])

  • Catalytic functionalization of indoles in a new dimension. (URL: [Link])

  • Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. (URL: [Link])

  • A New Protecting-Group Strategy for Indoles. (URL: [Link])

  • Regioselective Reaction of 2-Indolylmethanols with Enamides. (URL: [Link])

  • Profile of 2‐indolylmethanol‐involved reactions. (URL: [Link])

  • Molecular-editing reaction expands indoles with nitrogen. (URL: [Link])

  • The Chemistry and Synthesis of 6-Fluoroindole (CAS 399-51-9). (URL: [Link])

  • What's the best way to protect the NH group in Heterocyclic Compounds?. (URL: [Link])

  • Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. (URL: [Link])

  • Understanding the electrophilic aromatic substitution of indole. (URL: [Link])

  • Diversity synthesis of indole derivatives via catalyst control cyclization reaction of 2-indolylmethanols and azonaphthalene. (URL: [Link])

  • Catalytic Asymmetric Reactions of Indolylmethanols for the Synthesis of Chiral Indole Derivatives. (URL: [Link])

  • Controlling selectivity in N-heterocycle directed borylation of indoles. (URL: [Link])

  • Theory of Directing effects. (URL: [Link])

  • An Explanation of Substituent Effects. (URL: [Link])

  • A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. (URL: [Link])

  • Directing Group Guided Site-Selective Diversification of Indoles by Aziridine: Synthesis of β-Indolylethylamines. (URL: [Link])

  • Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. (URL: [Link])

  • C5/6‐H functionalization of indoles. DG=directing group, FG=functional... (URL: [Link])

  • Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. (URL: [Link])

  • Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. (URL: [Link])

  • Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. (URL: [Link])

  • Substituent Effects. (URL: [Link])

  • Electrophilic Aromatic Substitution of a BN Indole. (URL: [Link])

  • Insights into 2-Indolylmethanol-Involved Cycloadditions: Origins of Regioselectivity and Enantioselectivity. (URL: [Link])

  • Synthesis and Chemistry of Indole. (URL: [Link])

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (URL: [Link])

  • Green and Regioselective Approach for the Synthesis of 3-Substituted Indole Based 1,2-Dihydropyridine and Azaxanthone Derivatives as a Potential Lead for SARS-CoV-2 and Delta Plus Mutant Virus: DFT and Docking Studies. (URL: [Link])

  • Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors. (URL: [Link])

  • Electrophilic substitution reaction in indole. (URL: [Link])

  • 5-Fluoro-3-(1H-indol-3-ylmethyl). (URL: [Link])

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of (6-Fluoro-1H-indol-2-yl)methanol and its Non-Fluorinated Analog

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding the Impact of Fluorination on a Privileged Scaffold

In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged structure," a recurring motif in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and versatile synthetic handles have made it a cornerstone in the development of therapeutics across a wide range of diseases, including cancer, inflammation, and infectious diseases.[3][4][5] A common strategy to refine the biological profile of such scaffolds is the introduction of fluorine atoms. This guide provides an in-depth comparison of the potential biological activities of (6-fluoro-1H-indol-2-yl)methanol and its parent compound, 1H-indol-2-ylmethanol, grounded in the established principles of fluorine's role in drug design.[6][7]

While direct, head-to-head experimental data for these specific analogs is not extensively documented in publicly available literature, we can construct a robust comparative framework based on extensive research into related fluorinated and non-fluorinated indole derivatives. This guide will explore the anticipated differences in their anticancer and antimicrobial activities, delve into the mechanistic rationale for these differences, and provide detailed experimental protocols for researchers to validate these hypotheses in their own laboratories.

The Strategic Advantage of Fluorine in Drug Design

The substitution of a hydrogen atom with fluorine, the most electronegative element, can profoundly alter a molecule's physicochemical properties without significantly increasing its size.[6][8] This strategic modification can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[6][9] Placing a fluorine atom at a metabolically vulnerable position, such as the 6-position of the indole ring, can block this pathway, thereby increasing the compound's half-life and bioavailability.[7]

  • Modulated Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to permeate cell membranes and cross the blood-brain barrier.[8] This property is crucial for reaching intracellular targets.

  • Altered Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, influencing the molecule's ionization state at physiological pH and affecting its interaction with biological targets.[8]

  • Improved Binding Affinity: Fluorine can participate in unique, favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing the binding affinity and potency of the drug candidate.[6]

cluster_0 Metabolic Pathway of 1H-indol-2-ylmethanol cluster_1 Metabolic Pathway of (6-fluoro-1H-indol-2-yl)methanol Indole_Analog 1H-indol-2-ylmethanol (Metabolically Vulnerable Site at C6) CYP450 Cytochrome P450 Oxidation Indole_Analog->CYP450 Metabolite Hydroxylated Metabolite (Inactive/Cleared) CYP450->Metabolite Fluoro_Analog (6-fluoro-1H-indol-2-yl)methanol (Metabolically Blocked Site) CYP450_Blocked Cytochrome P450 Oxidation Blocked Fluoro_Analog->CYP450_Blocked Increased_Activity Increased Half-life & Bioavailability Fluoro_Analog->Increased_Activity

Caption: Fluorine as a metabolic shield.

Comparative Biological Activity Profile

Based on the principles outlined above and data from related indole derivatives, we can anticipate significant differences in the biological activity of (6-fluoro-1H-indol-2-yl)methanol compared to its non-fluorinated counterpart.

Anticancer Activity

Indole derivatives are well-established as a promising class of anticancer agents, exerting their effects through mechanisms like tubulin polymerization inhibition, induction of apoptosis, and cell cycle arrest.[2][4] The introduction of a fluorine atom can enhance these activities. For instance, fluorinated indoles have shown potent inhibitory activity against various cancer cell lines, including prostate, lung, and pancreas.[10] The enhanced lipophilicity of the 6-fluoro analog could lead to better penetration into cancer cells, while increased metabolic stability would allow for a more sustained therapeutic effect.

Table 1: Hypothetical Comparative Cytotoxicity (IC₅₀ in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
1H-indol-2-ylmethanol25.532.128.4
(6-fluoro-1H-indol-2-yl)methanol8.210.59.7
Doxorubicin (Control)0.81.21.0

Note: The IC₅₀ values presented are hypothetical and for illustrative purposes to demonstrate the potential increase in potency due to fluorination. Experimental validation is required.

Antimicrobial Activity

The indole nucleus is also a key component of many antimicrobial agents.[5][11] Fluorination has been shown to significantly boost the antimicrobial and antifungal potency of heterocyclic compounds.[10][12] A compelling example is the comparison between 5-fluoroindole and 6-fluoroindole against Mycobacterium tuberculosis, where the 5-fluoro isomer was found to be over 15 times more potent. This highlights that the position of the fluorine atom is critical. It is plausible that (6-fluoro-1H-indol-2-yl)methanol would exhibit enhanced activity against a range of bacterial and fungal pathogens compared to the non-fluorinated version, potentially by inhibiting key enzymes like DNA gyrase more effectively.[12]

Table 2: Hypothetical Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
1H-indol-2-ylmethanol128>256128
(6-fluoro-1H-indol-2-yl)methanol326432
Ciprofloxacin (Control)10.5N/A
Fluconazole (Control)N/AN/A8

Note: The MIC (Minimum Inhibitory Concentration) values are hypothetical, illustrating the expected enhancement of antimicrobial efficacy. These values require experimental verification.

Experimental Protocols for Comparative Analysis

To empirically determine and compare the biological activities of these two compounds, standardized assays are essential. The following protocols provide a self-validating system for assessing cytotoxicity and antimicrobial efficacy.

Protocol 1: MTT Assay for Cell Viability (Anticancer)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[13]

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of the test compounds against various cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of (6-fluoro-1H-indol-2-yl)methanol, 1H-indol-2-ylmethanol, and a positive control (e.g., Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

start Start step1 1. Seed Cancer Cells in 96-well Plate start->step1 step2 2. Incubate 24h (Allow Attachment) step1->step2 step3 3. Treat Cells with Test Compounds step2->step3 step4 4. Incubate 48-72h step3->step4 step5 5. Add MTT Reagent step4->step5 step6 6. Incubate 4h (Formazan Formation) step5->step6 step7 7. Solubilize with DMSO step6->step7 step8 8. Read Absorbance (570 nm) step7->step8 end 9. Calculate IC₅₀ step8->end

Caption: Workflow for MTT Cell Viability Assay.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (Antimicrobial)

This method is the gold standard for determining the MIC of an antimicrobial agent against bacteria and fungi.[12]

Objective: To determine the lowest concentration of the test compounds that inhibits the visible growth of a microorganism.

Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of each test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control well (inoculum only) and a negative control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. A growth indicator like resazurin can be added to aid visualization.

start Start step1 1. Prepare Serial Dilutions of Compounds in Plate start->step1 step2 2. Prepare Standardized Microbial Inoculum step1->step2 step3 3. Inoculate Wells step2->step3 step4 4. Incubate Plate (e.g., 24h at 37°C) step3->step4 step5 5. Visually Inspect for Growth (Turbidity) step4->step5 end 6. Determine MIC step5->end

Caption: Workflow for Broth Microdilution Assay.

Conclusion and Future Perspectives

The strategic incorporation of a fluorine atom at the 6-position of the 1H-indol-2-ylmethanol scaffold is anticipated to significantly enhance its biological activity profile. Based on established principles in medicinal chemistry, (6-fluoro-1H-indol-2-yl)methanol is projected to exhibit superior anticancer and antimicrobial potency compared to its non-fluorinated analog. This is likely attributable to improved metabolic stability, increased lipophilicity, and potentially stronger target binding interactions.

This guide provides a logical framework and the necessary experimental protocols for researchers to rigorously test these hypotheses. A direct comparative study of these two molecules would provide invaluable data, contributing to a deeper understanding of structure-activity relationships within the fluorinated indole class and paving the way for the rational design of more effective therapeutic agents.

References

  • Kumar, et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing.
  • (2018). Synthesis, antimicrobial activity, and molecular docking study of fluorine-substituted indole-based imidazolines. CoLab.
  • Controlling bacterial behavior with indole-containing natural products and derivatives. PMC.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - PubMed Central.
  • The Role of Fluorinated Indoles in Pharmaceutical Synthesis. (2025). PharmaBlock.
  • Fluorine-containing indoles: Synthesis and biological activity. ResearchGate.
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • Validation of (1-methyl-5-nitro-3-phenylindol-2-yl)methanol's anticancer activity. Benchchem.
  • Indole: A Promising Scaffold For Biological Activity. RJPN.
  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
  • In-Depth Technical Guide: 3-Fluoro-2-methyl-1H-indole Derivatives and Analogs. Benchchem.
  • Avoiding side reactions in 6-Fluoroindole synthesis. Benchchem.
  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Journal of the Turkish Chemical Society Section A: Chemistry.
  • Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. PubMed.
  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI.
  • Fluorine-containing indoles: Synthesis and biological activity. ResearchGate.
  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). PubMed.
  • Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. PubMed.
  • Antiproliferative and apoptotic effects of indole derivative, N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline in breast cancer cells. ResearchGate.
  • Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. Manipal Research Portal.
  • Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.
  • Recent advancements on biological activity of indole and their derivatives: A review. Semantic Scholar.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. SpringerLink.
  • A Comparative Analysis of the Biological Activities of 5-Fluoroindole and 6-Fluoroindole. Benchchem.
  • Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors. PubMed.
  • 5-Fluoro-3-(1H-indol-3-ylmethyl). NIH.
  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. PMC - PubMed Central.
  • Synthesis of 3-fluoro-2-methyl-1H-indole: A Technical Guide. Benchchem.
  • Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists. PubMed.
  • Insights into Metabolites Profiling and Pharmacological Investigation of Aconitum heterophyllum wall ex. Royle Stem through Experimental and Bioinformatics Techniques. PMC - NIH.

Sources

A Researcher's Guide to Validating Protein-Ligand Interactions: A Comparative Analysis of (6-fluoro-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientist, this guide provides an in-depth, practical framework for validating the binding affinity of novel compounds to their intended protein targets. We will use the promising, yet under-characterized molecule, (6-fluoro-1H-indol-2-yl)methanol , as a case study. The indole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological enzymes and receptors.[1][2] Specifically, many indole derivatives have demonstrated potent anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes.[3][4]

Given this precedent, this guide will outline a rigorous, multi-faceted strategy to hypothetically validate and quantify the binding of (6-fluoro-1H-indol-2-yl)methanol to Cyclooxygenase-2 (COX-2) , a key target in inflammation and pain. We will compare its performance against Celecoxib , a well-established, selective COX-2 inhibitor, to provide a clear benchmark for its potential efficacy.

The core principle of our approach is triangulation: no single method is sufficient to fully characterize a protein-ligand interaction. By integrating biophysical, biochemical, and cellular assays, we can build a robust, self-validating case for target engagement, providing the confidence needed for progression in a drug discovery pipeline.

Part 1: Biophysical Characterization of Direct Binding

The initial and most fundamental step is to confirm a direct, physical interaction between the compound and the purified target protein. This is crucial to ensure that any observed downstream effects in cellular or biochemical assays are a direct result of target engagement. We will employ two gold-standard, label-free techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is an optical technique that measures the binding of an analyte (our compound) to a ligand (the target protein) immobilized on a sensor surface in real-time. Its primary strength lies in its ability to determine not only the binding affinity (KD) but also the kinetic rate constants for association (ka) and dissociation (kd).

Causality of Experimental Choice: A fast-on, fast-off kinetic profile (high ka and kd) might suggest a different therapeutic profile than a compound with slow-on, slow-off "residence time" kinetics, even if their overall affinities (KD) are similar. Understanding these kinetics is vital for predicting in vivo efficacy.

  • Protein Immobilization:

    • Equilibrate a CM5 sensor chip with HBS-EP+ buffer (HEPES buffered saline with EDTA and P20 surfactant).

    • Activate the carboxyl groups on the sensor surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

    • Immobilize recombinant human COX-2 protein (typically at 50 µg/mL in 10 mM sodium acetate, pH 5.0) onto one flow cell to a target density of ~8000-10000 Response Units (RU).

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl injection. A second flow cell is prepared similarly but without protein to serve as a reference.

  • Binding Analysis:

    • Prepare a dilution series of (6-fluoro-1H-indol-2-yl)methanol and Celecoxib (e.g., from 100 µM down to 1 nM) in running buffer containing a small percentage of DMSO (e.g., 2%) to aid solubility.

    • Inject each concentration over both the protein and reference flow cells for a set association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).

    • After each cycle, regenerate the sensor surface with a brief pulse of a mild solvent (e.g., 50 mM NaOH or a high salt concentration) if necessary to remove all bound compound.

  • Data Analysis:

    • Double-reference the resulting sensorgrams by subtracting the signal from the reference flow cell and a buffer-only (blank) injection.

    • Fit the processed data to a suitable binding model (e.g., a 1:1 Langmuir model) to determine ka, kd, and calculate the equilibrium dissociation constant (KD = kd/ka).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profile

ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (KD), stoichiometry (n), and the key thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).

Causality of Experimental Choice: The thermodynamic signature provides deep mechanistic insight. An interaction driven by favorable enthalpy (ΔH < 0) is typically associated with strong hydrogen bonding and van der Waals interactions. An entropically driven interaction (ΔS > 0) often points to the release of ordered water molecules from hydrophobic pockets upon ligand binding. This information is invaluable for structure-activity relationship (SAR) studies and lead optimization.

  • Sample Preparation:

    • Dialyze purified COX-2 protein extensively against the ITC buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).

    • Prepare (6-fluoro-1H-indol-2-yl)methanol and Celecoxib in the final dialysis buffer. The concentration of the compound in the syringe should be 10-15 times that of the protein in the cell.

  • Titration:

    • Load the protein solution (e.g., 10-20 µM) into the sample cell of the calorimeter.

    • Load the compound solution (e.g., 150-250 µM) into the injection syringe.

    • Perform an initial small injection (e.g., 0.5 µL) to avoid artifacts, followed by a series of 18-25 subsequent injections (e.g., 2 µL each) at 150-second intervals to allow for a return to thermal equilibrium.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a one-site binding model to extract the KD, ΔH, and stoichiometry (n). The entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(KA), where KA = 1/KD.

Comparative Biophysical Data (Hypothetical)
Parameter(6-fluoro-1H-indol-2-yl)methanolCelecoxib (Reference)Justification for Expected Values
SPR
ka (M-1s-1)1.5 x 1053.0 x 105A novel hit may have a slightly slower association rate than a highly optimized drug.
kd (s-1)7.5 x 10-33.0 x 10-4A key differentiator; optimized drugs often have very slow dissociation (long residence time).
KD (nM) 50 1 The calculated affinity reflects the kinetic rates. A 50 nM affinity is a strong starting point for a novel compound.
ITC
KD (nM) 65 1.5 ITC and SPR should yield comparable affinity values, validating the result. Minor differences are expected due to different experimental conditions.
ΔH (kcal/mol)-7.2-9.5The binding is expected to be enthalpy-driven, typical for specific inhibitor interactions. Celecoxib's value would be more negative due to optimized interactions.
-TΔS (kcal/mol)-2.8-2.1A small, unfavorable entropic component is common, but the overall binding is driven by enthalpy.

Part 2: Biochemical and Cellular Target Engagement

Confirming direct binding is necessary but not sufficient. We must also demonstrate that this binding event translates into a functional consequence (enzyme inhibition) and occurs within the complex milieu of a living cell.

COX-2 Enzyme Inhibition Assay

This biochemical assay directly measures the functional impact of compound binding on the catalytic activity of COX-2.

Causality of Experimental Choice: This assay provides the half-maximal inhibitory concentration (IC50), a critical metric for potency. Comparing the IC50 from this functional assay to the KD from biophysical assays is a key validation step. A large discrepancy could indicate a non-competitive binding mode or issues with protein activity under different assay conditions.

  • Assay Setup: Use a commercial COX-2 inhibitor screening kit or a custom-developed fluorescence-based assay.

  • Reaction:

    • Pre-incubate recombinant human COX-2 enzyme with a serial dilution of (6-fluoro-1H-indol-2-yl)methanol or Celecoxib for 15 minutes at room temperature.

    • Initiate the enzymatic reaction by adding arachidonic acid (the substrate).

    • Allow the reaction to proceed for a specified time (e.g., 10 minutes) at 37°C.

  • Detection:

    • Stop the reaction and measure the product (e.g., Prostaglandin E2) via a colorimetric or fluorescent probe according to the manufacturer's protocol.

  • Data Analysis:

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in a cellular environment. The principle is that a ligand binding to its target protein stabilizes the protein's structure, making it more resistant to thermal denaturation.

Causality of Experimental Choice: This assay bridges the gap between in vitro and cellular activity. It confirms that the compound can penetrate the cell membrane, find its target in a crowded cytoplasm, and bind with sufficient affinity to cause thermal stabilization. It is a direct readout of target engagement in a physiologically relevant setting.

  • Cell Treatment:

    • Culture a suitable cell line (e.g., HT-29 cells, which express COX-2) to ~80% confluency.

    • Treat the cells with either vehicle (DMSO) or a high concentration of (6-fluoro-1H-indol-2-yl)methanol (e.g., 10-50 µM) for 1 hour.

  • Thermal Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., from 40°C to 68°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis and Protein Quantification:

    • Lyse the cells by three rapid freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g).

    • Transfer the supernatant to a new tube.

  • Detection:

    • Quantify the amount of soluble COX-2 in each sample using Western blotting or an ELISA.

  • Data Analysis:

    • Plot the amount of soluble COX-2 against the temperature for both vehicle and compound-treated samples.

    • A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating stabilization.

Comparative Functional & Cellular Data (Hypothetical)
Assay(6-fluoro-1H-indol-2-yl)methanolCelecoxib (Reference)
COX-2 IC50 (nM) 1205
CETSA Thermal Shift (ΔTm) + 3.5 °C at 20 µM+ 5.8 °C at 20 µM

Part 3: Integrated Validation Workflow and Analysis

The power of this multi-assay approach lies in the synthesis of the data.

G cluster_2 Data Synthesis & Confidence SPR Surface Plasmon Resonance (SPR) ITC Isothermal Titration Calorimetry (ITC) EnzymeAssay Enzyme Inhibition Assay SPR->EnzymeAssay K_D ≈ IC_50? Confidence High Confidence Target Engagement SPR->Confidence Direct Binding Kinetics ITC->EnzymeAssay Confirms K_D ITC->Confidence Direct Binding Thermodynamics CETSA Cellular Thermal Shift Assay (CETSA) EnzymeAssay->CETSA CETSA->Confidence Confirms Engagement in Intact Cells

Caption: Integrated workflow for validating protein-ligand binding.

Analysis of Results:

  • Concordance between KD and IC50: Our hypothetical KD values (~50-65 nM) and the IC50 (120 nM) are in the same order of magnitude. This is a strong indicator that the compound inhibits the enzyme by directly binding to the active site in a competitive manner. A slightly higher IC50 is common due to differences in assay conditions (e.g., substrate concentration).

  • Cellular Engagement: The positive CETSA result confirms that (6-fluoro-1H-indol-2-yl)methanol successfully enters cells and binds to COX-2 with enough affinity and residence time to stabilize it against heat-induced denaturation.

  • Comparison to Benchmark: While not as potent as the optimized drug Celecoxib, (6-fluoro-1H-indol-2-yl)methanol demonstrates clear and consistent engagement with COX-2 across all methodologies. A KD of 50 nM and an IC50 of 120 nM represent a highly promising starting point for a lead optimization campaign. The kinetic and thermodynamic data gathered provide a rational basis for designing next-generation analogs with improved potency and pharmacokinetic properties.

By following this rigorous, self-validating workflow, researchers can confidently establish the binding affinity and mechanism of action for novel compounds, paving the way for successful drug development.

References

  • Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer. Biological and Molecular Chemistry. [URL not available]
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central. [Link]

  • Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. MDPI. [Link]

  • Best practices for constructing, preparing, and evaluating protein-ligand binding affinity benchmarks. ResearchGate. [Link]

  • Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. PMC. [Link]

  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI. [Link]

  • Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks [Article v1.0]. ResearchGate. [Link]

  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. PMC - NIH. [Link]

  • Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. PMC - NIH. [Link]

  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. NIH. [Link]

Sources

A Comparative Analysis of Synthetic Routes to (6-fluoro-1H-indol-2-yl)methanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

(6-fluoro-1H-indol-2-yl)methanol is a key building block in medicinal chemistry, valued for its role in the synthesis of a variety of pharmacologically active compounds. The strategic placement of a fluorine atom on the indole scaffold can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide provides a detailed comparative analysis of the primary synthetic routes to this valuable intermediate, offering insights into the practical advantages and limitations of each approach to aid researchers in selecting the optimal pathway for their specific needs.

This analysis will focus on two principal multi-step strategies:

  • Route A: Synthesis via Formylation of 6-Fluoroindole and Subsequent Reduction

  • Route B: Synthesis via a 6-Fluoroindole-2-Carboxylic Acid Intermediate and Subsequent Reduction

Each route will be evaluated based on criteria such as overall yield, reagent availability and toxicity, operational complexity, and scalability.

Route A: Formylation and Reduction Pathway

This synthetic approach commences with the commercially available 6-fluoroindole, which undergoes formylation at the C2 position, followed by reduction of the resulting aldehyde to the target primary alcohol.

Diagram of Route A

Route A A 6-Fluoro-1H-indole B 6-Fluoro-1H-indole-2-carbaldehyde A->B Vilsmeier-Haack Reagent (POCl3, DMF) C (6-Fluoro-1H-indol-2-yl)methanol B->C NaBH4, MeOH Route B D 4-Fluoro-2-nitrotoluene E Ethyl 6-fluoro-1H-indole-2-carboxylate D->E Reissert Synthesis (Diethyl oxalate, NaOEt; then reductive cyclization) F (6-Fluoro-1H-indol-2-yl)methanol E->F LiAlH4, THF

A Researcher's Guide to Evaluating the In Vivo Efficacy of Novel Indole Compounds: A Comparative Framework for (6-fluoro-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the indole scaffold represents a privileged structure, forming the backbone of numerous therapeutic agents.[1][2] The novel compound, (6-fluoro-1H-indol-2-yl)methanol, holds therapeutic promise stemming from the well-documented anticancer and anti-inflammatory properties of its chemical class.[1][2][3] In the absence of direct in vivo efficacy data for this specific molecule, this guide provides a comprehensive framework for its evaluation. We will explore established animal models for both oncology and inflammation, comparing the projected efficacy of (6-fluoro-1H-indol-2-yl)methanol against both a relevant indole-based analogue and a standard-of-care therapeutic. This document is designed to be an actionable resource, detailing the causality behind experimental choices and providing validated protocols to ensure scientific rigor.

Part 1: Investigating Anticancer Potential in Xenograft Models

The indole nucleus is a core structure in a multitude of tubulin polymerization inhibitors and other anticancer agents.[1] Compounds like Indole-3-carbinol (I3C) have demonstrated significant tumor growth inhibition in various preclinical xenograft models, including breast, prostate, and colon cancer.[3] This provides a strong rationale for evaluating the anticancer efficacy of novel derivatives such as (6-fluoro-1H-indol-2-yl)methanol.

The patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model is the gold standard for assessing in vivo antitumor effects.[4][5] These models involve implanting human tumor cells or tissue into immunocompromised mice, allowing for the evaluation of a compound's ability to inhibit tumor growth in a live biological system.[4][5][6]

Comparative Framework: (6-fluoro-1H-indol-2-yl)methanol vs. Indole-3-carbinol and Doxorubicin

To establish a robust comparison, we will assess our target compound against:

  • Indole-3-carbinol (I3C): A well-studied natural indole compound with established anticancer activity in vivo.[1][2][3][7][8]

  • Doxorubicin: A standard-of-care anthracycline chemotherapy drug widely used in the treatment of various cancers, providing a benchmark for potent cytotoxic activity.[9][10][11][12]

Experimental Workflow: Xenograft Tumor Model

The following diagram outlines the critical steps in a typical xenograft study.

Xenograft_Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Implantation & Tumor Growth cluster_treat Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Analysis Cell_Culture 1. Cancer Cell Line Culture & Expansion (e.g., MCF-7, PC-3) Harvest 2. Cell Harvesting & Viability Count (Trypan Blue) Cell_Culture->Harvest Implantation 4. Subcutaneous Injection of Tumor Cells (e.g., 3 x 10^6 cells in Matrigel) Harvest->Implantation Animal_Acclimatization 3. Animal Acclimatization (e.g., 6-8 week old female NSG mice) Tumor_Monitoring 5. Tumor Volume Monitoring (Calipers, twice weekly) Implantation->Tumor_Monitoring Randomization 6. Randomization into Treatment Groups (Tumor Volume ~100 mm³) Tumor_Monitoring->Randomization Dosing 7. Compound Administration (e.g., IP, PO daily for 21 days) Randomization->Dosing Monitoring 8. Monitor Tumor Growth, Body Weight, & Animal Health Dosing->Monitoring Endpoint 9. Study Endpoint (e.g., Tumor volume >1000 mm³ or signs of toxicity) Monitoring->Endpoint Tissue_Harvest 10. Tumor & Organ Harvest Endpoint->Tissue_Harvest Analysis 11. Histopathology (H&E) & Biomarker Analysis (IHC) Tissue_Harvest->Analysis

Caption: Workflow for a xenograft cancer model study.

Detailed Protocol: Xenograft Model for Anticancer Efficacy

This protocol is adapted from established methodologies.[4][6]

  • Cell Preparation: Culture human breast cancer cells (e.g., MCF-7) under standard conditions. Harvest cells during the logarithmic growth phase, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 3.0 x 107 cells/mL.[6]

  • Animal Model: Use 6-8 week old female immunodeficient mice (e.g., NSG or nude mice). Allow for a one-week acclimatization period.[6]

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (3.0 x 106 cells) into the right flank of each mouse.[6]

  • Tumor Monitoring and Grouping: Monitor tumor growth by measuring with digital calipers twice weekly. Calculate tumor volume using the formula: Volume = (width)2 x length/2.[5][6] When tumors reach an average volume of 70-300 mm³, randomize mice into treatment cohorts (n=8-10 mice per group).

  • Treatment Administration:

    • Group 1 (Vehicle Control): Administer the vehicle (e.g., corn oil with 5% DMSO) via oral gavage (PO) or intraperitoneal (IP) injection daily.

    • Group 2 ((6-fluoro-1H-indol-2-yl)methanol): Administer the test compound at escalating doses (e.g., 10, 30, 100 mg/kg) via the same route as the vehicle.

    • Group 3 (Indole-3-carbinol): Administer I3C (e.g., 50 mg/kg, PO, daily) as an indole comparator.

    • Group 4 (Doxorubicin): Administer Doxorubicin (e.g., 2 mg/kg, IV, twice weekly) as a positive control.[9]

  • Efficacy and Toxicity Monitoring: Continue treatment for a predefined period (e.g., 21-28 days). Measure tumor volume and body weight twice weekly. Monitor animals for any signs of toxicity.

  • Endpoint and Analysis: The study concludes when tumors in the control group reach the maximum allowed size or at the end of the treatment period. Euthanize the mice, and excise the tumors for weight measurement, histopathology, and biomarker analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis).

Comparative Data Summary (Hypothetical)
Treatment GroupDose & ScheduleMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control N/A1250 ± 1500%+5.2%
(6-fluoro-1H-indol-2-yl)methanol 50 mg/kg, PO, dailyHypothesized: 625 ± 90Hypothesized: 50%+1.5%
Indole-3-carbinol 50 mg/kg, PO, daily750 ± 11040%+2.0%
Doxorubicin 2 mg/kg, IV, 2x/week310 ± 7575%-8.5%

Part 2: Assessing Anti-inflammatory Activity in Rodent Models

The indole ring is central to the structure of Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID).[13] This provides a strong basis for investigating the anti-inflammatory potential of (6-fluoro-1H-indol-2-yl)methanol. The carrageenan-induced paw edema model is a classic, highly reproducible assay for screening acute anti-inflammatory activity.[14][15] For chronic inflammation, the collagen-induced arthritis (CIA) model in mice or rats is well-established and shares pathological features with human rheumatoid arthritis.[16][17][18][19][20]

Comparative Framework: (6-fluoro-1H-indol-2-yl)methanol vs. Indomethacin and Celecoxib

The performance of our test compound will be compared against:

  • Indomethacin: A potent, non-selective COX inhibitor and an established indole-based NSAID.[13][21][22][23]

  • Celecoxib: A selective COX-2 inhibitor, representing a different class of NSAIDs, which allows for mechanistic comparison.[24][25][26][27]

Experimental Workflow: Carrageenan-Induced Paw Edema

This workflow details the acute inflammation model.

Edema_Workflow cluster_phase1 Preparation cluster_phase2 Dosing & Induction cluster_phase3 Measurement & Analysis Animal_Prep 1. Acclimatize Rats (e.g., Wistar, 150-250g) & Fast Overnight Group_Animals 2. Randomize into Treatment Groups (n=6) Animal_Prep->Group_Animals Baseline_Paw 3. Measure Baseline Paw Volume (V₀) (Plethysmometer) Dosing 4. Administer Compounds (PO or IP) Baseline_Paw->Dosing Induction 5. Inject Carrageenan (0.1 mL, 1% solution) into Subplantar Region Dosing->Induction Measure_Edema 6. Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5, 6 hours Induction->Measure_Edema Calculate 7. Calculate Edema Volume (Vₜ - V₀) & % Inhibition Measure_Edema->Calculate

Caption: Workflow for the carrageenan-induced paw edema model.

Detailed Protocol: Carrageenan-Induced Paw Edema

This protocol is based on standard, widely used methods.[14]

  • Animals: Use Wistar or Sprague-Dawley rats (150-250g).[22] Acclimatize animals for at least one week and fast them overnight before the experiment, with water provided ad libitum.

  • Grouping: Randomly divide the animals into treatment groups (n=6 per group).

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.

  • Compound Administration:

    • Group 1 (Vehicle Control): Administer vehicle (e.g., 0.5% carboxymethylcellulose) orally (p.o.).

    • Group 2 ((6-fluoro-1H-indol-2-yl)methanol): Administer the test compound at various doses (e.g., 10, 30, 100 mg/kg, p.o.).

    • Group 3 (Indomethacin): Administer Indomethacin (10 mg/kg, p.o.) as a positive control.

    • Group 4 (Celecoxib): Administer Celecoxib (30 mg/kg, p.o.) as a comparative control.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (in 0.9% saline) into the subplantar surface of the right hind paw.[14]

  • Measurement of Edema: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100, where V_c is the mean paw volume increase in the control group and V_t is the mean paw volume increase in the treated group.

Comparative Data Summary (Hypothetical)
Treatment GroupDose (mg/kg, p.o.)Peak Edema Inhibition (%) (at 3 hours)
Vehicle Control N/A0%
(6-fluoro-1H-indol-2-yl)methanol 30Hypothesized: 45%
Indomethacin 1065%
Celecoxib 3055%

Conclusion and Future Directions

While direct experimental data for (6-fluoro-1H-indol-2-yl)methanol is not yet available, the established anticancer and anti-inflammatory activities of the broader indole class provide a solid foundation for its investigation.[1][2][3] The comparative frameworks and detailed protocols provided in this guide offer a scientifically rigorous path for elucidating its in vivo efficacy.

Successful demonstration of efficacy in these initial models would warrant further investigation into the compound's mechanism of action. For oncology, this could involve studies in orthotopic or metastatic models and analysis of signaling pathways (e.g., tubulin polymerization, apoptosis induction).[1][8] For inflammation, progression to chronic models like collagen-induced arthritis, coupled with measurement of pro-inflammatory cytokines (TNF-α, IL-6) and prostaglandins, would be a logical next step.[21][24] This structured, comparative approach is essential for efficiently advancing novel indole derivatives from promising scaffolds to potential clinical candidates.

References

  • Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]

  • Rosloniec, E. F., Cremer, M., Kang, A. H., Myers, L. K., & Brand, D. D. (2010). Protocol for the induction of arthritis in C57BL/6 mice. Current protocols in immunology, Chapter 15, Unit 15.5. Retrieved from [Link]

  • Brand, D. D., Latham, K. A., & Rosloniec, E. F. (2007). Collagen-induced arthritis. Nature protocols, 2(5), 1269–1275. Retrieved from [Link]

  • Miles, L. (2025). Protocol for Lipopolysaccharides Inducing Inflammation-Related Acute Liver Failure & Cardiac Dysfunction-Myocarditis Model. ResearchGate. Retrieved from [Link]

  • AMSBIO. (n.d.). Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]

  • Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Rats. Retrieved from [Link]

  • Ferreira, S. H., et al. (2009). Effects of indomethacin-loaded nanocapsules in experimental models of inflammation in rats. British journal of pharmacology, 157(5), 759–768. Retrieved from [Link]

  • Kim, Y. S., & Milner, J. A. (2005). Indole-3-carbinol as a chemopreventive and anti-cancer agent. Journal of the Korean Society for Applied Biological Chemistry, 48(4), 275-281. Retrieved from [Link]

  • Fujimoto, N., et al. (1998). In vivo screening models of cisplatin-resistant human lung cancer cell lines using SCID mice. Gan to kagaku ryoho. Cancer & chemotherapy, 25(10), 1529–1534. Retrieved from [Link]

  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Hsieh, Y. H., et al. (2009). Anti-inflammatory effects of celecoxib in rat lungs with smoke-induced emphysema. American journal of physiology. Lung cellular and molecular physiology, 296(3), L439–L450. Retrieved from [Link]

  • Pabla, N., & Dong, Z. (2020). Cisplatin Mouse Models: Treatment, Toxicity and Translatability. Cancers, 12(6), 1448. Retrieved from [Link]

  • Sarkar, F. H., & Li, Y. (2009). Cancer chemotherapy with indole-3-carbinol, bis(3′-indolyl)methane and synthetic analogs. Cancer treatment and research, 148, 167–192. Retrieved from [Link]

  • Das, S., et al. (2021). Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models. Journal of Pharmaceutical Research International, 33(10), 197-200. Retrieved from [Link]

  • Dong, X., et al. (2016). Establishment of Patient-Derived Xenografts in Mice. Bio-protocol, 6(22), e2024. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Kurbacher, C. M., et al. (2000). A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts. In Vivo, 14(3), 425-429. Retrieved from [Link]

  • Science Protocols. (2005). Xenograft Tumor Model Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. Retrieved from [Link]

  • Rojas-Carvajal, M., et al. (2019). A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats. International Journal of Dental Sciences, 21(2). Retrieved from [Link]

  • Sanchez, L., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR protocols, 3(4), 101736. Retrieved from [Link]

  • Jin, Y., et al. (1999). Indole-3-Carbinol Prevents Cervical Cancer in Human Papilloma Virus Type 16 (HPV16) Transgenic Mice. Cancer Research, 59(16), 3991-3997. Retrieved from [Link]

  • Scomparin, A., et al. (2020). Improvement in the Anti-Tumor Efficacy of Doxorubicin Nanosponges in In Vitro and in Mice Bearing Breast Tumor Models. Cancers, 12(1), 196. Retrieved from [Link]

  • de Visser, K. E., et al. (2022). Evaluation of the Anti-Inflammatory and Chondroprotective Effect of Celecoxib on Cartilage Ex Vivo and in a Rat Osteoarthritis Model. International journal of molecular sciences, 23(15), 8740. Retrieved from [Link]

  • Hénin, E., et al. (2011). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Journal of pharmacokinetics and pharmacodynamics, 38(6), 729–749. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). VARIED ANTI- INFLAMMATORY ACTIVITY OF INDOMETHACIN IN DIFFERENT EXPERIMENTAL ANIMAL MODELS. Retrieved from [Link]

  • Creative Animodel. (n.d.). Indomethacin-Induced inflammation in Small Intestine. Retrieved from [Link]

  • Anderson, M. G., et al. (2024). Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice. STAR protocols, 5(3), 103233. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Indomethacin-Induced Inflammation in Brief. Retrieved from [Link]

  • Li, Y., et al. (2017). Enhanced antitumor efficacy of cisplatin for treating ovarian cancer in vitro and in vivo via transferrin binding. Oncotarget, 8(25), 40543–40555. Retrieved from [Link]

  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Retrieved from [Link]

  • Memorial Sloan Kettering Cancer Center. (2023). Indole-3-Carbinol. Retrieved from [Link]

  • Li, Y., et al. (2019). Endotoxin Molecule Lipopolysaccharide-Induced Zebrafish Inflammation Model: A Novel Screening Method for Anti-Inflammatory Drugs. Molecules (Basel, Switzerland), 24(1), 133. Retrieved from [Link]

  • Li, H., et al. (2021). Celecoxib reduces inflammation and angiogenesis in mice with adenomyosis. Experimental and therapeutic medicine, 22(5), 1269. Retrieved from [Link]

  • De Ridder, M., et al. (2014). In Silico Oncology: Quantification of the In Vivo Antitumor Efficacy of Cisplatin-Based Doublet Therapy in Non-Small Cell Lung Cancer (NSCLC) through a Multiscale Mechanistic Model. PLOS Computational Biology, 10(9), e1003833. Retrieved from [Link]

  • Primeau, A. J., et al. (2005). The Distribution of the Anticancer Drug Doxorubicin in Relation to Blood Vessels in Solid Tumors. Clinical Cancer Research, 11(24), 8782-8788. Retrieved from [Link]

  • Dash, S., et al. (2014). In vivo anticancer synergy mechanism of doxorubicin and verapamil combination treatment is impaired in BALB/c mice with metastatic breast cancer. Experimental and molecular pathology, 96(3), 407–414. Retrieved from [Link]

  • Okayama University. (2009). In vivo anti-tumor effect of PEG liposomal doxorubicin (DOX) in DOX-resistant tumor-bearing mice: Involvement of cytotoxic effect on vascular endothelial cells. Retrieved from [Link]

  • ResearchGate. (n.d.). The in vivo anti-tumor activity and security evaluations of DOX and its derivatives in tumor-bearing nude mice. Retrieved from [Link]

  • Masferrer, J. L., et al. (2000). Cyclooxygenase-2 Inhibition by Celecoxib Reduces Proliferation and Induces Apoptosis in Angiogenic Endothelial Cells in Vivo. Cancer Research, 60(5), 1306-1311. Retrieved from [Link]

  • Aggarwal, B. B., et al. (2008). Molecular Targets and Anticancer Potential of Indole-3-Carbinol and Its Derivatives. Cell Cycle, 7(12), 1749-1761. Retrieved from [Link]

Sources

A Comparative Guide to the Pharmacokinetic Profiles of Fluorinated vs. Non-Fluorinated Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Indole-Based Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and clinical candidates.[1][2][3] Its structural versatility and ability to interact with a wide array of biological targets make it a perennial focus of drug discovery efforts.[1][4] However, like many heterocyclic compounds, non-functionalized indole derivatives can suffer from suboptimal pharmacokinetic properties, particularly rapid metabolism and poor bioavailability, which can limit their therapeutic potential.[5][6]

A primary challenge lies in the susceptibility of the indole ring and its substituents to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[7][8][9][10] This metabolic liability often leads to rapid clearance and short in vivo half-lives. To overcome these hurdles, medicinal chemists employ various strategies, among which the introduction of fluorine is arguably the most powerful and widely adopted.[11][12]

The strategic incorporation of fluorine can profoundly alter a molecule's physicochemical properties, leading to dramatic improvements in its pharmacokinetic profile.[13][14][15] This guide provides a comparative analysis of fluorinated and non-fluorinated indole derivatives, grounded in fundamental principles and supported by experimental methodologies. We will explore the causal relationships between fluorine's unique properties and its impact on a drug's journey through the body—from absorption and distribution to metabolism and excretion (ADME).

Part 1: The Physicochemical Cascade—How Fluorine Rewrites the Rules

The decision to introduce fluorine is not merely about replacing a hydrogen atom; it is a strategic choice that initiates a cascade of changes in a molecule's fundamental properties. Understanding these changes is critical to predicting and interpreting the resulting pharmacokinetic profile.

The Carbon-Fluorine Bond: A Bulwark Against Metabolism

The most cited reason for fluorine's utility is the exceptional strength of the carbon-fluorine (C-F) bond. With a bond energy of approximately 480 kJ/mol, it is one of the strongest single bonds in organic chemistry, significantly stronger than a typical carbon-hydrogen (C-H) bond (~413 kJ/mol).[16] CYP-mediated metabolism often begins with the enzymatic abstraction of a hydrogen atom from a C-H bond. By replacing a hydrogen at a metabolically vulnerable position (a "metabolic soft spot") with a fluorine atom, chemists can effectively block this oxidative attack.[17][18] This single, strategic substitution can dramatically slow down metabolic clearance, thereby increasing the compound's half-life and systemic exposure.[11]

Electronic Effects: Modulating pKa and Lipophilicity

Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect can alter the electron distribution across the entire molecule.[11][12]

  • Basicity (pKa): When placed near a basic nitrogen atom, such as a piperidine or piperazine ring often attached to an indole core, fluorine can significantly lower its pKa (reduce basicity).[17][19][20] This is highly consequential for oral absorption. A compound with a lower pKa will exist in a more neutral, less ionized state in the slightly alkaline environment of the small intestine, facilitating passive diffusion across the gut wall and improving oral bioavailability.[11][19][20]

  • Lipophilicity (logP/logD): The effect of fluorine on lipophilicity is nuanced and context-dependent.[21][22][23] While a single fluorine atom is small, its inclusion often increases a molecule's overall lipophilicity (logP).[18][24] This can enhance membrane permeability and tissue penetration.[11][12][15] However, the strong C-F dipole can also increase the polarity of a molecule in certain contexts, particularly when fluorine is adjacent to a polarizable atom like sulfur.[23] Therefore, the precise placement and number of fluorine atoms must be carefully considered to achieve the optimal balance between solubility and permeability.[22]

The interplay of these foundational changes directly influences the four key pillars of pharmacokinetics.

Part 2: The Pharmacokinetic Consequences: A Head-to-Head Comparison

Here, we dissect how the fluorine-induced physicochemical changes manifest in the ADME profile of an indole derivative.

Absorption

For orally administered drugs, absorption from the gastrointestinal tract is the first major hurdle.

  • Non-Fluorinated Indoles: A typical non-fluorinated indole derivative containing a basic amine will be highly ionized in the stomach and partially ionized in the intestine. This high degree of ionization can limit its ability to passively diffuse across the lipid bilayers of intestinal cells, potentially leading to poor oral absorption.[5]

  • Fluorinated Indoles: By lowering the pKa of a nearby amine, fluorination increases the fraction of the un-ionized, more lipophilic form of the drug at intestinal pH.[19][20] This enhanced membrane permeability often results in significantly improved oral absorption and bioavailability.[18][19][20]

Distribution

Once absorbed, a drug distributes throughout the body, a process governed by its binding to plasma proteins and its ability to penetrate tissues.

  • Plasma Protein Binding (PPB): It is the unbound fraction of a drug that is pharmacologically active and available for metabolism and excretion.[25] Increased lipophilicity, a common consequence of fluorination, often leads to higher binding to plasma proteins like human serum albumin.[26] While very high PPB (>99.5%) can sometimes limit the free drug concentration, the bound fraction can also act as a circulating reservoir, potentially prolonging the drug's duration of action.[25]

  • Tissue Penetration: Enhanced lipophilicity can also improve a drug's ability to cross cell membranes and enter tissues, including challenging environments like the central nervous system (CNS).[11] For neuroactive indole derivatives, strategic fluorination is a key tool for improving penetration across the blood-brain barrier.

Metabolism

This is where the most dramatic differences are typically observed. The liver's CYP enzyme system is the primary site of drug metabolism.

  • Non-Fluorinated Indoles: The indole ring itself can be oxidized by various CYP isoforms (e.g., CYP2A6, CYP2C19, CYP2E1) at several positions to form metabolites like indoxyl (3-hydroxyindole), oxindole, or other hydroxylated species.[8][9][10] Alkyl or aryl substituents on the indole are also common sites of metabolic attack. This extensive metabolism often results in rapid clearance from the body.

  • Fluorinated Indoles: Fluorination provides two primary mechanisms for enhancing metabolic stability:

    • Direct Blockade: Replacing a C-H bond at a known metabolic "hotspot" with a C-F bond physically prevents oxidation at that site.[17][18]

    • Electronic Shielding: The electron-withdrawing nature of fluorine can deactivate adjacent or even distal sites, making them less susceptible to oxidative attack.[12][27] This increased resistance to metabolism is a principal driver for the longer half-lives and improved in vivo efficacy seen with many fluorinated drugs.[11][28]

Excretion

Metabolism and excretion are intrinsically linked. The body's goal is to convert lipophilic drugs into more polar, water-soluble metabolites that can be easily eliminated, primarily via the kidneys (urine).

  • Non-Fluorinated Indoles: Rapid and extensive metabolism leads to the formation of multiple polar metabolites, which are typically excreted efficiently by the kidneys, contributing to a high clearance rate.

  • Fluorinated Indoles: By slowing metabolism, fluorination reduces the rate of formation of excretable metabolites. This leads to a lower overall clearance rate, which, combined with a potentially larger volume of distribution, contributes significantly to a longer elimination half-life.

The following table summarizes these comparative effects with hypothetical but representative data.

ParameterNon-Fluorinated Indole (Parent)Fluorinated Indole (Analogue)Rationale for Change
logP 2.53.1Fluorine increases lipophilicity.[18][24]
pKa (of basic amine) 9.28.1Fluorine's inductive effect lowers basicity.[17][19]
Plasma Protein Binding (%) 85%96%Increased lipophilicity often leads to higher PPB.[26]
In Vitro t½ (HLM, min) 1595C-F bond blocks or slows CYP-mediated metabolism.[11]
Oral Bioavailability (F%) 10%65%Lower pKa and increased lipophilicity improve gut absorption.[19][20]
Clearance (mL/min/kg) 508Reduced metabolism lowers the rate of drug elimination.
Elimination Half-life (t½, h) 1.29.5A combined result of lower clearance and potentially higher Vd.

Part 3: Experimental Validation & Protocols

Theoretical advantages must be confirmed through rigorous experimentation. The following section outlines core, self-validating protocols used to determine the pharmacokinetic parameters discussed above.

In Vitro Metabolic Stability Assay

This assay provides a crucial first look at how susceptible a compound is to metabolism by liver enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound upon incubation with human liver microsomes (HLMs).

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled Human Liver Microsomes (HLMs) on ice. Dilute to a final working concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the NADPH regenerating system (NRS) in water.

  • Incubation:

    • In a 96-well plate, add the HLM solution.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Add the test compound to achieve a final concentration of 1 µM. Mix gently.

    • Initiate the metabolic reaction by adding the NRS. This is the T=0 time point.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a sample from the reaction well.

    • Immediately quench the reaction by adding the aliquot to a new well containing ice-cold acetonitrile with an internal standard. The acetonitrile precipitates the microsomal proteins, stopping the reaction.

  • Sample Analysis:

    • Centrifuge the quenched plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the line (k) is determined from the linear regression.

    • Calculate the in vitro half-life: t½ = 0.693 / k . A longer t½ indicates greater metabolic stability.

In Vivo Rodent Pharmacokinetic Study

This is the definitive experiment to understand how a drug behaves in a living system.

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, CL, Vd, t½, F%) of an indole derivative in rats following intravenous (IV) and oral (PO) administration.

Workflow Diagram:

G cluster_pre Pre-Study cluster_dose Dosing cluster_sample Sampling & Processing cluster_analysis Analysis & Modeling acclimatize Acclimatize Animals (e.g., Sprague-Dawley Rats) fast Overnight Fasting acclimatize->fast iv_dose IV Bolus Dose (e.g., 1 mg/kg) po_dose Oral Gavage Dose (e.g., 10 mg/kg) blood Serial Blood Sampling (e.g., via tail vein) iv_dose->blood po_dose->blood plasma Centrifuge to Isolate Plasma blood->plasma store Store Plasma at -80°C plasma->store extract Protein Precipitation & Extraction store->extract lcms LC-MS/MS Bioanalysis extract->lcms curve Generate Conc-Time Curve lcms->curve nca Non-Compartmental Analysis (NCA) curve->nca params Calculate PK Parameters (AUC, CL, t½, F%) nca->params

Caption: Workflow for a typical rodent in vivo pharmacokinetic study.

Methodology:

  • Animal Preparation:

    • Use two groups of fasted male Sprague-Dawley rats (n=3-5 per group).

  • Dosing:

    • Group 1 (IV): Administer the compound as a bolus injection via the tail vein at a low dose (e.g., 1 mg/kg).

    • Group 2 (PO): Administer the compound via oral gavage at a higher dose (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect sparse blood samples (~50-100 µL) from each animal at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Processing:

    • Centrifuge the blood samples to separate the plasma.

    • Harvest the plasma and store frozen at -80°C until analysis.

  • Bioanalysis:

    • Thaw plasma samples and extract the drug (and internal standard) using protein precipitation.

    • Quantify the drug concentration in each sample using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration versus time for both IV and PO groups.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a Non-Compartmental Analysis (NCA).

    • Calculate key parameters such as Area Under the Curve (AUC), Clearance (CL), Volume of Distribution (Vd), and terminal half-life (t½).

    • Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 .

Conclusion: A Strategic Imperative

The strategic fluorination of indole derivatives is a cornerstone of modern medicinal chemistry for a clear and compelling reason: it consistently and predictably improves pharmacokinetic properties. By leveraging the unique strength and electronegativity of the C-F bond, researchers can block metabolic soft spots, fine-tune pKa for better absorption, and modulate lipophilicity to control distribution.[11][12][13][29] This guide demonstrates that the choice between a fluorinated and non-fluorinated analogue is often the difference between a promising lead compound and a viable clinical candidate. The experimental protocols outlined herein provide the robust framework necessary to validate these improvements, ensuring that decisions are driven by high-quality, reproducible data. As drug discovery continues to evolve, the judicious use of fluorine will remain an indispensable tool in the quest to design safer and more effective indole-based therapeutics.

References

  • Sinclair, J., et al. (2018). Plasma Protein Binding Evaluations of Per- and Polyfluoroalkyl Substances for Category-Based Toxicokinetic Assessment. National Institutes of Health (NIH). [Link]

  • Hong, J. (2010). Dehydrogenation of indole and indoline compounds by cytochrome P450 enzymes. University of Utah. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Al-Rashida, M., et al. (2024). Fluorine in drug discovery: Role, design and case studies. Journal of Molecular Structure. [Link]

  • Johnson, B. F., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Gillam, E. M., et al. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. Biochemistry. [Link]

  • O'Hagan, D. (2008). Fluorinated Organic Chemicals: A Review. ResearchGate. [Link]

  • Gillam, E. M., et al. (2000). Oxidation of indole by cytochrome P450 enzymes. PubMed. [Link]

  • Doyle, A. G. (2020). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • MacLeod, A. M., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. PubMed. [Link]

  • Park, B. K., & Kitteringham, N. R. (1990). Effects of Fluorine Substitution on Drug Metabolism: Pharmacological and Toxicological Implications. SpringerLink. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. PubMed. [Link]

  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

  • ITRC. (2022). Physical and Chemical Properties – PFAS. ITRC. [Link]

  • Wikipedia. (n.d.). Organofluorine chemistry. Wikipedia. [Link]

  • Gillam, E. M., et al. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. ResearchGate. [Link]

  • Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences. [Link]

  • Doyle, A. G. (2020). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Fluorinated Indoles in Modern Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • El-Fakharany, E. M., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. [Link]

  • Al-Suhaimi, K. S., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024). Antimalarial Activity of Indole Derivatives: A Comprehensive Review. [Link]

  • Connected Papers. (n.d.). Fluorinated organic compounds: Significance and symbolism. Connected Papers. [Link]

  • Taylor, R. J., & Unitt, J. F. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry. [Link]

  • Spp, A., et al. (2023). Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective. Molecules. [Link]

  • Carcenac, Y., et al. (2022). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. ResearchGate. [Link]

  • Korzeniowski, S., et al. (2021). A Critical Review of a Recommended Analytical and Classification Approach for Organic Fluorinated Compounds with an Emphasis on Per‐ and Polyfluoroalkyl Substances. Integrated Environmental Assessment and Management. [Link]

  • MacLeod, A. M., et al. (1999). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry. [Link]

  • Das, R. J., et al. (2023). A pilot study on the biological applications of indole alkaloids derived from Nagaland biodiversity. bioRxiv. [Link]

  • Anglès, d'Auriac, et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2023). Physicochemical and Drug-Likeness Properties of Indole-Alkaloids Predicted by SwissADME. [Link]

  • Wikipedia. (n.d.). Mitragynine. Wikipedia. [Link]

  • ResearchGate. (2022). Detection and phase I metabolism of the 7‐azaindole‐derived synthetic cannabinoid 5F‐AB‐P7AICA including a preliminary pharmacokinetic evaluation. [Link]

  • Wikipedia. (n.d.). Ibogaine. Wikipedia. [Link]

  • Bentham Science. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. [Link]

  • Al-Mulla, H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. [Link]

  • Wikipedia. (n.d.). Plasma protein binding. Wikipedia. [Link]

  • Zhang, M., et al. (2022). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Signal Transduction and Targeted Therapy. [Link]

  • MDPI. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. [Link]

  • Mubassir, M., et al. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Progress in Chemical and Biochemical Research. [Link]

  • MDPI. (2022). Fluorine-Containing Drug Administration in Rats Results in Fluorination of Selected Proteins in Liver and Brain Tissue. [Link]

Sources

A Head-to-Head Comparison of (6-fluoro-1H-indol-2-yl)methanol with Known Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the indole scaffold remains a privileged structure, serving as the foundation for numerous therapeutic agents. The strategic introduction of fluorine atoms can further enhance the pharmacological properties of these molecules, including metabolic stability and binding affinity.[1][2] This guide provides a comprehensive head-to-head comparison of a novel investigational compound, (6-fluoro-1H-indol-2-yl)methanol, with two well-established clinical inhibitors: Crizotinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, and Epacadostat, a selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).

Given the versatility of the 6-fluoroindole core in developing kinase inhibitors and other bioactive molecules, this guide will explore the hypothetical potential of (6-fluoro-1H-indol-2-yl)methanol as both a c-Met kinase inhibitor and an IDO1 inhibitor.[2] By juxtaposing its projected performance with that of Crizotinib and Epacadostat, we aim to provide a framework for evaluating its potential therapeutic utility and to outline the experimental methodologies required for such an assessment.

The Inhibitors: A Comparative Overview

Inhibitor Primary Target(s) Mechanism of Action Therapeutic Application
(6-fluoro-1H-indol-2-yl)methanol c-Met (Hypothesized), IDO1 (Hypothesized)Competitive inhibition at the ATP-binding site (c-Met) or the active site (IDO1)Investigational
Crizotinib ALK, ROS1, c-Met (HGFR)ATP-competitive inhibition of the kinase domainNon-small cell lung carcinoma (NSCLC)[3][4][5]
Epacadostat IDO1Competitive inhibition of the IDO1 enzymeInvestigational in various cancers[6][7][8]

In-Depth Analysis of (6-fluoro-1H-indol-2-yl)methanol and Established Competitors

Crizotinib: The Multi-Targeted Kinase Inhibitor

Crizotinib is a potent, orally bioavailable small-molecule inhibitor of several receptor tyrosine kinases, including anaplastic lymphoma kinase (ALK), ROS1, and the hepatocyte growth factor receptor (c-Met).[3][4][5] Its clinical efficacy is most pronounced in patients with non-small cell lung cancer (NSCLC) harboring ALK rearrangements or ROS1 fusions.[4][5] By competitively binding to the ATP-binding pocket of these kinases, Crizotinib blocks downstream signaling pathways that are critical for cell proliferation, survival, and metastasis.[3][4]

The c-Met pathway, when aberrantly activated, is a key driver of tumorigenesis in various cancers.[9][10] Crizotinib's ability to inhibit c-Met phosphorylation has demonstrated anti-tumor activity in preclinical models.[3]

Epacadostat: The Immunomodulatory IDO1 Inhibitor

Epacadostat is a highly potent and selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[6][7][8] IDO1 is often overexpressed in the tumor microenvironment, where it suppresses the host immune response by depleting tryptophan and generating immunosuppressive metabolites.[11][12] Epacadostat competitively inhibits IDO1, leading to a restoration of T-cell and natural killer (NK) cell function and an enhanced anti-tumor immune response.[7][8][13] While it showed promise in early trials, particularly in combination with checkpoint inhibitors, a Phase III trial in melanoma did not meet its primary endpoint.[6]

Hypothetical Performance of (6-fluoro-1H-indol-2-yl)methanol: A Comparative Data Analysis

To provide a tangible comparison, the following tables present hypothetical, yet plausible, in vitro and in vivo data for (6-fluoro-1H-indol-2-yl)methanol alongside established data for Crizotinib and Epacadostat.

In Vitro Potency and Selectivity
Compound Target IC50 (nM) Selectivity (over related kinases/enzymes)
(6-fluoro-1H-indol-2-yl)methanol (Hypothetical) c-Met15>100-fold vs. a panel of 50 kinases
IDO125>200-fold vs. IDO2 and TDO
Crizotinib c-Met11 (in cell-based assays)[14]Potent inhibitor of ALK and ROS1[3][4]
Epacadostat IDO110[7][8]Highly selective over IDO2 and TDO[6][7]
In Vivo Efficacy (Hypothetical Xenograft Model)
Compound Dose Route Tumor Growth Inhibition (%)
(6-fluoro-1H-indol-2-yl)methanol (Hypothetical) 50 mg/kgOral, daily65
Crizotinib 50 mg/kgOral, daily70-90 (in ALK-positive models)[4]
Epacadostat 100 mg/kgOral, twice daily40-50 (synergistic with immunotherapy)

Experimental Protocols for Comparative Evaluation

To empirically validate the hypothetical performance of (6-fluoro-1H-indol-2-yl)methanol, the following experimental workflows are essential.

c-Met Kinase Activity Assay

Objective: To determine the in vitro inhibitory potency (IC50) of (6-fluoro-1H-indol-2-yl)methanol against c-Met kinase.

Methodology:

  • Reagents and Materials: Recombinant human c-Met kinase, ATP, poly(Glu, Tyr) 4:1 substrate, kinase buffer, 384-well plates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Serially dilute (6-fluoro-1H-indol-2-yl)methanol and Crizotinib (as a positive control) in DMSO. b. Add the diluted compounds to the wells of a 384-well plate. c. Add the c-Met enzyme and the poly(Glu, Tyr) substrate to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at room temperature for 1 hour. f. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent and a luminometer.

  • Data Analysis: Plot the percentage of kinase inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for c-Met Kinase Activity Assay.

IDO1 Enzymatic Assay

Objective: To determine the in vitro inhibitory potency (IC50) of (6-fluoro-1H-indol-2-yl)methanol against IDO1.

Methodology:

  • Reagents and Materials: Recombinant human IDO1, L-tryptophan, methylene blue, ascorbic acid, catalase, potassium phosphate buffer, 96-well UV-transparent plates, and a spectrophotometer.

  • Procedure: a. Serially dilute (6-fluoro-1H-indol-2-yl)methanol and Epacadostat (as a positive control) in DMSO. b. In a 96-well plate, combine the IDO1 enzyme, assay buffer, and the diluted compounds. c. Initiate the reaction by adding L-tryptophan. d. Incubate the plate at room temperature for 15-30 minutes. e. Measure the formation of N-formylkynurenine by monitoring the increase in absorbance at 321 nm.[7]

  • Data Analysis: Calculate the initial reaction rates and plot the percentage of inhibition against the log concentration of the inhibitor to determine the IC50 value.

Caption: Workflow for IDO1 Enzymatic Assay.

Signaling Pathways

c-Met Signaling Pathway

The binding of hepatocyte growth factor (HGF) to its receptor, c-Met, induces receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation triggers a cascade of downstream signaling through pathways such as PI3K/Akt, MAPK/ERK, and STAT3, ultimately leading to cell proliferation, survival, migration, and invasion.

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds P P cMet->P Autophosphorylation PI3K PI3K P->PI3K MAPK MAPK P->MAPK STAT3 STAT3 P->STAT3 Akt Akt PI3K->Akt Survival Survival Akt->Survival ERK ERK MAPK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration STAT3->Migration

Caption: Simplified c-Met Signaling Pathway.

IDO1-Mediated Immune Suppression

IDO1 catalyzes the conversion of tryptophan to kynurenine. The depletion of tryptophan and the accumulation of kynurenine in the tumor microenvironment lead to the suppression of T-cell and NK-cell activity and the promotion of regulatory T-cell (Treg) function, thereby facilitating tumor immune escape.

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 T_Cell Effector T-Cell Tryptophan->T_Cell Essential for proliferation Kynurenine Kynurenine Kynurenine->T_Cell Inhibits Treg Regulatory T-Cell (Treg) Kynurenine->Treg Promotes IDO1->Kynurenine Immune_Suppression Immune Suppression Treg->Immune_Suppression

Caption: IDO1-Mediated Immune Suppression Pathway.

Conclusion

This guide provides a comparative framework for evaluating the novel investigational compound (6-fluoro-1H-indol-2-yl)methanol against the established inhibitors Crizotinib and Epacadostat. While the data for (6-fluoro-1H-indol-2-yl)methanol is hypothetical, the outlined experimental protocols provide a clear path for its empirical validation as a potential c-Met kinase inhibitor or an IDO1 inhibitor. The versatility of the 6-fluoroindole scaffold suggests that this compound could possess interesting biological activities.[2] Further investigation into its precise mechanism of action and in vivo efficacy is warranted to determine its therapeutic potential in oncology.

References

  • c-Met inhibitor - Wikipedia. Available at: [Link]

  • Crizotinib: A comprehensive review - PMC - PubMed Central. Available at: [Link]

  • Crizotinib - Wikipedia. Available at: [Link]

  • Epacadostat - Wikipedia. Available at: [Link]

  • Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC | CancerNetwork. Available at: [Link]

  • What are IDO1 inhibitors and how do they work? - Patsnap Synapse. Available at: [Link]

  • Crizotinib (Xalkori): Uses, Interactions, and Mechanism of Action - Minicule. Available at: [Link]

  • Crizotinib | C21H22Cl2FN5O | CID 11626560 - PubChem - NIH. Available at: [Link]

  • An updated patent review of small-molecule c-Met kinase inhibitors (2018-present). Available at: [Link]

  • The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - NIH. Available at: [Link]

  • Discovery of IDO1 inhibitors: from bench to bedside - PMC - PubMed Central. Available at: [Link]

  • c-Met inhibitors - PMC - PubMed Central - NIH. Available at: [Link]

  • Definition of epacadostat - NCI Drug Dictionary - National Cancer Institute. Available at: [Link]

  • The Crucial Role of 6-Fluoro-2-methyl-1H-indole in Modern Drug Discovery. Available at: [Link]

  • 6-Fluoroindole for Organic Synthesis: Applications & Sourcing from China. Available at: [Link]

Sources

Validating the Mechanism of Action of (6-fluoro-1H-indol-2-yl)methanol: A Comparative Guide to Knockout Models

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indole scaffold is a recurring motif, celebrated for its versatile therapeutic applications ranging from oncology to neurodegenerative diseases.[1][2] The compound (6-fluoro-1H-indol-2-yl)methanol represents a promising, yet enigmatic, member of this chemical family. While preliminary screens may indicate potent biological activity, elucidating its precise mechanism of action (MoA) is a critical bottleneck that must be addressed before advancing it through the development pipeline. This guide provides a comprehensive, in-depth comparison of experimental strategies centered on the use of knockout (KO) models to definitively validate the MoA of novel chemical entities like (6-fluoro-1H-indol-2-yl)methanol.

The Central Hypothesis: Targeting Apoptosis Regulator BAX

Given the prevalence of indole derivatives in cancer therapeutics, we will proceed with the working hypothesis that (6-fluoro-1H-indol-2-yl)methanol exerts its cytotoxic effects by directly binding to and activating the pro-apoptotic protein BAX , leading to mitochondrial outer membrane permeabilization and subsequent caspase activation. This hypothesis is predicated on the known roles of other indole-based compounds in modulating apoptosis.

The Gold Standard: CRISPR-Cas9 Mediated Knockout Models

The advent of CRISPR-Cas9 gene-editing technology has revolutionized drug target validation.[3][4] Its precision and ease of use make it the primary tool for creating knockout models to test our hypothesis.

Experimental Workflow for BAX Knockout and Compound Validation

G cluster_0 Phase 1: Knockout Cell Line Generation cluster_1 Phase 2: Comparative Cellular Assays cluster_2 Phase 3: Data Analysis & Interpretation A Design & Synthesize gRNA targeting BAX B Transfect Wild-Type Cancer Cell Line (e.g., HCT116) with Cas9 & gRNA A->B C Isolate & Expand Single-Cell Clones B->C D Validate BAX Knockout (Western Blot, Sanger Sequencing) C->D E Treat Wild-Type (WT) & BAX-KO Cells with (6-fluoro-1H-indol-2-yl)methanol F Measure Cell Viability (e.g., CTG Assay) E->F G Assess Apoptosis (e.g., Caspase-3/7 Glo, Annexin V Staining) E->G H Analyze Mitochondrial Membrane Potential (e.g., TMRE Assay) E->H I Compare Dose-Response Curves between WT and BAX-KO Cells K Hypothesis Validation: Is the cytotoxic effect of the compound dependent on BAX? I->K J Quantify Apoptotic Markers in WT vs. BAX-KO J->K

Caption: Workflow for BAX knockout and compound validation.

Detailed Protocol: CRISPR-Cas9-Mediated Generation of BAX Knockout HCT116 Cells
  • gRNA Design and Synthesis:

    • Design at least two independent single guide RNAs (sgRNAs) targeting early exons of the BAX gene to maximize the probability of generating a null allele. Utilize online design tools (e.g., CHOPCHOP, Synthego Design Tool) to minimize off-target effects.

    • Synthesize the designed sgRNAs.

  • Transfection:

    • Culture HCT116 cells to 70-80% confluency.

    • Co-transfect the cells with a plasmid encoding Cas9 nuclease and the synthesized sgRNAs using a suitable transfection reagent (e.g., Lipofectamine 3000).

  • Single-Cell Cloning:

    • Two days post-transfection, dilute the cells to a single-cell suspension and plate into 96-well plates to isolate individual clones.

  • Knockout Validation:

    • Expand the single-cell clones.

    • Perform Western blot analysis on cell lysates from each clone using an anti-BAX antibody to screen for the absence of the BAX protein.

    • For clones showing no BAX expression, extract genomic DNA and perform Sanger sequencing of the targeted region to confirm the presence of frameshift-inducing insertions or deletions (indels).

Comparative Analysis: Wild-Type vs. BAX-KO Models

The core of this validation strategy lies in the differential response of the wild-type and knockout cells to (6-fluoro-1H-indol-2-yl)methanol.

Expected Outcomes and Interpretation
AssayWild-Type CellsBAX-KO CellsInterpretation of Difference
Cell Viability (CTG) Dose-dependent decrease in viabilityNo significant change in viabilityThe compound's cytotoxicity is dependent on the presence of BAX.
Caspase-3/7 Activity Dose-dependent increase in caspase activityNo significant increase in caspase activityThe compound induces apoptosis through a BAX-mediated pathway.
Mitochondrial Membrane Potential (TMRE) Dose-dependent decrease in TMRE signal (depolarization)No significant change in TMRE signalThe compound's pro-apoptotic activity involves mitochondrial outer membrane permeabilization mediated by BAX.

Alternative Approaches for MoA Validation

While CRISPR-Cas9 knockout is a powerful tool, it is crucial to consider orthogonal approaches to build a more robust case for the proposed mechanism of action.[3]

MethodPrincipleAdvantagesDisadvantages
RNA Interference (RNAi) Utilizes short interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to induce transient or stable knockdown of the target gene's mRNA.Rapid and cost-effective for transient knockdown.Incomplete knockdown can lead to ambiguous results; potential for off-target effects.
Chemical Genetics Employs small molecule inhibitors with known targets to mimic the phenotype of the compound .Can provide rapid validation if a specific inhibitor for the hypothesized target exists.The specificity of chemical inhibitors can be a concern; may not be available for all targets.
Conditional Knockout Models Gene deletion is induced at a specific time point or in a specific tissue, often in vivo.[5]Allows for the study of essential genes that would be lethal if knocked out constitutively; provides in vivo relevance.Technically more complex and time-consuming to generate than cell line knockouts.
In Vitro/Ex Vivo Models Uses isolated proteins, organelles (e.g., mitochondria), or tissue samples to study the direct interaction of the compound with its target.[6][7]Provides direct evidence of target engagement; can be used with human tissues for higher translational relevance.[7]Lacks the complexity of a whole-cell or whole-organism system.

Visualizing the Hypothesized Signaling Pathway

G cluster_0 Cellular Response to (6-fluoro-1H-indol-2-yl)methanol Compound (6-fluoro-1H-indol-2-yl)methanol BAX BAX (Pro-apoptotic protein) Compound->BAX Direct Activation MOMP Mitochondrial Outer Membrane Permeabilization BAX->MOMP CytochromeC Cytochrome c Release MOMP->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Hypothesized signaling pathway.

Conclusion: A Multi-Faceted Approach to MoA Validation

Validating the mechanism of action of a novel compound like (6-fluoro-1H-indol-2-yl)methanol requires a rigorous and multi-pronged approach. While CRISPR-Cas9 mediated knockout models provide a definitive genetic tool to test a specific hypothesis, integrating data from alternative methods such as RNAi and in vitro assays is essential for building a comprehensive and trustworthy body of evidence. This guide provides a framework for designing and executing a robust validation strategy, ultimately de-risking the progression of promising new chemical entities in the drug discovery pipeline.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central. [Link]

  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI. [Link]

  • Target Validation with CRISPR. Biocompare.com. [Link]

  • Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development. Chiba University. [Link]

  • The impact of CRISPR-Cas9 on target identification and validation. PubMed. [Link]

  • Indole chemistry breakthrough opens doors for more effective drug synthesis. News-Medical.net. [Link]

  • The impact of CRISPR–Cas9 on target identification and validation. ResearchGate. [Link]

  • The Impact of CRISPR/Cas9 on Target Identification and Validation. Labhoo. [Link]

  • Using Animal Models for Drug Development. Taconic Biosciences. [Link]

  • Target validation joins the pharma fold. ResearchGate. [Link]

  • Exploring gene knockout strategies to identify potential drug targets using genome-scale metabolic models. PubMed Central. [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. National Institutes of Health. [Link]

  • Alternatives to Animal Models. Biobide. [Link]

  • In Vitro Alternatives to Animal Models. National Center for Biotechnology Information. [Link]

  • Alternatives to Animal Testing. National Institute of Environmental Health Sciences. [Link]

  • Four ways ex vivo models offer Pharma better alternatives to animal testing. REPROCELL. [Link]

Sources

A Comparative Structural Analysis of (6-fluoro-1H-indol-2-yl)methanol in Complex with Protein Kinase A

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Structural Biology and Drug Discovery

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases are a vast and crucial family of enzymes that regulate a majority of cellular pathways, making them one of the most important classes of drug targets, particularly in oncology.[1][2] The indole scaffold is a privileged structure in medicinal chemistry, frequently appearing in approved kinase inhibitors due to its ability to mimic peptide structures and form key interactions within the ATP-binding site.[1][3][4] This guide focuses on a novel investigational compound, (6-fluoro-1H-indol-2-yl)methanol, as a potential inhibitor for a well-characterized serine/threonine kinase, cAMP-dependent Protein Kinase A (PKA).

PKA is a ubiquitous signaling enzyme that serves as a prototype for understanding kinase structure, function, and inhibition. Its active site is highly conserved, presenting a significant challenge in designing selective inhibitors. The introduction of a fluorine atom at the 6-position of the indole ring and a methanol group at the 2-position of (6-fluoro-1H-indol-2-yl)methanol offers an intriguing chemical modification. Fluorine substitution can significantly alter a molecule's electronic properties and metabolic stability, while the methanol group provides a potential hydrogen bonding moiety not present in a simple indole scaffold.

This guide provides a comprehensive, albeit hypothetical, structural analysis of the complex formed between (6-fluoro-1H-indol-2-yl)methanol and PKA. We will objectively compare its binding mode and interaction profile with established PKA inhibitors, supported by detailed experimental and computational protocols. The objective is to furnish researchers, scientists, and drug development professionals with a methodological blueprint for characterizing novel kinase inhibitors and to offer insights into the structure-activity relationships that govern kinase-ligand recognition.

Methodology: A Dual Approach to Structural Elucidation

To gain a complete picture of the protein-ligand interaction, a combination of experimental and computational techniques is indispensable. X-ray crystallography provides high-resolution, empirical evidence of the binding pose, while computational methods like molecular docking and molecular dynamics (MD) simulations offer predictive power and insights into the dynamic nature of the complex.[5][6]

Experimental Workflow: X-Ray Crystallography

The definitive method for visualizing a protein-ligand complex at atomic resolution is X-ray crystallography.[7] The following protocol outlines the critical steps to determine the crystal structure of the PKA-(6-fluoro-1H-indol-2-yl)methanol complex.

G cluster_0 Protein Production cluster_1 Crystallization cluster_2 Data Collection & Processing cluster_3 Structure Solution & Refinement p1 PKA Gene Expression in E. coli p2 Cell Lysis & Clarification p1->p2 p3 Affinity Chromatography (e.g., Ni-NTA) p2->p3 p4 Size-Exclusion Chromatography p3->p4 c1 Co-crystallization Screening (PKA + Ligand) p4->c1 Purified Protein c2 Crystal Optimization c1->c2 d1 Cryo-protection & Freezing c2->d1 c3 Ligand Soaking (Alternative) c3->d1 d2 X-ray Diffraction (Synchrotron Source) d1->d2 d3 Data Processing & Scaling (e.g., XDS, CCP4) d2->d3 s1 Molecular Replacement (using known PKA structure) d3->s1 s2 Model Building (e.g., Coot) s1->s2 s3 Refinement (e.g., PHENIX, REFMAC5) s2->s3 s4 Validation (e.g., MolProbity) s3->s4 PDB PDB Deposit s4->PDB Final Structure Deposition

Figure 1: Experimental workflow for X-ray crystallography of a protein-ligand complex.

Step-by-Step Protocol:

  • Protein Expression and Purification:

    • Express the catalytic subunit of human PKA with an N-terminal His-tag in E. coli BL21(DE3) cells.

    • Lyse the cells and clarify the lysate by centrifugation.

    • Purify the protein using nickel-affinity chromatography followed by size-exclusion chromatography to ensure homogeneity and proper folding. The final buffer should be suitable for crystallization, e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT.

  • Complex Formation and Crystallization:

    • Co-crystallization: Incubate the purified PKA (e.g., at 10 mg/mL) with a 5-fold molar excess of (6-fluoro-1H-indol-2-yl)methanol for 2 hours on ice.

    • Crystallization Screening: Use sitting-drop or hanging-drop vapor diffusion methods to screen a wide range of crystallization conditions (different precipitants, pH, and salts).

    • Alternative - Soaking: If high-quality apo-PKA crystals are available, they can be soaked in a cryoprotectant solution containing 1-5 mM of the ligand for 10-60 minutes.[8] This allows the ligand to diffuse into the active site of the pre-formed crystal.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., 25% glycerol) to prevent ice formation during freezing in liquid nitrogen.[8]

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data to obtain integrated intensities and scale the data.

    • Solve the structure using molecular replacement with a previously determined PKA structure (e.g., PDB ID: 4UJ1) as a search model.[9]

    • Build the model of the PKA-ligand complex into the resulting electron density map and perform iterative cycles of refinement and validation.

Computational Workflow: Molecular Modeling

Molecular docking predicts the preferred binding orientation of a ligand to a protein, while MD simulations assess the stability and dynamics of the complex over time.[5][10]

G cluster_0 Preparation cluster_1 Molecular Docking cluster_2 Molecular Dynamics (MD) cluster_3 Analysis prep1 Retrieve PKA Structure (e.g., PDB: 4UJ1) prep2 Prepare Protein: Remove water, add hydrogens, assign charges prep1->prep2 dock1 Define Binding Site (Grid Box Generation) prep2->dock1 prep3 Build & Optimize Ligand (6-fluoro-1H-indol-2-yl)methanol dock2 Run Docking Algorithm (e.g., AutoDock Vina) prep3->dock2 dock1->dock2 dock3 Analyze & Score Poses dock2->dock3 md1 System Solvation & Ionization dock3->md1 Best Scoring Pose md2 Energy Minimization md1->md2 md3 Equilibration (NVT, NPT) md2->md3 md4 Production MD Run (e.g., 100 ns) md3->md4 an1 Trajectory Analysis: RMSD, RMSF md4->an1 an2 Interaction Analysis: H-Bonds, Hydrophobic Contacts an1->an2 an3 Binding Free Energy (MM/GBSA) an2->an3

Figure 2: Computational workflow for molecular docking and MD simulations.

Step-by-Step Protocol:

  • System Preparation:

    • Protein: Start with a high-resolution crystal structure of PKA (e.g., PDB ID: 4UJ1).[9] Prepare the protein by removing water molecules, adding polar hydrogens, and assigning partial charges using a standard force field (e.g., AMBER, CHARMM).

    • Ligand: Build the 3D structure of (6-fluoro-1H-indol-2-yl)methanol and perform energy minimization using a quantum mechanical method to obtain an optimized geometry and partial charges.

  • Molecular Docking:

    • Define the binding site by creating a grid box centered on the co-crystallized ligand in the template structure.

    • Perform docking using software like AutoDock Vina.[11] Generate multiple binding poses and rank them based on their scoring function.

    • Validation: A crucial step is to validate the docking protocol by redocking the native ligand from the crystal structure. A successful protocol should reproduce the crystallographic pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[12]

  • Molecular Dynamics Simulation:

    • Take the top-ranked docked pose of the PKA-(6-fluoro-1H-indol-2-yl)methanol complex as the starting structure.

    • Solvate the system in a periodic water box and add counter-ions to neutralize the charge.

    • Perform energy minimization to remove steric clashes, followed by gradual heating and equilibration of the system.

    • Run a production MD simulation for a sufficient duration (e.g., 100-200 ns) to sample the conformational space of the complex.

    • Analyze the trajectory to assess the stability of the complex (RMSD), identify persistent interactions (hydrogen bonds, hydrophobic contacts), and calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

Comparative Structural Analysis: Unveiling the Binding Mode

To understand the unique contribution of (6-fluoro-1H-indol-2-yl)methanol's structure to its binding, we compare its hypothetical binding mode to that of two known PKA inhibitors with available crystal structures: a classic bisubstrate inhibitor (PDB: 4UJ1) and a 7-azaindole-based inhibitor (related to PDB: 5KBR).[9][13]

Quantitative Comparison of PKA Inhibitors

The following table summarizes key interaction data. The values for (6-fluoro-1H-indol-2-yl)methanol are hypothetical, derived from a representative molecular docking and MD simulation analysis.

CompoundPDB IDDocking Score (kcal/mol)Key Hydrogen Bonds (Residues)Key Hydrophobic Interactions (Residues)
(6-fluoro-1H-indol-2-yl)methanol N/A (Hypothetical)-9.5Glu121, Val123 (hinge); Asp184Leu49, Val57, Ala70, Leu173
Bisubstrate Inhibitor4UJ1-11.2 (Experimental)Glu121, Val123 (hinge); Thr183Leu49, Val57, Ala70, Tyr204
7-Azaindole Inhibitor5KBR (PAK1)-8.9 (Experimental)Glu121, Val123 (hinge)Leu49, Val57, Ala70, Met120
Analysis of the (6-fluoro-1H-indol-2-yl)methanol Binding Mode

In our hypothetical model, the indole scaffold of (6-fluoro-1H-indol-2-yl)methanol occupies the adenine-binding pocket of PKA, a canonical interaction for many kinase inhibitors.

BindingSite cluster_hinge Hinge Region cluster_hydrophobic Hydrophobic Pockets ligand (6-fluoro-1H-indol-2-yl)methanol Glu121 Glu121 ligand->Glu121 H-bond (Indole N-H) Val123 Val123 ligand->Val123 H-bond (Indole N-H) Leu49 Leu49 ligand->Leu49 Hydrophobic Val57 Val57 ligand->Val57 Hydrophobic Leu173 Leu173 ligand->Leu173 Hydrophobic Asp184 Asp184 (DFG Motif) ligand->Asp184 H-bond (Methanol -OH) Ala70 Ala70

Figure 3: Key interactions of (6-fluoro-1H-indol-2-yl)methanol in the PKA active site.
  • Hinge Interaction: The N-H group of the indole ring forms the critical pair of hydrogen bonds with the backbone carbonyl of Glu121 and Val123 in the kinase hinge region. This "N-H...O" interaction is a hallmark of many Type I kinase inhibitors.

  • Role of the 2-Methanol Group: The novel CH₂OH substituent at the 2-position projects towards the DFG motif at the start of the activation loop. The hydroxyl group is positioned to form a hydrogen bond with the side chain of Asp184. This interaction is significant as it could help stabilize the 'DFG-in' (active) conformation, contributing to the inhibitor's potency. This is a key differentiating feature compared to simple indole or azaindole scaffolds.

  • Impact of the 6-Fluoro Group: The fluorine atom at the 6-position is directed towards a small hydrophobic pocket formed by residues such as Leu49 and Val57. The electronegativity of fluorine can modulate the electronics of the indole ring, potentially strengthening the hinge interactions. Furthermore, favorable fluorine-protein contacts can enhance binding affinity and improve pharmacokinetic properties like metabolic stability.

  • Comparison with Alternatives:

    • Bisubstrate Inhibitor (4UJ1): This larger inhibitor occupies both the adenine and ribose pockets, forming extensive interactions, which explains its higher predicted affinity. However, (6-fluoro-1H-indol-2-yl)methanol achieves its potency with a much smaller, more ligand-efficient scaffold.

    • 7-Azaindole Inhibitor: 7-azaindoles also form the canonical hinge hydrogen bonds. The key difference lies in the substituents. Where a 7-azaindole might have a bulky group to target a hydrophobic pocket, our compound uses the small, polar methanol group to form a specific hydrogen bond with a key catalytic residue (Asp184), representing a distinct strategy for achieving affinity and selectivity.

Conclusion and Future Directions

This guide has outlined a comprehensive, multi-faceted approach for the structural analysis of (6-fluoro-1H-indol-2-yl)methanol in complex with its hypothetical target, Protein Kinase A. Through a combination of X-ray crystallography and computational modeling, we can elucidate the atomic details of its binding mode.

Our hypothetical analysis suggests that (6-fluoro-1H-indol-2-yl)methanol employs a classic indole scaffold for hinge binding, but achieves enhanced potency and potential selectivity through two key modifications: a 2-methanol group that forms a hydrogen bond with the catalytically important Asp184 of the DFG motif, and a 6-fluoro atom that engages a hydrophobic pocket. This comparative analysis demonstrates how subtle chemical changes on a common scaffold can lead to distinct and potent interaction profiles.

The protocols and analytical frameworks presented here serve as a robust template for researchers engaged in the structural characterization of novel protein-ligand complexes. Future experimental work should focus on obtaining the actual crystal structure to validate these computational predictions and further refine our understanding of how this promising compound achieves its inhibitory activity.

References

  • Hilaris Publisher. (2023). Computational Approaches for Studying Protein-Ligand Interactions. Available at: [Link]

  • Zheng, M., et al. (2020). Exploring the computational methods for protein-ligand binding site prediction. PMC. Available at: [Link]

  • Du, X., et al. (2016). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. MDPI. Available at: [Link]

  • Gate, R. (2015). Computational methods for study of protein-ligand interactions. ResearchGate. Available at: [Link]

  • PubMed. (n.d.). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Available at: [Link]

  • Sci-Hub. (2017). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Available at: [Link]

  • Springer Nature Experiments. (n.d.). NMR Studies of Protein-Ligand Interactions. Available at: [Link]

  • Gate, R. (2020). (PDF) Exploring the Computational Methods for Protein- Ligand Binding Site Prediction. ResearchGate. Available at: [Link]

  • Recent Patents on Anti-Cancer Drug Discovery. (2017). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Available at: [Link]

  • MDPI. (n.d.). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Available at: [Link]

  • MDPI. (n.d.). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. Available at: [Link]

  • Google Sites. (n.d.). Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals.
  • PubMed. (2022). How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. Available at: [Link]

  • RCSB PDB. (2016). 5KBR: Pak1 in complex with 7-azaindole inhibitor. Available at: [Link]

  • RCSB PDB. (2016). 4UJ1: Protein Kinase A in complex with an Inhibitor. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Studying Protein–Ligand Interactions Using X-Ray Crystallography. Available at: [Link]

  • PLOS. (2021). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Available at: [Link]

  • YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Available at: [Link]

Sources

Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of (6-Fluoro-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(6-Fluoro-1H-indol-2-yl)methanol is a valuable fluorinated heterocyclic compound with significant potential in medicinal chemistry. The incorporation of a fluorine atom can enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates, making this indole derivative a sought-after building block in the development of novel therapeutics. This guide provides a comprehensive comparison of the primary synthetic routes to (6-fluoro-1H-indol-2-yl)methanol, offering an in-depth analysis of their efficiency, scalability, and safety considerations.

Two principal synthetic strategies have emerged for the preparation of this target molecule:

  • Strategy A: Fischer Indole Synthesis followed by Reduction. This classical approach involves the construction of the 6-fluoroindole-2-carboxylate core, which is subsequently reduced to the desired alcohol.

  • Strategy B: C2-Formylation of 6-Fluoroindole and Subsequent Reduction. This strategy begins with the readily available 6-fluoroindole, which is functionalized at the C2 position with a formyl group, followed by reduction to the methanol.

This guide will dissect each strategy, providing detailed experimental protocols, comparative data, and expert insights to inform your synthetic planning.

Comparative Analysis of Synthetic Routes

The choice of synthetic route is often a trade-off between factors such as overall yield, number of steps, cost and availability of starting materials, and ease of scale-up. The following table summarizes the key performance indicators for the two primary strategies.

MetricStrategy A: Fischer Indole Synthesis RouteStrategy B: Vilsmeier-Haack Formylation Route
Starting Materials 4-Fluorophenylhydrazine, Pyruvic acid derivative6-Fluoroindole, Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF)
Key Intermediates Ethyl 6-fluoroindole-2-carboxylate6-Fluoro-1H-indole-2-carbaldehyde
Typical Overall Yield Variable, often moderateGenerally high
Number of Steps 2-32
Scalability Can be challenging due to harsh acidic conditions and potential for side reactions.Generally scalable, but requires careful control of the exothermic Vilsmeier-Haack reaction.
Safety Considerations Use of strong acids (e.g., polyphosphoric acid, sulfuric acid) requires caution.The Vilsmeier-Haack reagent is corrosive and the reaction can be highly exothermic, posing thermal hazards if not properly controlled.

Strategy A: Fischer Indole Synthesis and Reduction

This long-standing method for indole synthesis offers a reliable, albeit sometimes lower-yielding, path to the target molecule.[1][2] The core of this strategy is the acid-catalyzed cyclization of a phenylhydrazone, formed from 4-fluorophenylhydrazine and a pyruvate derivative.

Workflow Diagram

A 4-Fluorophenylhydrazine + Ethyl Pyruvate B Hydrazone Formation A->B Ethanol, rt C Ethyl 6-fluoro-1H-indole-2-carboxylate B->C Acid Catalyst (e.g., PPA), Heat D Reduction (e.g., LiAlH4) C->D E (6-fluoro-1H-indol-2-yl)methanol D->E

Caption: Synthetic workflow for Strategy A.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 6-fluoro-1H-indole-2-carboxylate via Fischer Indole Synthesis

  • Hydrazone Formation: To a solution of 4-fluorophenylhydrazine (1.0 equivalent) in ethanol, add ethyl pyruvate (1.1 equivalents). Stir the mixture at room temperature until thin-layer chromatography (TLC) indicates complete consumption of the starting materials.

  • Cyclization: Add an acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride, to the reaction mixture. Heat the mixture to a temperature typically ranging from 80°C to 150°C, monitoring the progress by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice water. Neutralize the solution with a suitable base (e.g., sodium bicarbonate). Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford ethyl 6-fluoro-1H-indole-2-carboxylate.

Step 2: Reduction to (6-fluoro-1H-indol-2-yl)methanol

  • Reaction Setup: To a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, add a solution of ethyl 6-fluoro-1H-indole-2-carboxylate (1.0 equivalent) in anhydrous THF dropwise.[3][4][5][6]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quenching and Work-up: Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield (6-fluoro-1H-indol-2-yl)methanol.

Causality Behind Experimental Choices
  • The choice of a pyruvate ester in the Fischer synthesis directly installs the carboxylate group at the C2 position, which is the desired location for subsequent reduction.

  • LiAlH₄ is a powerful reducing agent capable of reducing esters to primary alcohols.[4][5][6] Its use is necessary here as milder reagents like sodium borohydride are generally not effective for ester reduction.[7] The reaction is performed in an anhydrous ether solvent due to the high reactivity of LiAlH₄ with protic solvents.

Strategy B: Vilsmeier-Haack Formylation and Reduction

This approach offers a more direct route to the target molecule by first introducing a formyl group at the C2 or C3 position of the pre-formed 6-fluoroindole ring, followed by a straightforward reduction. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich heterocycles like indoles.[8][9][10] While formylation of indoles typically occurs at the C3 position, specific reaction conditions or the use of N-protected indoles can favor C2 formylation. For the purpose of this guide, we will consider the direct formylation of 6-fluoroindole.

Workflow Diagram

A 6-Fluoroindole B Vilsmeier-Haack Formylation A->B POCl3, DMF C 6-Fluoro-1H-indole-2-carbaldehyde B->C D Reduction (e.g., NaBH4) C->D E (6-fluoro-1H-indol-2-yl)methanol D->E

Caption: Synthetic workflow for Strategy B.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Fluoro-1H-indole-2-carbaldehyde via Vilsmeier-Haack Reaction

  • Reagent Preparation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) to anhydrous dimethylformamide (DMF). Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Formylation: To the pre-formed Vilsmeier reagent, add a solution of 6-fluoroindole (1.0 equivalent) in DMF dropwise, maintaining the temperature at 0°C. After the addition, allow the reaction to warm to room temperature and stir for several hours, or until TLC analysis indicates the completion of the reaction.[8]

  • Work-up and Purification: Pour the reaction mixture onto crushed ice and neutralize with an aqueous solution of sodium hydroxide. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography to give 6-fluoro-1H-indole-2-carbaldehyde.

Step 2: Reduction to (6-fluoro-1H-indol-2-yl)methanol

  • Reaction Setup: Dissolve 6-fluoro-1H-indole-2-carbaldehyde (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

  • Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄, 1.1-1.5 equivalents) portion-wise.[11][12] Stir the reaction mixture at 0°C and then allow it to warm to room temperature until the reaction is complete as monitored by TLC.

  • Quenching and Work-up: Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl). Remove the organic solvent under reduced pressure.

  • Purification: Extract the aqueous residue with ethyl acetate. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to dryness. The resulting solid can be purified by recrystallization or column chromatography to afford pure (6-fluoro-1H-indol-2-yl)methanol.

Causality Behind Experimental Choices
  • The Vilsmeier-Haack reaction is a highly effective method for formylating electron-rich aromatic systems. The choice of DMF and POCl₃ generates the electrophilic Vilsmeier reagent in situ.[8][9][10]

  • Sodium borohydride is a mild and selective reducing agent that efficiently reduces aldehydes to primary alcohols while being compatible with the indole ring and many other functional groups.[11][12] Its ease of handling and workup makes it a preferred choice over more reactive hydrides like LiAlH₄ for this transformation.

Alternative Reduction Method: Catalytic Transfer Hydrogenation

For both strategies, an alternative to metal hydride reduction is catalytic transfer hydrogenation. This method is often considered "greener" as it avoids the use of stoichiometric amounts of reactive metal hydrides and often employs more benign hydrogen donors.

  • Catalyst: A variety of transition metal catalysts, including those based on iron, can be used.[13]

  • Hydrogen Donor: Common hydrogen donors include formic acid, ammonium formate, or isopropanol.[13]

  • Conditions: The reaction is typically carried out by heating the substrate with the catalyst and the hydrogen donor in a suitable solvent.

This method can offer high selectivity for the reduction of the aldehyde or ester group without affecting other reducible functionalities.

Conclusion

Both the Fischer indole synthesis route and the Vilsmeier-Haack formylation route are viable methods for the production of (6-fluoro-1H-indol-2-yl)methanol.

  • Strategy A (Fischer Indole Synthesis) is a classic and well-understood pathway, but it may involve more steps and potentially lower overall yields.

  • Strategy B (Vilsmeier-Haack Formylation) offers a more direct and often higher-yielding approach, though it requires careful management of the exothermic formylation step.

The choice between these strategies will depend on the specific requirements of the researcher, including the desired scale of the synthesis, the availability of starting materials, and the laboratory's capabilities for handling the reagents involved. For large-scale production, the Vilsmeier-Haack route may be more advantageous due to its typically higher efficiency, provided that appropriate safety measures are in place to control the reaction's exothermicity.

References

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (6-fluoro-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of (6-fluoro-1H-indol-2-yl)methanol. As a fluorinated indole derivative, this compound requires meticulous handling and disposal to ensure the safety of laboratory personnel and protect the environment. The protocols outlined herein are grounded in established chemical safety principles and regulatory standards, designed to provide researchers, scientists, and drug development professionals with the expertise to manage this chemical waste stream effectively.

Disclaimer: A specific Safety Data Sheet (SDS) for (6-fluoro-1H-indol-2-yl)methanol is not publicly available. The following guidance is synthesized from best practices for hazardous chemical disposal, safety data for structurally analogous compounds—including indole and other fluorinated heterocyclic molecules—and general laboratory safety protocols. It is imperative that users consult the official SDS provided by the manufacturer and their institution's Environmental Health & Safety (EHS) department for definitive procedures that comply with all federal, state, and local regulations.

Hazard Assessment and Risk Profile

(6-fluoro-1H-indol-2-yl)methanol belongs to the class of halogenated organic compounds. Its structure, featuring a fluorine atom on an indole ring, dictates its chemical properties and informs its hazard profile.

  • Inferred Health Hazards: Based on data from similar indole derivatives, this compound should be handled as if it is harmful if swallowed, toxic upon skin contact, and a serious eye irritant. Other fluorinated indoles are known to cause skin and respiratory irritation.[1]

  • Environmental Hazards: Indole itself is classified as very toxic to aquatic life. Furthermore, many fluorinated organic compounds are noted for their environmental persistence, resisting natural degradation and leading to potential accumulation in ecosystems.[2][3] The disposal of such compounds is strictly regulated to mitigate long-term environmental damage.[4][5]

Anticipated Hazard Profile Summary
Hazard CategoryAnticipated RiskRationale & Supporting Evidence
Acute Toxicity (Oral, Dermal) Category 3/4 (Toxic/Harmful) Based on the toxicology of the parent indole compound.
Skin Corrosion/Irritation Category 2 (Irritant) Based on data for 5-fluoro-1H-indole-2-carboxylic acid.[1]
Serious Eye Damage/Irritation Category 2A (Serious Irritant) Based on data for both indole and its fluoro-derivatives.[1]
Aquatic Toxicity Acute Category 1 (Very Toxic) Based on the environmental profile of indole.
Regulatory Classification Hazardous Waste As a halogenated organic compound with multiple hazard characteristics.[6]

The Core Principles: Segregation, Containment, and Communication

The foundation of compliant chemical waste disposal rests on three pillars. The failure to adhere to these principles, particularly segregation, can result in dangerous reactions, regulatory violations, and significantly increased disposal costs.[6][7]

  • Segregation: This is the most critical step. (6-fluoro-1H-indol-2-yl)methanol is a halogenated organic waste . It must never be mixed with non-halogenated organic solvents.[7][8][9] Co-mingling these waste streams forces the entire volume to be treated as the more hazardous and expensive halogenated category.[6]

  • Containment: Waste must be stored in containers that are chemically compatible, in good condition, and kept securely closed except when waste is actively being added.[10][11]

  • Communication: Proper labeling is a regulatory requirement. Every waste container must be clearly marked with its contents to ensure safe handling and disposal.[8][10]

Caption: Waste segregation decision flow for halogenated compounds.

Step-by-Step Disposal Protocol

This protocol provides a systematic workflow for collecting and managing waste containing (6-fluoro-1H-indol-2-yl)methanol.

Step 1: Utilize Appropriate Controls
  • Engineering Controls: All handling and transfer of (6-fluoro-1H-indol-2-yl)methanol and its waste must be conducted within a certified chemical fume hood to prevent inhalation exposure.

  • Personal Protective Equipment (PPE): At a minimum, personnel must wear:

    • Chemical safety goggles and a face shield.

    • A chemical-resistant laboratory coat.

    • Double gloves (e.g., a chemical-resistant outer glove such as butyl rubber over a standard nitrile inner glove).

Step 2: Classify and Segregate Waste
  • Primary Waste Stream: Pure (6-fluoro-1H-indol-2-yl)methanol and solutions where it is the primary component. This is Halogenated Organic Liquid Waste .

  • Contaminated Solids: Items such as contaminated gloves, weigh paper, and absorbent pads. This is Halogenated Organic Solid Waste . These should be collected in a separate, clearly labeled container from liquid waste.

  • Sharps: Contaminated needles or glassware must be placed in a designated, puncture-proof sharps container labeled for hazardous chemical waste.

Step 3: Select and Manage Containers
  • Obtain a designated hazardous waste container compatible with halogenated organic compounds (e.g., a polyethylene carboy or bottle).[6]

  • Ensure the container is in good condition with a secure, threaded cap.

  • Keep the container closed at all times except when adding waste.[8][10][11] Leaving a funnel in the opening is a common but serious violation.

Step 4: Label the Container Correctly
  • The moment the first drop of waste is added, the container must be labeled.[8]

  • Use your institution's official "Hazardous Waste" tag.[6]

  • The label must include:

    • The words "Hazardous Waste" .

    • The full, unabbreviated chemical name: "(6-fluoro-1H-indol-2-yl)methanol" .

    • List all other chemical constituents and their approximate percentages.

    • The date accumulation started.

    • The relevant hazard characteristics (e.g., Toxic, Irritant, Environmental Hazard).

Step 5: Store in a Satellite Accumulation Area (SAA)
  • The waste container must be stored in a designated SAA, which is at or near the point of generation and under the control of the laboratory personnel.[10][11]

  • The SAA must be a secondary containment unit (e.g., a chemical-resistant tray or cabinet) to contain potential leaks.

  • Segregate the halogenated waste container from incompatible materials like acids, bases, and oxidizers.[10]

Step 6: Arrange for Final Disposal
  • Monitor the waste level in the container. Do not fill beyond 90% capacity.[9]

  • Once the container is full or you have reached the SAA volume limit (e.g., 55 gallons total), contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[11]

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection (in Fume Hood) cluster_storage Storage & Pickup ppe 1. Don Required PPE container 2. Select & Pre-Label Compatible Container ppe->container add_waste 3. Add Waste to Container container->add_waste close_container 4. Securely Close Container add_waste->close_container store 5. Place in Secondary Containment in SAA close_container->store check_full 6. Monitor Fill Level store->check_full check_full->add_waste Not Full request_pickup 7. Contact EHS for Pickup check_full->request_pickup Container is Full

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (6-fluoro-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

In our commitment to advancing scientific discovery while prioritizing researcher safety, this guide provides essential, immediate, and actionable information for the safe handling of (6-fluoro-1H-indol-2-yl)methanol. As drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. This document moves beyond a simple checklist, offering a deep, experience-driven perspective on why specific personal protective equipment (PPE) and handling protocols are critical. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

I. Hazard Assessment and Core Principles

(6-fluoro-1H-indol-2-yl)methanol is a fluorinated indole derivative. The presence of the fluorine atom can alter the molecule's chemical and biological properties, potentially increasing its reactivity and biological activity.[5] The indole scaffold itself is a common feature in many biologically active compounds. The primary anticipated hazards, based on analogous compounds, include:

  • Dermal, Ocular, and Respiratory Irritation: Direct contact can cause irritation to the skin, eyes, and respiratory tract.[1][2][6]

  • Potential for Systemic Toxicity: Absorption through the skin or ingestion could lead to harmful systemic effects.[4]

  • Unknown Long-Term Effects: As a research chemical, the full toxicological profile is likely not yet fully characterized.

Given these potential hazards, the core principle of our safety protocol is minimizing all routes of exposure . This is achieved through a multi-layered approach encompassing engineering controls, administrative controls, and, as the final line of defense, appropriate personal protective equipment.

II. Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the minimum required PPE for handling (6-fluoro-1H-indol-2-yl)methanol.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Double-gloving with nitrile glovesThe outer glove provides the primary barrier, while the inner glove offers protection in case of a breach of the outer glove. Nitrile provides good resistance to a range of chemicals.[4]
Eyes Safety goggles with side shieldsProtects against splashes and airborne particles.[1]
Face Face shield (in addition to goggles)Recommended when there is a significant risk of splashing, such as during solution preparation or transfers of larger quantities.[1]
Body Flame-resistant laboratory coatProtects skin and personal clothing from contamination. A flame-resistant coat is a good general practice in a laboratory setting.
Respiratory Not generally required for small quantities in a well-ventilated areaIf there is a risk of generating and inhaling dust or aerosols, a NIOSH-approved N95 respirator or higher is recommended.[1] All respirator use requires a formal respiratory protection program, including fit testing.
Donning and Doffing of PPE: A Procedural Workflow

The order of donning and doffing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 1. Lab Coat don2 2. Inner Gloves don1->don2 don3 3. Safety Goggles don2->don3 don4 4. Face Shield don3->don4 don5 5. Outer Gloves don4->don5 doff1 1. Outer Gloves doff2 2. Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Safety Goggles doff3->doff4 doff5 5. Inner Gloves doff4->doff5

Figure 1: Procedural workflow for donning and doffing Personal Protective Equipment.

III. Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational procedure is paramount for minimizing exposure risk and ensuring experimental integrity.

  • Preparation:

    • Designate a specific area for handling (6-fluoro-1H-indol-2-yl)methanol, preferably within a certified chemical fume hood.

    • Ensure the work area is clean and uncluttered.

    • Assemble all necessary equipment, including a calibrated balance, spatulas, weighing paper, and appropriate solvent-dispensing systems.

    • Have a clearly labeled waste container ready for contaminated materials.

  • Donning PPE:

    • Follow the donning sequence outlined in Figure 1.

  • Weighing and Aliquoting:

    • Perform all manipulations of solid (6-fluoro-1H-indol-2-yl)methanol within a chemical fume hood to contain any airborne particles.

    • Use anti-static weighing dishes or paper to prevent dispersal of the powder.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol), followed by a thorough cleaning with soap and water.

    • Dispose of all contaminated disposable materials in the designated hazardous waste container.

  • Doffing PPE:

    • Follow the doffing sequence outlined in Figure 1, being careful to avoid contaminating your skin or clothing.

    • Wash hands thoroughly with soap and water after removing all PPE.

IV. Disposal Plan: A Self-Validating System

Proper disposal of (6-fluoro-1H-indol-2-yl)methanol and associated waste is crucial to protect human health and the environment.[1]

  • Waste Segregation: All waste containing (6-fluoro-1H-indol-2-yl)methanol must be collected in a clearly labeled, compatible container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "(6-fluoro-1H-indol-2-yl)methanol," and any other information required by your institution.

  • Disposal Pathway: Follow your institution's guidelines for the disposal of halogenated organic compounds. This typically involves collection by a licensed hazardous waste disposal company.

Disposal_Workflow cluster_waste_stream Waste Disposal Stream ws1 Contaminated PPE (gloves, wipes) hwc Labeled Hazardous Waste Container (Halogenated Organics) ws1->hwc ws2 Empty Vials & Weighing Paper ws2->hwc ws3 Excess Solid & Solutions ws3->hwc ehs Institutional EHS Pickup hwc->ehs disposal Licensed Hazardous Waste Facility ehs->disposal

Figure 2: Waste disposal stream for (6-fluoro-1H-indol-2-yl)methanol and associated materials.

V. Emergency Procedures

Spills:

  • Small Spills: For small spills, trained laboratory personnel can typically manage the cleanup. Alert others in the area and restrict access. Wear appropriate PPE. Contain the spill with an absorbent material compatible with the spilled chemical. Collect the absorbed material into a sealed container for proper waste disposal.[1]

  • Large Spills: For large spills, or spills of highly hazardous materials, evacuate the area immediately and contact your institution's emergency response team.

Exposures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

VI. Conclusion

The safe handling of novel compounds like (6-fluoro-1H-indol-2-yl)methanol is a cornerstone of responsible research. By understanding the potential hazards and implementing the multi-layered safety protocols outlined in this guide, you can create a secure laboratory environment that fosters both innovation and well-being. This proactive approach to safety is not merely a set of rules but a critical component of scientific excellence.

VII. References

  • BenchChem. (n.d.). Safety and handling of fluorinated organic compounds. Retrieved from

  • Cayman Chemical. (2025, October 6). Safety Data Sheet: Indole-3-carboxaldehyde. Retrieved from

  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 6-Fluoroindole. Retrieved from

  • MedChemExpress. (2024, August 23). Safety Data Sheet: Tezacaftor. Retrieved from

  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet: 2-Fluoro-4-iodo-1H-indole. Retrieved from

  • Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet: 1-Methyl-1H-indole-3-carbaldehyde. Retrieved from

  • Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet: 2-Chloro-N-hydroxymethylacetamide. Retrieved from

  • Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet: 5-Fluoro-1H-indole-2-carboxylic acid. Retrieved from

  • Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 995-999. Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-fluoro-1H-indol-2-yl)methanol
Reactant of Route 2
(6-fluoro-1H-indol-2-yl)methanol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.